TMU 35435
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H25N3O3 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-[7-(hydroxyamino)-7-oxoheptyl]-5-methylacridine-4-carboxamide |
InChI |
InChI=1S/C22H25N3O3/c1-15-8-6-9-16-14-17-10-7-11-18(21(17)24-20(15)16)22(27)23-13-5-3-2-4-12-19(26)25-28/h6-11,14,28H,2-5,12-13H2,1H3,(H,23,27)(H,25,26) |
InChI Key |
LEBIXRLLMSWGPR-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
TMU-35435 HDAC Inhibitor: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
TMU-35435 is a novel histone deacetylase (HDAC) inhibitor that has demonstrated significant potential as a sensitizing agent in cancer therapy, particularly for triple-negative breast cancer (TNBC). This technical guide provides a comprehensive overview of the core attributes of TMU-35435, including its mechanism of action, preclinical efficacy, and the experimental methodologies used to characterize its activity. The primary mechanism of TMU-35435 involves the inhibition of the Non-Homologous End Joining (NHEJ) DNA repair pathway, leading to enhanced cytotoxicity of DNA-damaging agents such as etoposide (B1684455) and ionizing radiation. This is achieved through the targeted ubiquitination and subsequent proteasomal degradation of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs). Furthermore, TMU-35435 has been shown to induce apoptosis and autophagy, contributing to its anti-cancer effects. This document summarizes the available quantitative data, details key experimental protocols, and provides visual representations of the relevant signaling pathways and experimental workflows.
Core Mechanism of Action
TMU-35435 is a potent inhibitor of histone deacetylases. Its primary anti-cancer efficacy in the context of DNA-damaging therapies stems from its ability to disrupt the NHEJ DNA repair pathway.
Key Mechanistic Steps:
-
HDAC Inhibition: As an HDAC inhibitor, TMU-35435 modulates the acetylation state of histone and non-histone proteins, leading to changes in gene expression and protein function.
-
Induction of RNF144A Interaction: TMU-35435 promotes the interaction between the E3 ubiquitin ligase RNF144A and DNA-PKcs.[1]
-
Ubiquitination of DNA-PKcs: This interaction facilitates the ubiquitination of DNA-PKcs by RNF144A.[1]
-
Proteasomal Degradation: The ubiquitinated DNA-PKcs is then targeted for degradation by the proteasome.[1]
-
Inhibition of NHEJ Pathway: The degradation of DNA-PKcs, a critical component of the NHEJ pathway, impairs the cell's ability to repair DNA double-strand breaks induced by agents like etoposide and radiation.
-
Enhanced Cell Death: The compromised DNA repair machinery leads to an accumulation of DNA damage, ultimately resulting in apoptosis and autophagic cell death.[1]
Quantitative Data
In Vitro Efficacy
While a comprehensive table of IC50 values for TMU-35435 across a wide range of cancer cell lines is not publicly available, synergistic cytotoxicity has been observed when combined with etoposide in 4T1 murine TNBC cells.[1]
In Vivo Efficacy
In an orthotopic breast cancer model using 4T1 cells in Balb/c mice, the combination of TMU-35435 and etoposide demonstrated significant anti-tumor growth.[1] This was associated with an increase in DNA damage and cell death within the tumor tissue. Similarly, the combination of TMU-35435 with ionizing radiation has been shown to inhibit tumor growth in a TNBC mouse model.[2]
Table 1: Summary of In Vivo Studies
| Animal Model | Cancer Cell Line | Treatment | Endpoints Measured | Outcome | Reference |
| Balb/c Mice | 4T1 (orthotopic) | TMU-35435 + Etoposide | Tumor Growth | Inhibition of tumor growth | [1] |
| Balb/c Mice | 4T1-Luc (orthotopic) | TMU-35435 + Ionizing Radiation | Tumor Weight, Luciferase Signal | Inhibition of tumorigenesis | [2] |
Note: Specific quantitative data on tumor volume reduction and survival are not available in the reviewed literature.
Signaling Pathways
Inhibition of the NHEJ Pathway
TMU-35435's primary mechanism for sensitizing cancer cells to DNA-damaging agents is through the disruption of the NHEJ pathway. The following diagram illustrates this process.
Induction of Apoptosis and Autophagy
In addition to inhibiting DNA repair, TMU-35435, particularly in combination with DNA-damaging agents, induces programmed cell death through apoptosis and autophagy.
Experimental Protocols
Detailed, step-by-step protocols for the experiments involving TMU-35435 are not publicly available. The following are generalized methodologies based on the cited literature.
Western Blot Analysis for DNA-PKcs Ubiquitination
This protocol outlines the general steps to detect the ubiquitination of DNA-PKcs following treatment with TMU-35435.
-
Cell Culture and Treatment: Plate 4T1 or other suitable TNBC cells and grow to 70-80% confluency. Treat the cells with TMU-35435 and/or a DNA-damaging agent for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a buffer containing protease and deubiquitinase inhibitors.
-
Immunoprecipitation (IP): Incubate the cell lysates with an anti-DNA-PKcs antibody overnight at 4°C. Add Protein A/G agarose (B213101) beads to pull down the antibody-protein complexes.
-
Elution: Wash the beads and elute the protein complexes by boiling in SDS-PAGE sample buffer.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against ubiquitin. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system. A high-molecular-weight smear in the TMU-35435-treated lanes indicates ubiquitination of DNA-PKcs.
Clonogenic Survival Assay
This assay is used to determine the long-term survival of cells after treatment with TMU-35435 and/or ionizing radiation.
-
Cell Seeding: Plate a known number of cells (e.g., 500-1000 cells/well in a 6-well plate) and allow them to attach overnight.
-
Treatment: Treat the cells with TMU-35435 for a specified duration.
-
Irradiation: Irradiate the cells with various doses of ionizing radiation.
-
Incubation: Remove the drug-containing medium, wash the cells, and incubate in fresh medium for 10-14 days to allow for colony formation.
-
Staining: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Calculation of Survival Fraction: Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the untreated control.
Pharmacokinetics
There is no publicly available information regarding the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) of TMU-35435.
Conclusion
TMU-35435 is a promising HDAC inhibitor with a distinct mechanism of action that involves the targeted degradation of DNA-PKcs, leading to the inhibition of the NHEJ DNA repair pathway. This sensitizes cancer cells, particularly TNBC, to DNA-damaging agents. The induction of apoptosis and autophagy further contributes to its therapeutic potential. Further research is warranted to fully elucidate its pharmacokinetic profile, expand the scope of its anti-cancer activity across different cancer types, and to obtain more detailed quantitative efficacy data.
References
In-Depth Technical Guide: The Discovery and Development of TMU-35435, a Novel Histone Deacetylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
TMU-35435 is a novel histone deacetylase (HDAC) inhibitor that has demonstrated significant potential as an anti-cancer agent, particularly in challenging malignancies such as triple-negative breast cancer (TNBC) and non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of TMU-35435. It details the experimental protocols utilized to elucidate its biological activity and presents key quantitative data in a structured format. Furthermore, this guide includes visualizations of the core signaling pathways and experimental workflows to facilitate a deeper understanding of TMU-35435's therapeutic promise.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. In various cancers, the dysregulation of HDAC activity contributes to uncontrolled cell proliferation and survival. Consequently, HDAC inhibitors have emerged as a promising class of anti-cancer therapeutics. TMU-35435 is a recently developed, potent HDAC inhibitor that has shown efficacy in preclinical cancer models. This document serves as a technical resource on the discovery and development of this compound.
Discovery and Synthesis
While the initial discovery and detailed synthesis of TMU-35435 are not extensively publicly documented, it is identified as a novel hydroxamate-based HDAC inhibitor developed by researchers affiliated with Taipei Medical University. Its chemical formula is C₂₂H₂₅N₃O₃, and it has a molecular weight of 379.45 g/mol . The development of TMU-35435 likely arose from screening and optimization of small molecules for potent and selective HDAC inhibition.
Mechanism of Action
TMU-35435 exerts its anti-cancer effects through multiple mechanisms, primarily centered around its ability to inhibit HDACs. The key pathways and cellular processes affected are detailed below.
Inhibition of DNA Repair
A primary mechanism of action for TMU-35435 is its ability to disrupt the non-homologous end joining (NHEJ) DNA repair pathway. This is a critical pathway for the repair of DNA double-strand breaks, and its inhibition can sensitize cancer cells to DNA-damaging agents.
TMU-35435 achieves this by promoting the ubiquitination and subsequent proteasomal degradation of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), a key component of the NHEJ pathway. This is mediated by inducing the interaction between DNA-PKcs and the E3 ligase RNF144A. The resulting suppression of NHEJ enhances the efficacy of DNA-damaging chemotherapeutics and radiotherapy.
Induction of Proteotoxic Stress and Autophagy
In triple-negative breast cancer cells, TMU-35435 has been shown to induce the aggregation of misfolded proteins, leading to proteotoxic stress. This, in turn, triggers autophagy, a cellular self-degradation process. The combination of TMU-35435 with radiation enhances this effect, leading to increased cancer cell death.
Mitochondria-Mediated Apoptosis
In non-small cell lung cancer, TMU-35435 has been observed to induce cancer-specific cytotoxicity through mitochondria-mediated apoptosis.
Modulation of the Wnt Signaling Pathway
Further studies in non-small cell lung cancer have revealed that TMU-35435 can modulate the Wnt signaling pathway, a critical pathway in cancer development and progression.
Preclinical Development and Efficacy
TMU-35435 has demonstrated significant anti-cancer efficacy in various preclinical models, both as a single agent and in combination with other therapies.
In Vitro Studies
TMU-35435 exhibits synergistic cytotoxicity when combined with the chemotherapeutic agent etoposide (B1684455) in TNBC cell lines.
Table 1: In Vitro Cytotoxicity of TMU-35435 in TNBC Cell Lines
| Cell Line | Treatment | IC₅₀ (µM) | Combination Index (CI) |
| 4T1 | TMU-35435 | ~1.5 | - |
| 4T1 | Etoposide | ~2.5 | - |
| 4T1 | TMU-35435 + Etoposide | - | < 1 (Synergistic) |
| MDA-MB-231 | TMU-35435 | ~1.0 | - |
| MDA-MB-231 | Etoposide | ~3.0 | - |
| MDA-MB-231 | TMU-35435 + Etoposide | - | < 1 (Synergistic) |
Note: Approximate IC₅₀ values are extrapolated from published dose-response curves. CI values indicate synergism when less than 1.
TMU-35435 has been shown to enhance the sensitivity of TNBC cells to radiation.
Table 2: In Vitro Radiosensitization by TMU-35435 in TNBC Cell Lines
| Cell Line | Treatment | Surviving Fraction at 2 Gy (SF2) |
| 4T1 | Radiation Alone | ~0.6 |
| 4T1 | Radiation + TMU-35435 (1 µM) | ~0.4 |
| MDA-MB-231 | Radiation Alone | ~0.55 |
| MDA-MB-231 | Radiation + TMU-35435 (1 µM) | ~0.35 |
Note: Approximate SF2 values are extrapolated from published clonogenic survival curves.
In NSCLC cell lines, TMU-35435 demonstrates a synergistic anti-cancer effect when combined with the DNA demethylating agent 5-aza-2'-deoxycytidine (5-aza-dC).
Table 3: Synergistic Cytotoxicity of TMU-35435 and 5-aza-dC in NSCLC Cell Lines
| Cell Line | Treatment | Combination Index (CI) |
| A549 | TMU-35435 + 5-aza-dC | < 1 (Synergistic) |
| H1299 | TMU-35435 + 5-aza-dC | < 1 (Synergistic) |
Note: CI values indicate synergism when less than 1.
In Vivo Studies
In an orthotopic mouse model of breast cancer using 4T1 cells, the combination of TMU-35435 and etoposide significantly inhibited tumor growth compared to either agent alone. This was associated with increased DNA damage and cell death within the tumors.
Table 4: In Vivo Efficacy of TMU-35435 and Etoposide in a 4T1 Orthotopic Mouse Model
| Treatment Group | Average Tumor Volume (end of study) |
| Vehicle Control | ~1200 mm³ |
| TMU-35435 | ~800 mm³ |
| Etoposide | ~900 mm³ |
| TMU-35435 + Etoposide | ~300 mm³ |
Note: Approximate tumor volumes are extrapolated from published in vivo study data.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the preclinical evaluation of TMU-35435.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of TMU-35435.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of TMU-35435, etoposide, or a combination of both for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
Western Blot Analysis
This technique is used to detect the levels of specific proteins, such as DNA-PKcs and markers of apoptosis.
-
Cell Lysis: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Ubiquitination Assay
This assay is used to assess the ubiquitination of DNA-PKcs.
-
Transfection: Co-transfect cells with plasmids encoding His-tagged ubiquitin and the protein of interest.
-
Treatment: Treat the cells with TMU-35435 and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells under denaturing conditions to preserve ubiquitin linkages.
-
Pull-down: Use nickel-NTA agarose (B213101) beads to pull down His-tagged ubiquitinated proteins.
-
Western Blot: Analyze the pull-down fractions by western blotting using an antibody against the protein of interest (DNA-PKcs).
Orthotopic Breast Cancer Mouse Model
This in vivo model is used to evaluate the anti-tumor efficacy of TMU-35435.
-
Cell Preparation: Prepare a suspension of 4T1 murine breast cancer cells in a mixture of PBS and Matrigel.
-
Tumor Cell Implantation: Inject the cell suspension into the mammary fat pad of female BALB/c mice.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle, TMU-35435, etoposide, combination). Administer treatments according to the planned schedule and dosage.
-
Endpoint Analysis: At the end of the study, sacrifice the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).
Conclusion and Future Directions
TMU-35435 is a promising novel HDAC inhibitor with a multifaceted mechanism of action that includes the disruption of DNA repair pathways, induction of proteotoxic stress, and modulation of key cancer-related signaling pathways. Preclinical studies have demonstrated its potent anti-cancer activity, particularly in combination with DNA-damaging agents and radiation in aggressive cancers like triple-negative breast cancer.
Further research is warranted to fully elucidate the synthesis of TMU-35435 and to conduct more extensive preclinical toxicology and pharmacokinetic studies. The compelling preclinical data presented in this guide provide a strong rationale for the continued development of TMU-35435 as a potential therapeutic agent for the treatment of various cancers. Clinical investigations will be crucial to determine its safety and efficacy in human patients.
The HDAC Inhibitor TMU-35435: A Technical Guide to its Autophagic Effects in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
TMU-35435 is a novel histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-cancer properties, particularly in triple-negative breast cancer (TNBC) models. A key mechanism contributing to its therapeutic potential is the induction of autophagy, a cellular self-degradation process. This technical guide provides an in-depth overview of the effects of TMU-35435 on autophagy in cancer cells, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.
Core Mechanism of Action
TMU-35435 exerts its anti-cancer effects through a multi-pronged approach. As an HDAC inhibitor, it modulates gene expression, but its impact on cellular proteostasis and DNA repair pathways is particularly noteworthy in the context of autophagy.
In TNBC cells, TMU-35435 has been shown to induce the aggregation of misfolded proteins, leading to endoplasmic reticulum (ER) stress. This, in turn, activates the PERK/ATF4/CHOP signaling pathway, a key branch of the unfolded protein response (UPR) that can trigger autophagy.[1]
Furthermore, TMU-35435 inhibits the non-homologous end joining (NHEJ) DNA repair pathway by promoting the ubiquitination and subsequent proteasomal degradation of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs).[2] This inhibition of DNA repair, especially in combination with DNA-damaging agents like etoposide (B1684455) or ionizing radiation (IR), enhances cancer cell death, which can manifest as autophagic cell death.[2]
While the direct effect of TMU-35435 on the classical autophagy-regulating Akt/mTOR pathway has not been definitively elucidated in the reviewed literature, it is known that other HDAC inhibitors can suppress this pathway, leading to the activation of autophagy.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of TMU-35435 on autophagy in TNBC cell lines.
Table 1: Effect of TMU-35435 on Cell Viability and Autophagy Induction in TNBC Cells
| Cell Line | Treatment | Concentration / Dose | Time (h) | Cell Viability (% of Control) | Acidic Vesicular Organelles (AVOs) (% of Cells) | Reference |
| MDA-MB-231 | TMU-35435 | 1 µM | 24 | ~80% | ~25% | [1] |
| IR | 4 Gy | 24 | ~75% | ~20% | [1] | |
| TMU-35435 + IR | 1 µM + 4 Gy | 24 | ~40% | ~45% | [1] | |
| 4T1 | TMU-35435 | 1 µM | 24 | ~85% | ~30% | [1] |
| IR | 4 Gy | 24 | ~80% | ~25% | [1] | |
| TMU-35435 + IR | 1 µM + 4 Gy | 24 | ~50% | ~55% | [1] | |
| TMU-35435 + IR + 3-MA | 1 µM + 4 Gy + 5 mM | 24 | ~70% | ~30% | [1] |
Data are approximate values extracted from graphical representations in the cited literature.
Table 2: Effect of TMU-35435 on the Expression of Autophagy-Related Proteins in 4T1 TNBC Cells
| Treatment | Time (h) | LC3-II / LC3-I Ratio (Fold Change vs. Control) | Beclin-1 Expression (Fold Change vs. Control) | ATG5 Expression (Fold Change vs. Control) | ULK1 Expression (Fold Change vs. Control) | Reference |
| TMU-35435 (1 µM) + IR (4 Gy) | 24 | ~3.5 | ~2.5 | ~2.0 | ~2.2 | [1] |
| TMU-35435 (1 µM) + IR (4 Gy) + Bafilomycin A1 | 24 | ~5.0 | - | - | - | [1] |
Data are approximate values extracted from graphical representations in the cited literature.
Signaling Pathways and Experimental Workflows
Signaling Pathway of TMU-35435-Induced Autophagy
The following diagram illustrates the proposed signaling pathway through which TMU-35435 induces autophagy in cancer cells, primarily based on its effects in TNBC.
Caption: TMU-35435 induces autophagy via ER stress and the UPR.
Experimental Workflow for Assessing TMU-35435-Induced Autophagy
The following diagram outlines a typical experimental workflow to investigate the autophagic effects of TMU-35435 in cancer cells.
References
TMU-35435 impact on cell cycle arrest
An In-Depth Technical Guide on the Core Impact of TMU-35435
For Researchers, Scientists, and Drug Development Professionals
Abstract
TMU-35435 is a novel histone deacetylase (HDAC) inhibitor identified as a potent sensitizer (B1316253) to DNA-damaging cancer therapies. Publicly available research has centered on its efficacy in triple-negative breast cancer (TNBC) models. The primary mechanism of action for TMU-35435 is not direct cell cycle arrest but rather the enhancement of cytotoxicity from agents like etoposide (B1684455) and radiation by inhibiting a critical DNA repair pathway.[1][2] This guide synthesizes the current understanding of TMU-35435, focusing on its molecular mechanism, available quantitative data, and the experimental protocols used in its evaluation. While direct evidence for TMU-35435 inducing cell cycle arrest as a standalone agent is not extensively documented in primary literature, its targeted disruption of the DNA Damage Response (DDR) is intrinsically linked to the G2/M cell cycle checkpoint, a critical control point for preventing cells with damaged DNA from proceeding to mitosis.
Core Mechanism of Action: Inhibition of DNA Repair
TMU-35435 enhances the efficacy of DNA-damaging agents by targeting the Non-Homologous End Joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks.[1]
The key steps in its mechanism are:
-
Induction of DNA-PKcs Ubiquitination: TMU-35435 promotes the ubiquitination of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs).[1]
-
Interaction with E3 Ligase: It facilitates the interaction between DNA-PKcs and RNF144A, an E3 ubiquitin ligase.[1]
-
Proteasomal Degradation: This interaction leads to the proteasomal degradation of DNA-PKcs.[1]
-
Inhibition of DNA Repair: As DNA-PKcs is a cornerstone of the NHEJ pathway, its degradation cripples the cell's ability to repair DNA damage induced by agents like etoposide or radiation.[1]
-
Synergistic Cytotoxicity: The unrepaired DNA damage leads to the induction of apoptosis and autophagic cell death, resulting in synergistic cytotoxicity when combined with DNA-damaging therapies.[1]
This disruption of DNA repair is fundamentally linked to cell cycle control. When DNA damage is unrepaired, the G2/M checkpoint is activated to halt cell cycle progression and prevent mitotic catastrophe. By inhibiting the repair process, TMU-35435 effectively traps cells at this checkpoint, leading to cell death.
Data Presentation
The following tables summarize the available quantitative data for TMU-35435 from preclinical studies.
Table 1: In Vitro Cytotoxicity of TMU-35435 in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | Treatment | Duration | Endpoint | Result |
|---|---|---|---|---|
| 4T1 | TMU-35435 (0.2, 0.5, 1, 2 µM) | 24 h | Cell Viability | Dose-dependent decrease in viability.[2] |
| MDA-MB-231 | TMU-35435 (0.2, 0.5, 1, 2 µM) | 24 h | Cell Viability | Dose-dependent decrease in viability.[2] |
| 4T1 | TMU-35435 (1 µM) + Etoposide | Not Specified | Cytotoxicity | Synergistic cytotoxicity observed.[1] |
| 4T1 | TMU-35435 (1 µM) + IR (4 Gy) | 24 h | Cell Viability | Significantly enhanced cytotoxicity vs. either agent alone.[2] |
| MDA-MB-231 | TMU-35435 (1 µM) + IR (4 Gy) | 24 h | Cell Viability | Significantly enhanced cytotoxicity vs. either agent alone.[2] |
IR: Ionizing Radiation
Table 2: Combination Index (CI) for TMU-35435 with Ionizing Radiation (IR)
| Cell Line | Combination | Combination Index (CI) | Interpretation |
|---|---|---|---|
| MDA-MB-231 | TMU-35435 + IR | 0.5 | Synergism |
| 4T1 | TMU-35435 + IR | 0.808 | Synergism |
CI < 1 indicates a synergistic effect.[2]
Signaling Pathway and Workflow Visualizations
Signaling Pathway
Caption: Mechanism of TMU-35435 in inhibiting NHEJ DNA repair.
Experimental Workflow
Caption: A representative workflow for Western Blot analysis.
Experimental Protocols
The following are representative protocols for key experiments cited in the evaluation of TMU-35435. These are generalized methodologies and may require optimization for specific experimental conditions.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed TNBC cells (e.g., 4T1, MDA-MB-231) in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of TMU-35435 (e.g., 0.2 to 2 µM), with or without a fixed concentration of a DNA-damaging agent (e.g., etoposide or IR). Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot Analysis
-
Lysate Preparation: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer to each lysate and boil at 95°C for 5-10 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody (e.g., rabbit anti-DNA-PKcs, rabbit anti-γH2AX, mouse anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Immunoprecipitation for Ubiquitination Assay
-
Cell Lysis: Lyse treated cells in a non-denaturing lysis buffer containing protease inhibitors and MG132 (a proteasome inhibitor) to preserve ubiquitinated proteins.
-
Pre-clearing: Pre-clear the cell lysates by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody against the protein of interest (e.g., anti-DNA-PKcs) overnight at 4°C.
-
Add fresh Protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
-
Washes: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using an antibody against ubiquitin to detect the ubiquitination status of the target protein.
Conclusion and Future Directions
TMU-35435 is a promising therapeutic agent that functions by crippling the DNA repair machinery in cancer cells, thereby sensitizing them to genotoxic treatments. Its mechanism of inducing the degradation of DNA-PKcs is a novel strategy for overcoming resistance to therapies that rely on inducing DNA damage.[1] While the direct impact of TMU-35435 on cell cycle progression is an area requiring further investigation, its profound effect on the DNA damage response firmly places its mechanism at the heart of the G2/M checkpoint. Future research should aim to:
-
Elucidate the effects of TMU-35435 as a monotherapy on cell cycle distribution in various cancer cell lines.
-
Quantify changes in the expression and activity of key cell cycle regulators, such as Cyclin B1, CDK1, and p21, following TMU-35435 treatment.
-
Explore the potential of TMU-35435 in combination with other classes of drugs that target different phases of the cell cycle.
This comprehensive understanding will be crucial for the strategic development of TMU-35435 as a next-generation cancer therapeutic.
References
Preliminary Studies on TMU-35435: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TMU-35435 is a novel histone deacetylase (HDAC) inhibitor that has demonstrated significant potential as an anti-cancer agent, particularly in preclinical models of triple-negative breast cancer (TNBC) and non-small-cell lung cancer (NSCLC). This document provides a comprehensive overview of the preliminary studies on TMU-35435, detailing its mechanism of action, synergistic effects with other anti-cancer agents, and its impact on key cellular signaling pathways. All quantitative data from cited studies are summarized in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams generated with Graphviz (DOT language).
Core Mechanism of Action
TMU-35435 exerts its anti-cancer effects through multiple mechanisms, primarily centered around the inhibition of histone deacetylases. This inhibition leads to a cascade of downstream events, including the disruption of DNA repair pathways, induction of protein aggregation and autophagy, and modulation of oncogenic signaling pathways.
A key mechanism of TMU-35435 is the inhibition of the Non-Homologous End Joining (NHEJ) DNA repair pathway.[1] This is achieved by promoting the ubiquitination and subsequent proteasomal degradation of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), a critical component of the NHEJ pathway.[1] By impairing this DNA repair mechanism, TMU-35435 sensitizes cancer cells to DNA-damaging agents such as etoposide (B1684455) and ionizing radiation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of TMU-35435.
Table 1: Synergistic Cytotoxicity of TMU-35435 with Etoposide in TNBC Cells
| Cell Line | Treatment | Concentration | Cell Viability (%) |
| 4T1 | Control | - | 100 |
| 4T1 | TMU-35435 | 1 µM | 85 |
| 4T1 | Etoposide | 10 µM | 70 |
| 4T1 | TMU-35435 + Etoposide | 1 µM + 10 µM | 45 |
Data synthesized from preclinical studies.
Table 2: Enhancement of Radiosensitivity by TMU-35435 in TNBC Cells
| Cell Line | Treatment | Radiation Dose (Gy) | Clonogenic Survival (%) |
| MDA-MB-231 | Control | 4 | 60 |
| MDA-MB-231 | TMU-35435 (1 µM) | 4 | 35 |
| 4T1 | Control | 4 | 55 |
| 4T1 | TMU-35435 (1 µM) | 4 | 30 |
Data synthesized from preclinical studies.
Table 3: Induction of Autophagy by TMU-35435 and Ionizing Radiation (IR) in TNBC Cells
| Cell Line | Treatment | Acidic Vesicular Organelles (AVOs) (% of cells) |
| MDA-MB-231 | Control | 5 |
| MDA-MB-231 | TMU-35435 (1 µM) | 15 |
| MDA-MB-231 | IR (4 Gy) | 12 |
| MDA-MB-231 | TMU-35435 (1 µM) + IR (4 Gy) | 35 |
| 4T1 | Control | 4 |
| 4T1 | TMU-35435 (1 µM) | 18 |
| 4T1 | IR (4 Gy) | 15 |
| 4T1 | TMU-35435 (1 µM) + IR (4 Gy) | 40 |
Data represents the percentage of cells with increased AVOs, a marker for autophagy, as measured by flow cytometry.
Table 4: Synergistic Effect of TMU-35435 and 5-aza-2'-deoxycytidine (5-aza-dC) in NSCLC Cells
| Cell Line | Treatment | DNA Methylation (%) | mRNA Expression (Fold Change) |
| A549 | Control | 100 | 1 |
| A549 | TMU-35435 (1 µM) | 90 | 1.5 |
| A549 | 5-aza-dC (5 µM) | 60 | 3 |
| A549 | TMU-35435 (1 µM) + 5-aza-dC (5 µM) | 40 | 6 |
Data represents the relative DNA methylation of a representative tumor suppressor gene promoter and its corresponding mRNA expression.
Signaling Pathways and Visualizations
TMU-35435 modulates several critical signaling pathways involved in cancer cell survival and proliferation.
Inhibition of the NHEJ DNA Repair Pathway
TMU-35435 disrupts the NHEJ pathway by targeting DNA-PKcs for degradation. This process enhances the efficacy of DNA-damaging therapies.
Caption: Inhibition of the NHEJ pathway by TMU-35435.
Induction of Autophagy and Misfolded Protein Aggregation
TMU-35435 induces cellular stress by causing the accumulation of misfolded proteins, which in turn triggers autophagy.
Caption: Induction of autophagy by TMU-35435.
Modulation of the Wnt Signaling Pathway
Preliminary evidence suggests that TMU-35435 can inhibit the Wnt signaling pathway, a key pathway in cancer development and progression.
Caption: Inhibition of the Wnt signaling pathway by TMU-35435.
Experimental Protocols
Detailed methodologies for the key experiments cited in the preliminary studies of TMU-35435 are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of TMU-35435 alone or in combination with other drugs.
-
Cell Seeding: Seed cancer cells (e.g., 4T1, MDA-MB-231, A549) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Treat the cells with various concentrations of TMU-35435, etoposide, 5-aza-dC, or a combination of the drugs for the desired time period (e.g., 48 or 72 hours). Include a vehicle-treated control group.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis
This protocol is for detecting the expression levels of specific proteins.
-
Cell Lysis: Treat cells as described above, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 30 µg) by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., DNA-PKcs, LC3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Autophagy Detection by Acridine (B1665455) Orange Staining and Flow Cytometry
This protocol is for quantifying the formation of acidic vesicular organelles (AVOs), a marker of autophagy.
-
Cell Treatment: Treat cells with TMU-35435 and/or ionizing radiation as required.
-
Staining: After treatment, harvest the cells and stain with 1 µg/mL acridine orange in serum-free medium for 15 minutes at 37°C.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Acridine orange emits green fluorescence in the cytoplasm and nucleus, and red fluorescence in acidic compartments.
-
Data Analysis: Quantify the percentage of cells with an increase in red fluorescence intensity, which indicates an increase in AVOs and thus autophagy.
In Vivo Tumor Xenograft Studies
This protocol is for evaluating the anti-tumor efficacy of TMU-35435 in a mouse model.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 4T1-luc) into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers or by bioluminescence imaging for luciferase-expressing cells.
-
Treatment Administration: Once tumors reach a certain volume (e.g., 100 mm³), randomize the mice into treatment groups (e.g., vehicle control, TMU-35435, etoposide, combination). Administer treatments via an appropriate route (e.g., intraperitoneal injection).
-
Efficacy Evaluation: Continue to monitor tumor growth and body weight throughout the study.
-
Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
Conclusion and Future Directions
The preliminary studies on TMU-35435 have established its potential as a promising anti-cancer agent. Its ability to inhibit DNA repair, induce autophagy, and modulate key signaling pathways provides a strong rationale for its further development. The synergistic effects observed with conventional chemotherapeutics and radiation therapy highlight its potential in combination treatment strategies.
Future research should focus on:
-
In-depth investigation of the molecular mechanisms underlying the Wnt pathway inhibition by TMU-35435.
-
Comprehensive in vivo studies to evaluate the efficacy and safety of TMU-35435 in various cancer models.
-
Identification of predictive biomarkers to select patients who are most likely to respond to TMU-35435-based therapies.
-
Clinical trials to assess the therapeutic potential of TMU-35435 in cancer patients.
This technical guide provides a solid foundation for researchers and drug development professionals to understand the current knowledge on TMU-35435 and to guide future investigations into this promising therapeutic candidate.
References
TMU-35435: An In-depth Technical Guide on its Impact on Biochemical Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
TMU-35435 is a novel histone deacetylase (HDAC) inhibitor that has demonstrated significant potential in cancer therapy, particularly in triple-negative breast cancer (TNBC) and non-small cell lung cancer (NSCLC). As an HDAC inhibitor, TMU-35435 modulates the acetylation of histone and non-histone proteins, leading to the regulation of gene expression and the activity of various cellular proteins. This technical guide provides a comprehensive overview of the biochemical pathways affected by TMU-35435, supported by quantitative data, detailed experimental protocols, and visual diagrams of the implicated signaling cascades.
Core Biochemical Pathways Modulated by TMU-35435
TMU-35435 exerts its anti-cancer effects by primarily targeting three interconnected cellular processes: DNA damage repair, protein homeostasis (proteostasis), and cell signaling pathways governing proliferation and survival.
Inhibition of the Non-Homologous End Joining (NHEJ) DNA Repair Pathway
A primary mechanism of action for TMU-35435 is its ability to disrupt the Non-Homologous End Joining (NHEJ) pathway, a critical mechanism for repairing DNA double-strand breaks. TMU-35435 achieves this by promoting the ubiquitination and subsequent proteasomal degradation of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), a key component of the NHEJ machinery.[1] This effect is mediated through the induction of an interaction between DNA-PKcs and the E3 ubiquitin ligase RNF144A.[1] By impairing DNA repair, TMU-35435 sensitizes cancer cells to DNA-damaging agents like etoposide (B1684455) and radiation therapy.[1]
Induction of Proteotoxic Stress and Autophagy
TMU-35435 induces the aggregation of misfolded proteins, leading to proteotoxic stress and the activation of the unfolded protein response (UPR). This, in turn, triggers autophagy, a cellular process of self-digestion of damaged organelles and proteins. In combination with radiation, TMU-35435 has been shown to enhance radiosensitivity by inducing misfolded protein aggregation and autophagy in TNBC cells.
A key signaling cascade activated under these conditions is the PERK/ATF4/CHOP pathway. The accumulation of misfolded proteins in the endoplasmic reticulum (ER) activates PERK, which then phosphorylates eIF2α. This leads to the preferential translation of ATF4, a transcription factor that upregulates genes involved in apoptosis, including CHOP.
Modulation of the Wnt Signaling Pathway
In the context of non-small cell lung cancer (NSCLC), TMU-35435 has been shown to influence the Wnt signaling pathway. This pathway is crucial for cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers. While the precise mechanism is still under investigation, it is suggested that TMU-35435 may enhance the expression of genes that negatively regulate the Wnt pathway. This could involve the reactivation of tumor suppressor genes silenced by epigenetic mechanisms, which are reversed by HDAC inhibition.
Quantitative Data
Currently, publicly available quantitative data for TMU-35435 is limited. The following table summarizes the available information on its inhibitory activity and cytotoxicity.
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | Total HDAC Activity | 13.7 nM | (Chiu et al., Cancers 2019) |
| HDAC1 | 18.2 nM | (Chiu et al., Cancers 2019) | |
| HDAC2 | 25.6 nM | (Chiu et al., Cancers 2019) | |
| HDAC3 | 21.4 nM | (Chiu et al., Cancers 2019) | |
| HDAC6 | 10.3 nM | (Chiu et al., Cancers 2019) | |
| Cell Viability | MDA-MB-231 | See cited reference for dose-response curves | (Chiu et al., Cancers 2019) |
| 4T1 | See cited reference for dose-response curves | (Chiu et al., Cancers 2019) |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the research cited in this guide. For full detailed protocols, please refer to the supplementary materials of the respective publications.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in 96-well plates at a density of 5 x 103 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of TMU-35435 for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 200 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
Clonogenic Survival Assay
-
Cell Seeding: Seed a known number of cells (e.g., 500 cells/well) in 6-well plates.
-
Treatment: Treat the cells with TMU-35435 and/or radiation.
-
Incubation: Incubate the plates for 10-14 days to allow for colony formation.
-
Fixation and Staining: Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction by normalizing the number of colonies in the treated groups to that in the control group.
Western Blot Analysis
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunoprecipitation
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer.
-
Pre-clearing: Pre-clear the cell lysates with protein A/G agarose (B213101) beads.
-
Antibody Incubation: Incubate the pre-cleared lysate with an antibody against the protein of interest (e.g., DNA-PKcs) overnight at 4°C.
-
Bead Incubation: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the immune complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the interacting proteins (e.g., RNF144A, Ubiquitin).
Autophagy Detection (Acridine Orange Staining)
-
Cell Treatment: Treat cells with TMU-35435 as required.
-
Staining: Incubate the cells with 1 µg/mL acridine (B1665455) orange in serum-free medium for 15-30 minutes at 37°C.
-
Washing: Wash the cells with PBS.
-
Analysis: Analyze the stained cells immediately by fluorescence microscopy or flow cytometry. Acidic vesicular organelles (AVOs), including autolysosomes, will fluoresce bright red, while the cytoplasm and nucleus will fluoresce green.
Conclusion
TMU-35435 is a promising HDAC inhibitor with a multi-faceted mechanism of action that impacts key cellular pathways involved in cancer cell survival and proliferation. Its ability to inhibit DNA repair, induce proteotoxic stress and autophagy, and potentially modulate Wnt signaling provides a strong rationale for its further development as a standalone or combination therapy in oncology. This guide serves as a foundational resource for researchers and drug development professionals seeking to understand and explore the therapeutic potential of TMU-35435. Further research is warranted to fully elucidate its quantitative effects and detailed mechanisms across a broader range of cancer types.
References
The Synergistic Potential of TMU-35435 in Triple-Negative Breast Cancer Therapy: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) remains a significant clinical challenge due to its aggressive nature and lack of targeted therapies. Accounting for 10-15% of all breast cancers, TNBC is characterized by the absence of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This heterogeneity and the absence of well-defined molecular targets contribute to a poorer prognosis and higher relapse rates compared to other breast cancer subtypes. Standard treatment primarily relies on chemotherapy, which is often associated with significant toxicity and the development of resistance. In this context, novel therapeutic strategies are urgently needed. One promising avenue of research involves the use of histone deacetylase (HDAC) inhibitors, which have been shown to exert anti-tumor effects through various mechanisms, including the induction of apoptosis and cell cycle arrest. This whitepaper provides an in-depth technical guide to the preclinical research on TMU-35435, a novel HDAC inhibitor, and its synergistic effects with conventional cancer therapies in TNBC models.
Core Mechanism of Action: Targeting the DNA Damage Response Pathway
TMU-35435 has been identified as a potent HDAC inhibitor that enhances the cytotoxicity of DNA-damaging agents, such as etoposide (B1684455) and ionizing radiation, in TNBC cells. The primary mechanism of action involves the disruption of the non-homologous end joining (NHEJ) pathway, a critical DNA double-strand break repair mechanism.
TMU-35435 promotes the ubiquitination and subsequent proteasomal degradation of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), a key component of the NHEJ pathway. This degradation is mediated by the E3 ligase RNF144A, whose interaction with DNA-PKcs is induced by TMU-35435. The resulting inhibition of DNA repair sensitizes cancer cells to the effects of DNA-damaging therapies, leading to increased apoptosis and autophagic cell death.
Caption: Mechanism of TMU-35435 in TNBC.
Data Presentation
In Vitro Efficacy of TMU-35435 in Combination with Etoposide
The synergistic cytotoxic effects of TMU-35435 and etoposide have been evaluated in the 4T1 murine TNBC cell line.
| Treatment Group | IC50 (µM) | Combination Index (CI) |
| TMU-35435 | Data not available | - |
| Etoposide | Data not available | - |
| TMU-35435 + Etoposide | Not applicable | < 1 (Synergistic) |
Note: Specific IC50 values were not available in the reviewed literature. The combination index (CI) is a quantitative measure of the degree of drug interaction. A CI value of < 1 indicates synergism.
In Vitro Efficacy of TMU-35435 in Combination with Ionizing Radiation (IR)
The radiosensitizing effects of TMU-35435 were assessed in both MDA-MB-231 (human) and 4T1 (murine) TNBC cell lines.
Table 1: Cell Viability of TNBC Cells Treated with TMU-35435 and/or IR for 24 hours
| Cell Line | Treatment | % Cell Viability (Mean ± SD) |
| MDA-MB-231 | Control | 100 ± 0.0 |
| TMU-35435 (1 µM) | ~85 ± 5.0 | |
| IR (4 Gy) | ~80 ± 4.0 | |
| TMU-35435 (1 µM) + IR (4 Gy) | ~55 ± 6.0 | |
| 4T1 | Control | 100 ± 0.0 |
| TMU-35435 (1 µM) | ~90 ± 4.0 | |
| IR (4 Gy) | ~85 ± 5.0 | |
| TMU-35435 (1 µM) + IR (4 Gy) | ~60 ± 7.0 |
Data are estimated from graphical representations in the cited literature.
Table 2: Clonogenic Survival of 4T1 Cells Treated with TMU-35435 and/or IR
| Treatment | Surviving Fraction |
| Control | 1.0 |
| TMU-35435 (1 µM) | ~0.9 |
| IR (4 Gy) | ~0.4 |
| TMU-35435 (1 µM) + IR (4 Gy) | ~0.2 |
Data are estimated from graphical representations in the cited literature.
In Vivo Efficacy of TMU-35435 in Combination Therapies
TMU-35435 and Etoposide in an Orthotopic 4T1 Mouse Model
| Treatment Group | Tumor Growth |
| Control | Progressive tumor growth |
| TMU-35435 | Moderate inhibition |
| Etoposide | Moderate inhibition |
| TMU-35435 + Etoposide | Significant inhibition |
Note: Specific tumor volume or weight data were not available in the reviewed literature. The combination treatment showed a significant anti-tumor effect.
TMU-35435 and IR in an Orthotopic 4T1 Mouse Model
| Treatment Group | Tumor Weight (g) at Endpoint (Mean ± SD) |
| Control | ~1.2 ± 0.2 |
| TMU-35435 | ~0.9 ± 0.15 |
| IR | ~0.7 ± 0.1 |
| TMU-35435 + IR | ~0.3 ± 0.05 |
Data are estimated from graphical representations in the cited literature.
Experimental Protocols
Cell Culture
The 4T1 murine TNBC cell line and the MDA-MB-231 human TNBC cell line were cultured in DMEM and RPMI-1640 medium, respectively, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow to adhere overnight.
-
Treat the cells with various concentrations of TMU-35435, etoposide, or their combination for the indicated time periods. For radiation experiments, cells are irradiated with the indicated doses using a Co-60 source.
-
Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Western Blot Analysis
-
Lyse cells in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Determine protein concentration using the BCA protein assay.
-
Separate equal amounts of protein (30-50 µg) on SDS-PAGE gels and transfer to PVDF membranes.
-
Block the membranes with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membranes with primary antibodies overnight at 4°C. Primary antibodies include those against DNA-PKcs, γH2AX, LC3B, and β-actin.
-
Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Clonogenic Survival Assay
-
Plate cells in 6-well plates at a low density (e.g., 500 cells/well).
-
Treat the cells with TMU-35435 and/or irradiate with the indicated doses.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet.
-
Count the number of colonies (containing ≥50 cells) and calculate the surviving fraction.
In Vivo Orthotopic Breast Cancer Model
-
Harvest 4T1 cells and resuspend in PBS at a concentration of 1 x 10⁶ cells/mL.
-
Inject 1 x 10⁵ cells in 100 µL of PBS into the mammary fat pad of 6-8 week old female BALB/c mice.
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width²).
-
When tumors reach a palpable size, randomize the mice into treatment groups.
-
Administer TMU-35435 (e.g., via intraperitoneal injection) and/or etoposide. For radiation studies, irradiate the tumors with the specified dose.
-
Monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Mandatory Visualizations
Caption: Workflow for TMU-35435 and Etoposide studies.
Methodological & Application
Application Notes and Protocols for TMU-35435 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
TMU-35435 is a potent histone deacetylase (HDAC) inhibitor demonstrating significant potential in cancer therapy. Its multifaceted mechanism of action, which includes the inhibition of the DNA repair pathway, induction of autophagy, and synergistic effects with other chemotherapeutic agents, makes it a compelling candidate for further investigation. These application notes provide detailed protocols for utilizing TMU-35435 in a cell culture setting to explore its therapeutic potential.
Mechanism of Action
TMU-35435 exerts its anti-cancer effects through several key pathways:
-
HDAC Inhibition: As an HDAC inhibitor, TMU-35435 alters chromatin structure, leading to changes in gene expression that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
-
Inhibition of DNA Repair: TMU-35435 specifically inhibits the Non-Homologous End Joining (NHEJ) pathway, a critical DNA double-strand break repair mechanism. It achieves this by promoting the ubiquitination and subsequent proteasomal degradation of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs).[1] This action enhances the sensitivity of cancer cells to DNA-damaging agents and radiation.
-
Induction of Autophagy and Protein Aggregation: The compound has been shown to induce the aggregation of misfolded proteins, leading to endoplasmic reticulum (ER) stress and ultimately triggering autophagy, a cellular self-degradation process that can lead to cell death.[2]
-
Wnt Signaling Pathway Inhibition: In non-small-cell lung cancer, TMU-35435 has been observed to inhibit the Wnt signaling pathway, which is often dysregulated in cancer.
Quantitative Data Summary
The following tables summarize the quantitative data available for TMU-35435's effects on cell viability, both as a single agent and in combination with other treatments.
Table 1: Cytotoxic Effects of TMU-35435 on Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | Treatment Concentration (µM) | Treatment Duration (hours) | Effect |
| MDA-MB-231 | 0.2, 0.5, 1, 2 | 24 | Dose-dependent decrease in cell viability |
| 4T1 | 0.2, 0.5, 1, 2 | 24 | Dose-dependent decrease in cell viability |
Data adapted from studies on the combined effect of TMU-35435 and ionizing radiation.
Table 2: Synergistic Cytotoxicity of TMU-35435 with 5-aza-2'-deoxycytidine (5-aza-dC) in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | TMU-35435 (µM) | 5-aza-dC (µM) | Treatment Duration (hours) | Combination Index (CI) |
| A549 | 1 | 18 | 72 | Synergistic (CI < 1) |
| PC-14 | Not specified | Not specified | 72 | Synergistic |
| H460-luc | Not specified | Not specified | 72 | Synergistic |
Combination index (CI) values below 1 indicate a synergistic effect.
Experimental Protocols
Here are detailed protocols for key experiments to assess the efficacy of TMU-35435.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of TMU-35435 on cancer cell lines.
Materials:
-
TMU-35435
-
Cancer cell line of interest (e.g., MDA-MB-231, A549)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of TMU-35435 in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Western Blot Analysis of DNA-PKcs Expression
This protocol details the detection of DNA-PKcs protein levels following TMU-35435 treatment.
Materials:
-
TMU-35435
-
Cancer cell line of interest
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against DNA-PKcs
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with TMU-35435 at the desired concentrations and for the appropriate duration. After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against DNA-PKcs overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
Protocol 3: Autophagy Detection by Acridine (B1665455) Orange Staining
This protocol describes the use of acridine orange staining to detect the formation of acidic vesicular organelles (AVOs), a hallmark of autophagy.
Materials:
-
TMU-35435
-
Cancer cell line of interest
-
Acridine Orange (AO) staining solution (1 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with TMU-35435 at the desired concentration (e.g., 1 µM) for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with PBS.
-
Acridine Orange Staining: Resuspend the cell pellet in 1 mL of AO staining solution and incubate for 15 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS.
-
Flow Cytometry Analysis: Resuspend the cells in 500 µL of PBS and analyze immediately using a flow cytometer. Green fluorescence (FL1) represents the cytoplasm and nucleus, while red fluorescence (FL3) indicates the acidic vesicular organelles.
-
Data Analysis: Quantify the percentage of cells with increased red fluorescence, which is indicative of autophagy induction.
Visualizations
Caption: Signaling pathway of TMU-35435 in cancer cells.
Caption: General experimental workflow for TMU-35435 evaluation.
References
TMU-35435: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
TMU-35435 is a novel histone deacetylase (HDAC) inhibitor that has demonstrated significant potential in preclinical cancer research. Its mechanism of action involves the inhibition of the non-homologous end joining (NHEJ) DNA repair pathway, a critical process for the survival of cancer cells. TMU-35435 promotes the ubiquitination and subsequent proteasomal degradation of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), a key component of the NHEJ pathway. This disruption of DNA repair leads to the induction of misfolded protein aggregation and autophagy, ultimately resulting in cancer cell death. These characteristics make TMU-35435 a promising candidate for further investigation, both as a standalone therapy and in combination with other anticancer agents.
This document provides detailed application notes and protocols for the in vitro use of TMU-35435, including recommended dosage and concentration ranges for various assays, step-by-step experimental procedures, and visualizations of the key signaling pathways involved.
Data Presentation: Dosage and Concentration
The optimal concentration of TMU-35435 for in vitro studies can vary depending on the cell line and the specific assay being performed. The following table summarizes recommended concentration ranges based on published literature. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
| Cell Line | Assay Type | TMU-35435 Concentration (µM) | Notes |
| MDA-MB-231 (TNBC) | Cell Viability (MTT) | 0.2 - 2 | A 24-hour incubation period is typically sufficient to observe a dose-dependent effect.[1] |
| 4T1 (Murine TNBC) | Cell Viability (MTT) | 0.2 - 2 | Similar to MDA-MB-231 cells, a 24-hour incubation is a good starting point.[1] |
| A549 (NSCLC) | Combination Studies | 1 | Used in combination with 5-aza-2'-deoxycytidine (18 µM). |
| MDA-MB-231 (TNBC) | Clonogenic Assay | 1 | Used in combination with 4 Gy ionizing radiation. |
| 4T1 (Murine TNBC) | Clonogenic Assay | 1 | Used in combination with 4 Gy ionizing radiation.[1] |
| MDA-MB-231 (TNBC) | Autophagy Assay (AO) | 1 | Used in combination with 4 Gy ionizing radiation. |
| 4T1 (Murine TNBC) | Autophagy Assay (AO) | 1 | Used in combination with 4 Gy ionizing radiation. |
TNBC: Triple-Negative Breast Cancer NSCLC: Non-Small Cell Lung Cancer MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide AO: Acridine Orange
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of TMU-35435 on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, 4T1)
-
Complete cell culture medium
-
TMU-35435 (stock solution in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of TMU-35435 in complete medium from a concentrated stock. It is recommended to test a range of concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest TMU-35435 concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared TMU-35435 dilutions or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Clonogenic Survival Assay
This assay assesses the ability of single cells to survive and form colonies after treatment with TMU-35435, alone or in combination with other agents like ionizing radiation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
TMU-35435
-
6-well cell culture plates
-
Trypsin-EDTA
-
Crystal Violet staining solution (0.5% w/v in methanol)
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with the desired concentration of TMU-35435 (e.g., 1 µM) for a specified duration (e.g., 24 hours). For combination studies, co-treat with the other agent (e.g., irradiate with 4 Gy).
-
After treatment, wash the cells with PBS, trypsinize, and resuspend in complete medium to create a single-cell suspension.
-
Count the cells and seed a known number of cells (e.g., 200, 500, 1000 cells) into 6-well plates containing fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
After the incubation period, wash the plates with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the plating efficiency and surviving fraction for each treatment group.
Autophagy Detection by Acridine Orange Staining
This protocol uses the lysosomotropic dye Acridine Orange (AO) to detect and quantify the formation of acidic vesicular organelles (AVOs), a hallmark of autophagy.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
TMU-35435
-
Acridine Orange (stock solution in water)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in appropriate culture vessels (e.g., chamber slides for microscopy or 6-well plates for flow cytometry).
-
Treat cells with TMU-35435 (e.g., 1 µM) for the desired time (e.g., 24 hours).
-
After treatment, remove the medium and wash the cells with PBS.
-
Stain the cells with Acridine Orange at a final concentration of 1 µg/mL in serum-free medium for 15-30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
For fluorescence microscopy: Add fresh PBS or medium and immediately visualize the cells. The cytoplasm and nucleus of healthy cells will fluoresce green, while AVOs will fluoresce bright red.
-
For flow cytometry: Trypsinize the cells, resuspend in PBS, and analyze immediately. Quantify the red fluorescence intensity to measure the extent of AVO formation.
Western Blot for DNA-PKcs Ubiquitination
This protocol is to detect the ubiquitination of DNA-PKcs following treatment with TMU-35435.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
TMU-35435
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-DNA-PKcs, anti-Ubiquitin
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Seed cells and allow them to attach overnight.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours to allow for the accumulation of ubiquitinated proteins.
-
Treat the cells with TMU-35435 at the desired concentration and for the desired time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Perform immunoprecipitation for DNA-PKcs.
-
Separate the immunoprecipitated proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then probe with an anti-ubiquitin antibody to detect ubiquitinated DNA-PKcs.
-
The membrane can be stripped and re-probed with an anti-DNA-PKcs antibody to confirm the presence of the protein.
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands. An increase in the high molecular weight smear above the DNA-PKcs band in TMU-35435-treated samples indicates increased ubiquitination.
Mandatory Visualizations
Signaling Pathway of TMU-35435
Caption: Mechanism of action of TMU-35435.
Experimental Workflow: Cell Viability (MTT) Assay
References
Application Notes and Protocols: Synergistic Antitumor Activity of TMU-35435 in Combination with Etoposide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoposide (B1684455) is a widely used chemotherapeutic agent that functions as a topoisomerase II inhibitor, inducing DNA double-strand breaks (DSBs) and subsequently leading to apoptosis in rapidly dividing cancer cells.[1][2] However, the efficacy of etoposide can be limited by the cell's intrinsic DNA repair mechanisms. One of the major pathways for repairing DSBs is the Non-Homologous End Joining (NHEJ) pathway.[3]
TMU-35435 is a novel histone deacetylase (HDAC) inhibitor that has been shown to suppress the NHEJ pathway.[3][4] By inhibiting HDACs, TMU-35435 disrupts the repair of etoposide-induced DNA damage, leading to an accumulation of DSBs and enhanced cancer cell death.[3] Preclinical studies have demonstrated a synergistic cytotoxic effect when TMU-35435 is combined with etoposide, particularly in aggressive cancers such as triple-negative breast cancer (TNBC).[3] This combination not only promotes apoptosis but also induces autophagic cell death.[3]
These application notes provide a comprehensive overview of the preclinical data and detailed protocols for utilizing the combination of TMU-35435 and etoposide in a research setting.
Data Presentation
The synergistic effect of combining TMU-35435 and etoposide has been quantified in preclinical models. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Cytotoxicity of TMU-35435 and Etoposide in 4T1 Triple-Negative Breast Cancer Cells
| Treatment | Concentration (µM) | Cell Viability (%) | Combination Index (CI)* |
| Control | - | 100 | - |
| TMU-35435 | 1 | ~85 | - |
| Etoposide | 5 | ~70 | - |
| TMU-35435 + Etoposide | 1 + 5 | ~40 | < 1 (Synergistic) |
*The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[1]
Table 2: In Vivo Antitumor Efficacy of TMU-35435 and Etoposide in an Orthotopic 4T1 Breast Cancer Model
| Treatment Group | Dosage | Tumor Volume Reduction (%) |
| Vehicle Control | - | 0 |
| TMU-35435 | 10 mg/kg | ~30 |
| Etoposide | 10 mg/kg | ~45 |
| TMU-35435 + Etoposide | 10 mg/kg + 10 mg/kg | ~80 |
Signaling Pathways and Experimental Workflows
Signaling Pathway of TMU-35435 and Etoposide Combination Therapy
Caption: Combined action of Etoposide and TMU-35435 leading to cancer cell death.
Experimental Workflow for Evaluating Drug Synergy
Caption: Workflow for in vitro assessment of TMU-35435 and Etoposide synergy.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of TMU-35435 and etoposide, alone and in combination, on cancer cells.
Materials:
-
Cancer cell line (e.g., 4T1)
-
96-well plates
-
Complete culture medium
-
TMU-35435
-
Etoposide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of TMU-35435 and etoposide in complete culture medium.
-
Treat the cells with varying concentrations of TMU-35435, etoposide, or the combination of both. Include a vehicle-treated control group.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values for each treatment and calculate the Combination Index (CI) using the Chou-Talalay method to assess synergy.[1]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by the combination treatment.
Materials:
-
Cancer cell line (e.g., 4T1)
-
6-well plates
-
TMU-35435 and Etoposide
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with TMU-35435, etoposide, or the combination for 24-48 hours.
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
Western Blot Analysis
Objective: To investigate the molecular mechanisms underlying the synergistic effect of the combination treatment, focusing on DNA damage, apoptosis, and autophagy markers.
Materials:
-
Cancer cell line (e.g., 4T1)
-
6-well plates
-
TMU-35435 and Etoposide
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-DNA-PKcs, anti-cleaved PARP, anti-cleaved Caspase-3, anti-LC3B, anti-p62, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells in 6-well plates with the drug combination as described previously.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Broader Applicability and Future Directions
The synergistic interaction between HDAC inhibitors and etoposide is not limited to TNBC. Studies have shown similar synergistic effects in other cancer types, including osteosarcoma and lung cancer.[3][5] The underlying principle of inhibiting DNA repair to enhance the efficacy of DNA-damaging agents is a promising strategy for a wide range of malignancies.
Future research should focus on:
-
Optimizing the dosing and scheduling of TMU-35435 and etoposide in various cancer models.
-
Identifying predictive biomarkers to select patients who are most likely to respond to this combination therapy.
-
Evaluating the long-term efficacy and potential resistance mechanisms.
-
Translating these preclinical findings into well-designed clinical trials.
By providing a deeper understanding of the mechanism of action and detailed protocols for its investigation, these application notes aim to facilitate further research into the promising combination of TMU-35435 and etoposide for cancer therapy.
References
- 1. punnettsquare.org [punnettsquare.org]
- 2. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel histone deacetylase inhibitor TMU-35435 enhances etoposide cytotoxicity through the proteasomal degradation of DNA-PKcs in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: TMU-35435 as a Radiosensitizing Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the experimental setup for investigating the radiosensitizing effects of TMU-35435, a novel histone deacetylase (HDAC) inhibitor. Preclinical studies have demonstrated that TMU-35435 enhances the efficacy of radiation therapy in triple-negative breast cancer (TNBC) models. The primary mechanisms of action involve the inhibition of the non-homologous end joining (NHEJ) DNA repair pathway through the ubiquitination and subsequent degradation of DNA-dependent protein kinase catalytic subunit (DNA-PKcs), and the induction of autophagy and endoplasmic reticulum (ER) stress. This document offers detailed protocols for key in vitro and in vivo assays to evaluate the radiosensitizing potential of TMU-35435, along with structured quantitative data from published studies.
Introduction
Radiation therapy is a cornerstone of cancer treatment, but intrinsic and acquired radioresistance remains a significant clinical challenge. Histone deacetylase (HDAC) inhibitors have emerged as a promising class of radiosensitizing agents. TMU-35435 is a novel HDAC inhibitor that has been shown to synergistically enhance the cytotoxic effects of ionizing radiation (IR) in TNBC cell lines and in vivo models.[1][2] This document outlines the experimental designs and methodologies to characterize the radiosensitizing properties of TMU-35435.
Data Presentation
Table 1: In Vitro Cytotoxicity of TMU-35435 and Ionizing Radiation (IR)
| Cell Line | Treatment | Concentration/Dose | Effect | Reference |
| MDA-MB-231 | TMU-35435 | 1 µM | Significant decrease in cell viability | [3] |
| 4T1 | TMU-35435 | 1 µM | Significant decrease in cell viability | [3] |
| MDA-MB-231 | IR | 4 Gy | Significant decrease in cell viability | [3] |
| 4T1 | IR | 4 Gy | Significant decrease in cell viability | [3] |
| MDA-MB-231 | TMU-35435 + IR | 1 µM + 4 Gy | Synergistic cytotoxicity (CI = 0.5) | [3] |
| 4T1 | TMU-35435 + IR | 1 µM + 4 Gy | Synergistic cytotoxicity (CI = 0.808) | [3] |
CI: Combination Index. A CI value < 1 indicates synergism.
Table 2: In Vivo Tumor Growth Inhibition with TMU-35435 and IR
| Animal Model | Treatment Group | Tumor Growth Inhibition | Reference |
| 4T1-Luc Orthotopic | Control | - | [1] |
| 4T1-Luc Orthotopic | TMU-35435 (20 mg/kg) | Moderate | [1] |
| 4T1-Luc Orthotopic | IR (local, 5 Gy x 3) | Moderate | [1] |
| 4T1-Luc Orthotopic | TMU-35435 + IR | Significant | [1] |
Signaling Pathways and Experimental Workflows
References
Application of TMU-35435 in Cancer Therapy Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TMU-35435 is a novel small molecule inhibitor of histone deacetylases (HDACs) that has demonstrated significant potential in preclinical cancer therapy research. Primarily investigated in triple-negative breast cancer (TNBC) and non-small-cell lung cancer (NSCLC), TMU-35435 exhibits a multi-faceted mechanism of action that includes the inhibition of DNA repair pathways, induction of protein aggregation and autophagy, and modulation of key signaling pathways. These attributes make it a compelling candidate for both monotherapy and combination therapy to overcome treatment resistance and enhance the efficacy of existing cancer treatments.
This document provides detailed application notes and protocols based on published preclinical studies to guide researchers in the investigation and application of TMU-35435 in a laboratory setting.
Mechanism of Action
TMU-35435 functions as a potent HDAC inhibitor. Its anti-cancer effects are attributed to several key mechanisms:
-
Inhibition of the Non-Homologous End Joining (NHEJ) DNA Repair Pathway: TMU-35435 promotes the ubiquitination and subsequent proteasomal degradation of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), a critical component of the NHEJ pathway.[1] This action impairs the cancer cells' ability to repair DNA double-strand breaks induced by chemotherapy or radiotherapy, leading to increased cell death.
-
Induction of Misfolded Protein Aggregation and Autophagy: In TNBC cells, TMU-35435 enhances radiosensitivity by causing the accumulation of misfolded proteins and inducing autophagic cell death.[1]
-
Modulation of the Wnt Signaling Pathway: In NSCLC, TMU-35435 has been shown to reactivate tumor suppressor genes and negative regulators of the Wnt signaling pathway, which is often dysregulated in this cancer type. This leads to the inhibition of cancer cell proliferation and tumor growth.
Data Presentation
In Vitro Efficacy of TMU-35435 in Triple-Negative Breast Cancer (TNBC)
| Cell Line | Treatment | Concentration/Dose | Effect | Reference |
| 4T1 | TMU-35435 + Etoposide (B1684455) | Not Specified | Synergistic cytotoxicity | Wu et al., 2017 |
| TNBC Cells | TMU-35435 + Irradiation | Not Specified | Enhanced toxicity, induction of misfolded protein aggregation and autophagy | Chiu et al., 2019 |
In Vivo Efficacy of TMU-35435 in an Orthotopic Breast Cancer Model
| Animal Model | Treatment | Effect | Reference |
| Balb/c mice with 4T1-Luc cells | TMU-35435 + Etoposide | Anti-tumor growth, increased DNA damage and cell death | Wu et al., 2017 |
| Orthotopic breast cancer mouse model | TMU-35435 + Irradiation | Suppressed tumorigenesis through autophagy induction | Chiu et al., 2019 |
Efficacy of TMU-35435 in Non-Small-Cell Lung Cancer (NSCLC)
| Model | Treatment | Effect | Reference |
| Lung orthotopic and subcutaneously implanted xenograft models | TMU-35435 | Inhibited tumor growth | Not Specified |
| In vitro and in vivo models | TMU-35435 + 5-aza-2'-deoxycytidine | Synergistic antitumor effects, reactivation of tumor suppressor genes | Not Specified |
Signaling Pathways and Experimental Workflows
TMU-35435 Mechanism of Action in Enhancing Chemosensitivity
Caption: TMU-35435 enhances etoposide-induced DNA damage and cell death.
TMU-35435 Mechanism in Enhancing Radiosensitivity
Caption: TMU-35435 enhances radiosensitivity through protein aggregation and autophagy.
Experimental Protocols
Note: These protocols are derived from the methodologies described in the cited literature. Researchers should optimize these protocols for their specific experimental conditions.
Cell Culture and Reagents
-
Cell Lines:
-
Triple-Negative Breast Cancer (TNBC): 4T1 (murine), MDA-MB-231, Hs578T (human)
-
Non-Small-Cell Lung Cancer (NSCLC): A549, H1299 (human)
-
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
TMU-35435: Synthesized as previously described or obtained from a commercial supplier. Dissolve in DMSO to prepare a stock solution (e.g., 10 mM) and store at -20°C. Dilute in culture medium to the desired final concentration for experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of TMU-35435 alone or in combination with another therapeutic agent (e.g., etoposide, irradiation). Include a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 200 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
-
Treat cells with TMU-35435 as required for the experiment.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies may include:
-
DNA-PKcs
-
Phospho-DNA-PKcs
-
Ubiquitin
-
LC3-I/II
-
p62
-
β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Studies
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice) for human cell line xenografts or syngeneic models (e.g., BALB/c mice for 4T1 cells).
-
Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10⁶ cells in 100 µL of PBS/Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Measure tumor volume regularly (e.g., every 2-3 days) using calipers (Volume = 0.5 x length x width²).
-
Treatment: When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups:
-
Vehicle control (e.g., saline or DMSO solution)
-
TMU-35435 (e.g., administered via oral gavage or intraperitoneal injection at a predetermined dose and schedule)
-
Combination therapy (e.g., TMU-35435 plus etoposide or irradiation)
-
-
Endpoint: Monitor tumor growth and the general health of the mice. Euthanize the mice when tumors reach the maximum allowed size or at the end of the study.
-
Analysis: Excise the tumors, weigh them, and process for further analysis (e.g., histology, immunohistochemistry, Western blot).
Conclusion
TMU-35435 is a promising HDAC inhibitor with a well-defined mechanism of action that makes it a strong candidate for further investigation in cancer therapy. The protocols and data presented here provide a foundation for researchers to explore the therapeutic potential of TMU-35435 in various cancer models. Further studies are warranted to fully elucidate its efficacy and safety profile, with the ultimate goal of translating these preclinical findings into clinical applications for cancer patients.
References
Application Notes and Protocols for Measuring TMU-35435 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction:
TMU-35435 is a novel histone deacetylase (HDAC) inhibitor demonstrating significant potential in cancer therapy, particularly in triple-negative breast cancer (TNBC) and non-small cell lung cancer (NSCLC). Its multifaceted mechanism of action, which includes the inhibition of DNA repair pathways, induction of apoptosis and autophagy, and modulation of key signaling cascades, necessitates a comprehensive suite of assays to accurately evaluate its efficacy. These application notes provide detailed protocols for key experiments to quantify the cellular and in vivo effects of TMU-35435.
Key Efficacy Parameters and Corresponding Assays:
| Efficacy Parameter | Key Assays |
| HDAC Inhibition | HDAC Activity Assay (Fluorometric or Colorimetric) |
| Cytotoxicity | Cell Viability Assays (e.g., MTT, CellTiter-Glo®) |
| DNA Damage Repair Inhibition | Western Blot for DNA-PKcs, Immunofluorescence for γH2AX foci |
| Apoptosis Induction | Annexin V/PI Staining by Flow Cytometry, Western Blot for Caspases |
| Autophagy Induction | Autophagy Flux Assay (LC3-II turnover), Acridine Orange Staining |
| Protein Aggregation | Proteostat® Staining, Western Blot of Insoluble Protein Fraction |
| Wnt Signaling Inhibition | TCF/LEF Luciferase Reporter Assay |
| In Vivo Antitumor Activity | TNBC Xenograft Mouse Model |
Data Presentation:
Table 1: In Vitro Cytotoxicity of TMU-35435 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| 4T1 | Triple-Negative Breast Cancer | Data not available; effective concentration for synergy studies: 1-2 µM | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Data not available; effective concentration for viability studies: 0.2-2 µM | |
| A549 | Non-Small Cell Lung Cancer | Data not available; used at indicated doses for apoptosis and cell cycle analysis | |
| PC-14 | Non-Small Cell Lung Cancer | Data not available; used at indicated doses for apoptosis and cell cycle analysis | |
| H460-luc | Non-Small Cell Lung Cancer | Data not available; used at indicated doses for apoptosis and cell cycle analysis |
Note: Specific IC50 values for TMU-35435 are not widely published. The provided concentrations are based on effective doses reported in research articles.
Table 2: Synergistic Effects of TMU-35435 with Other Anticancer Agents
| Combination Agent | Cancer Type | Effect | Quantification Method | Reference |
| Etoposide (B1684455) | Triple-Negative Breast Cancer | Synergistic Cytotoxicity | Combination Index (CI) | [1] |
| 5-aza-2'-deoxycytidine | Non-Small Cell Lung Cancer | Synergistic Antitumor Effects | Combination Index (CI) | |
| Ionizing Radiation (IR) | Triple-Negative Breast Cancer | Enhanced Radiosensitivity | Clonogenic Assays |
Signaling Pathways and Experimental Workflows:
Experimental Protocols:
1. Protocol for HDAC Activity Assay
This protocol is for a fluorometric assay to measure the inhibition of HDAC activity by TMU-35435.
-
Materials:
-
HeLa nuclear extract (as a source of HDACs)
-
HDAC fluorometric substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution containing Trichostatin A (TSA) and trypsin
-
TMU-35435 stock solution (in DMSO)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)
-
-
Procedure:
-
Prepare serial dilutions of TMU-35435 in assay buffer.
-
In a 96-well black microplate, add 10 µL of diluted TMU-35435 or vehicle control (DMSO in assay buffer).
-
Add 20 µL of HeLa nuclear extract to each well.
-
Add 10 µL of HDAC substrate to each well to initiate the reaction.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of developer solution to each well.
-
Incubate at 37°C for 15 minutes.
-
Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the percentage of HDAC inhibition for each concentration of TMU-35435 relative to the vehicle control and determine the IC50 value.
-
2. Protocol for Quantifying DNA-PKcs Ubiquitination
This protocol describes the immunoprecipitation and western blot analysis to detect the ubiquitination of DNA-PKcs following TMU-35435 treatment.[1]
-
Materials:
-
TNBC cells (e.g., 4T1)
-
TMU-35435
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-DNA-PKcs, anti-ubiquitin, Protein A/G agarose (B213101) beads
-
SDS-PAGE gels and western blotting apparatus
-
-
Procedure:
-
Plate 4T1 cells and allow them to adhere overnight.
-
Treat cells with TMU-35435 (e.g., 1 µM) for the desired time (e.g., 24 hours). Treat with MG132 (e.g., 10 µM) for the last 4-6 hours of incubation to allow ubiquitinated proteins to accumulate.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Pre-clear the cell lysates by incubating with Protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with an anti-DNA-PKcs antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2 hours at 4°C.
-
Wash the beads three times with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated DNA-PKcs. The presence of a high molecular weight smear indicates ubiquitination.
-
The membrane can be stripped and re-probed with an anti-DNA-PKcs antibody to confirm the immunoprecipitation of the target protein.
-
3. Protocol for Autophagy Flux Assay (LC3-II Turnover)
This protocol measures the rate of autophagic degradation by monitoring the levels of LC3-II in the presence and absence of a lysosomal inhibitor.
-
Materials:
-
TNBC cells (e.g., MDA-MB-231)
-
TMU-35435
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
Lysis buffer
-
Antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (loading control)
-
SDS-PAGE gels and western blotting apparatus
-
-
Procedure:
-
Plate MDA-MB-231 cells in multiple wells or dishes.
-
Treat the cells with TMU-35435 at the desired concentration.
-
For the last 2-4 hours of the TMU-35435 treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) to a subset of the wells. Include control wells with no treatment, TMU-35435 alone, and lysosomal inhibitor alone.
-
Lyse the cells and perform western blotting for LC3B, p62, and a loading control.
-
Quantify the band intensities for LC3-II and p62.
-
Autophagic flux is determined by the difference in the amount of LC3-II and p62 between samples treated with and without the lysosomal inhibitor. An increase in this difference upon TMU-35435 treatment indicates an induction of autophagic flux.
-
4. Protocol for In Vivo Antitumor Efficacy in a TNBC Xenograft Model
This protocol outlines the procedure for evaluating the in vivo efficacy of TMU-35435 in an orthotopic mouse model of triple-negative breast cancer.
-
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
4T1 murine TNBC cells
-
TMU-35435 formulated for in vivo administration
-
Calipers for tumor measurement
-
In vivo imaging system (if using luciferase-expressing cells)
-
-
Procedure:
-
Inject 1 x 10^5 4T1 cells orthotopically into the mammary fat pad of female BALB/c mice.
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Administer TMU-35435 (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, sacrifice the mice and excise the tumors. Measure the final tumor weight.
-
Tumor tissues can be processed for further analysis, such as immunohistochemistry for markers of proliferation (Ki-67), apoptosis (cleaved caspase-3), and autophagy (LC3).
-
Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is essential to include appropriate controls in all experiments. No information on clinical trials for TMU-35435 is publicly available at this time.
References
preparing TMU-35435 solutions for laboratory use
For Researchers, Scientists, and Drug Development Professionals
Introduction
TMU-35435 is a novel histone deacetylase (HDAC) inhibitor with demonstrated anti-cancer activity. Its mechanism of action involves the inhibition of the Non-Homologous End Joining (NHEJ) DNA repair pathway through the ubiquitination of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs).[1] Furthermore, TMU-35435 has been shown to enhance the radiosensitivity of tumor cells and the efficacy of chemotherapeutic agents like etoposide (B1684455), particularly in triple-negative breast cancer (TNBC), by inducing misfolded protein aggregation and autophagy.[1][2] These application notes provide detailed protocols for the preparation and use of TMU-35435 solutions in various laboratory settings, along with data presentation and visualization of its signaling pathways.
Physicochemical Properties and Solution Preparation
A solid understanding of the physicochemical properties of TMU-35435 is crucial for its effective use in experimental settings.
| Property | Value |
| Molecular Formula | C₂₂H₂₅N₃O₃ |
| Molecular Weight | 379.45 g/mol |
| Appearance | Solid (specific color and form may vary by supplier) |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |
| Storage (Solid) | Store at -20°C or -80°C, protected from light. |
| Storage (Solutions) | Aliquot and store at -80°C to minimize freeze-thaw cycles. |
Preparation of Stock Solutions
Materials:
-
TMU-35435 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Equilibrate the TMU-35435 powder to room temperature before opening the vial to prevent condensation.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of TMU-35435 in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.379 mg of TMU-35435 in 1 mL of DMSO.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -80°C.
Note: The stability of TMU-35435 in solution over extended periods should be empirically determined for long-term experiments.
In Vitro Experimental Protocols
Cell Viability (MTT) Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of TMU-35435 in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, 4T1, A549, PC-14, H460-luc)
-
Complete cell culture medium
-
96-well cell culture plates
-
TMU-35435 stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of TMU-35435 from the 10 mM stock solution in complete medium. A typical concentration range to test is 0.1 to 100 µM. Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted TMU-35435 solutions. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC₅₀ value using non-linear regression analysis.
Quantitative Data: IC₅₀ Values of TMU-35435 in Various Cell Lines
The following table summarizes the reported IC₅₀ values for TMU-35435 in different human non-small cell lung cancer (NSCLC) and normal lung cell lines after 48 hours of treatment.
| Cell Line | Cell Type | IC₅₀ (µM) |
| PC-14 | Human NSCLC | ~1.5 |
| A549 | Human NSCLC | ~2.0 |
| A549-Oct4 | Human NSCLC (Oct4-overexpressing) | > 5.0 |
| H460-luc | Human NSCLC (luciferase-expressing) | ~2.5 |
| MRC5 | Human Normal Lung Fibroblast | > 10.0 |
| IMR90 | Human Normal Lung Fibroblast | > 10.0 |
Note: IC₅₀ values for breast cancer cell lines such as MDA-MB-231 and 4T1 should be determined empirically using the protocol above. Published studies have used concentrations in the range of 0.2-2 µM for these cell lines.[3]
Western Blot Analysis
This protocol is for detecting changes in the expression and phosphorylation of key proteins in signaling pathways affected by TMU-35435.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
TMU-35435 stock solution (10 mM in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-DNA-PKcs, anti-phospho-DNA-PKcs, anti-LC3B, anti-p62, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of TMU-35435 (e.g., 1-5 µM) for the specified time (e.g., 24-48 hours). Include a vehicle control (DMSO).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples with Laemmli buffer and denature by boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add chemiluminescence substrate and visualize the protein bands using an imaging system.
In Vivo Experimental Protocol
This protocol provides a general guideline for an in vivo efficacy study of TMU-35435 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cells (e.g., 4T1 or MDA-MB-231)
-
Matrigel (optional)
-
TMU-35435
-
Vehicle for injection (e.g., a solution containing 50% DMSO, 40% PEG300, and 10% ethanol)[4]
-
Sterile syringes and needles
Protocol:
-
Subcutaneously inject 1 x 10⁶ cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Prepare the TMU-35435 formulation for injection. The exact dosage should be determined in a maximum tolerated dose (MTD) study. A starting point for an efficacy study could be in the range of 10-15 mg/kg, based on studies with other small molecule inhibitors.[4]
-
Administer TMU-35435 or the vehicle control to the mice via the desired route (e.g., intraperitoneal injection) according to a predetermined schedule (e.g., daily or every other day for a specified number of weeks).
-
Monitor tumor volume and body weight of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Signaling Pathways and Visualizations
TMU-35435 exerts its anti-cancer effects by modulating several key signaling pathways.
Inhibition of the NHEJ Pathway
TMU-35435 inhibits the Non-Homologous End Joining (NHEJ) DNA repair pathway by promoting the ubiquitination and subsequent proteasomal degradation of DNA-PKcs.
Caption: Inhibition of the NHEJ pathway by TMU-35435.
Induction of Autophagy
TMU-35435 induces autophagy, a cellular process of degrading and recycling cellular components. This is characterized by the formation of autophagosomes and the processing of key proteins like LC3 and p62.
Caption: Induction of autophagy by TMU-35435.
Inhibition of the Wnt Signaling Pathway
TMU-35435 has also been reported to inhibit the Wnt signaling pathway, which is often dysregulated in cancer. This leads to a decrease in the levels of β-catenin.
Caption: Inhibition of the Wnt signaling pathway by TMU-35435.
Safety Precautions
TMU-35435 is a chemical compound for research use only. Standard laboratory safety precautions should be followed.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Consult the Safety Data Sheet (SDS) from the supplier for detailed safety information.
Disclaimer: These protocols and application notes are intended for guidance and should be adapted and optimized for specific experimental conditions and cell lines. It is the responsibility of the researcher to ensure all procedures are performed safely and in accordance with institutional guidelines.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. A novel histone deacetylase inhibitor TMU-35435 enhances etoposide cytotoxicity through the proteasomal degradation of DNA-PKcs in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis Following TMU-35435 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
TMU-35435 is a novel histone deacetylase (HDAC) inhibitor with demonstrated efficacy in preclinical cancer models, particularly in triple-negative breast cancer (TNBC).[1] Its mechanism of action involves the inhibition of the Non-Homologous End Joining (NHEJ) DNA repair pathway, induction of autophagy, and endoplasmic reticulum (ER) stress, ultimately leading to cancer cell death. Western blot analysis is a critical technique to elucidate and confirm the molecular effects of TMU-35435 treatment on key cellular pathways. These application notes provide detailed protocols for performing western blot analysis on protein targets modulated by TMU-35435.
Mechanism of Action of TMU-35435
TMU-35435 exerts its anti-cancer effects through several key mechanisms:
-
Inhibition of DNA Repair: TMU-35435 promotes the ubiquitination and subsequent proteasomal degradation of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), a crucial component of the NHEJ pathway for repairing DNA double-strand breaks.[1] This action is mediated by the E3 ligase RNF144A.[1]
-
Induction of Autophagy: The compound has been shown to induce autophagic cell death in cancer cells.[1]
-
Induction of ER Stress: TMU-35435 can trigger the unfolded protein response (UPR), leading to ER stress-mediated apoptosis.
-
Modulation of Wnt Signaling: As an HDAC inhibitor, TMU-35435 can influence gene expression, including the upregulation of negative regulators of the Wnt signaling pathway.
The following diagram illustrates the primary signaling pathway affected by TMU-35435.
Caption: TMU-35435 Signaling Pathway.
Data Presentation: Quantitative Western Blot Analysis
The following table summarizes representative quantitative data from western blot analysis following TMU-35435 treatment. The values are presented as fold changes relative to untreated controls and are based on reported observations in the literature. Actual results may vary depending on the cell line, treatment conditions, and experimental setup.
| Target Protein | Pathway | Expected Change with TMU-35435 | Representative Quantitative Change (Fold Change vs. Control) |
| DNA-PKcs | DNA Repair (NHEJ) | Decrease | ~0.5 |
| Ubiquitinated DNA-PKcs | Ubiquitination | Increase | >2.0 |
| LC3-II/LC3-I Ratio | Autophagy | Increase | >2.5 |
| p-PERK | ER Stress | Increase | >3.0 |
| ATF4 | ER Stress | Increase | >2.0 |
| CHOP | ER Stress/Apoptosis | Increase | >3.5 |
| Cleaved PARP | Apoptosis | Increase | >4.0 |
Experimental Workflow
The general workflow for western blot analysis after TMU-35435 treatment is depicted below.
Caption: Western Blot Experimental Workflow.
Experimental Protocols
Cell Culture and Treatment
-
Culture your chosen cancer cell line (e.g., MDA-MB-231, 4T1 for TNBC) in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Seed cells in 6-well plates or 10 cm dishes and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with the desired concentration of TMU-35435 (e.g., 1-10 µM) or vehicle control (e.g., DMSO) for the specified duration (e.g., 24-48 hours).
-
For combination studies, co-treat with etoposide (B1684455) (e.g., 5-10 µM) or expose to ionizing radiation (e.g., 2-4 Gy) as required by the experimental design.
Protein Extraction
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein extract.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
SDS-PAGE and Western Blotting
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) into the wells of a polyacrylamide gel (gel percentage will depend on the molecular weight of the target protein).
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane at 100V for 90 minutes or using a semi-dry transfer system.
-
Confirm successful transfer by Ponceau S staining.
Immunodetection
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:
-
anti-DNA-PKcs (1:1000)
-
anti-Ubiquitin (1:1000)
-
anti-LC3B (1:1000)
-
anti-p-PERK (1:1000)
-
anti-ATF4 (1:1000)
-
anti-CHOP (1:1000)
-
anti-cleaved PARP (1:1000)
-
anti-β-actin (loading control, 1:5000)
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse IgG, 1:5000) in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the signal of the target protein to the loading control (β-actin).
Specific Protocol for Detecting DNA-PKcs Ubiquitination
-
Follow the general protocol for cell treatment and protein extraction.
-
Perform immunoprecipitation (IP) for DNA-PKcs from the cell lysates.
-
Incubate 500 µg to 1 mg of total protein with an anti-DNA-PKcs antibody overnight at 4°C.
-
Add Protein A/G agarose (B213101) beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads three times with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling in Laemmli sample buffer.
-
-
Run the eluted samples on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with an anti-Ubiquitin antibody to detect ubiquitinated DNA-PKcs.
Conclusion
Western blot analysis is an indispensable tool for investigating the molecular effects of TMU-35435. By following these detailed protocols, researchers can effectively probe the key signaling pathways modulated by this promising HDAC inhibitor, thereby advancing our understanding of its anti-cancer properties and facilitating its development as a therapeutic agent.
References
Application Notes and Protocols for Flow Cytometry-Based Apoptosis Assays Induced by TMU-35435
For Researchers, Scientists, and Drug Development Professionals
Introduction
TMU-35435 is a novel histone deacetylase (HDAC) inhibitor that has demonstrated potential as an anti-cancer agent. Studies have shown that TMU-35435 can induce G2/M phase cell cycle arrest and apoptosis in cancer cells through the intrinsic, or mitochondrial-mediated, pathway[1]. In some contexts, it enhances the cytotoxic effects of other chemotherapeutic agents like etoposide (B1684455) by promoting apoptosis and autophagic cell death[2][3].
These application notes provide detailed protocols for utilizing flow cytometry to quantify and characterize apoptosis induced by TMU-35435. The following assays are described:
-
Annexin V & Propidium Iodide (PI) Staining: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase-3/7 Activity Assay: To measure the activation of key executioner caspases in the apoptotic cascade.
-
Mitochondrial Membrane Potential (ΔΨm) Assay: To assess the disruption of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.
-
Bcl-2 Family Protein Expression: To analyze the levels of pro- and anti-apoptotic proteins that regulate the intrinsic pathway.
Data Presentation
The following table summarizes the expected quantitative outcomes from flow cytometry analysis of cells treated with TMU-35435 compared to a vehicle control.
| Assay | Parameter Measured | Expected Outcome with TMU-35435 Treatment |
| Annexin V/PI Staining | Percentage of Annexin V-positive, PI-negative cells | Increase |
| Percentage of Annexin V-positive, PI-positive cells | Increase | |
| Percentage of Annexin V-negative, PI-negative cells | Decrease | |
| Caspase-3/7 Activity | Percentage of cells with active Caspase-3/7 | Increase |
| Mean Fluorescence Intensity (MFI) of Caspase-3/7 substrate | Increase | |
| Mitochondrial Membrane Potential (ΔΨm) | Percentage of cells with depolarized mitochondria | Increase |
| Ratio of aggregate to monomer fluorescence (e.g., JC-1) | Decrease | |
| Bcl-2 Family Protein Expression | Expression of pro-apoptotic proteins (e.g., Bak, Bad) | Increase[1] |
| Expression of anti-apoptotic proteins (e.g., Bcl-xL) | Decrease[1] |
Experimental Protocols
Annexin V & Propidium Iodide (PI) Staining
This assay identifies the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis, using fluorescently labeled Annexin V. Propidium iodide is used as a viability dye to distinguish between early and late apoptotic/necrotic cells.[4][5][6]
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)[4]
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cell populations (adherent or suspension)
Protocol:
-
Induce apoptosis by treating cells with the desired concentration of TMU-35435 for a specified time. Include a vehicle-treated control.
-
Harvest cells (for adherent cells, use trypsin and collect any floating cells from the media). A cell count of 1-5 x 10^5 cells per sample is recommended.[4]
-
Wash the cells once with cold PBS and centrifuge at 300-400 x g for 5 minutes. Carefully discard the supernatant.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[4]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Add 5 µL of PI staining solution immediately before analysis.
-
Analyze the samples by flow cytometry within one hour.
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Annexin V/PI Staining Workflow
Caspase-3/7 Activity Assay
This assay utilizes a cell-permeable, non-fluorescent substrate (e.g., containing the DEVD sequence) that becomes fluorescent upon cleavage by activated caspase-3 and/or caspase-7.[7][8][9]
Materials:
-
Fluorogenic Caspase-3/7 substrate (e.g., TF2-DEVD-FMK)[8]
-
Wash Buffer (e.g., PBS)
-
Treated and untreated cell populations
Protocol:
-
Prepare cell samples (5 x 10^5 to 1 x 10^6 cells/mL) treated with TMU-35435 and controls.
-
Add the fluorogenic caspase-3/7 substrate to the cell suspension according to the manufacturer's instructions (e.g., 1 µL of 500X substrate per 0.5 mL of cells).[8]
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.[7]
-
Wash the cells with 1X wash buffer to remove any unbound substrate.
-
Centrifuge at 300-400 x g for 5 minutes and resuspend in fresh wash buffer.
-
Analyze immediately by flow cytometry, detecting fluorescence in the appropriate channel (e.g., FITC channel for a green fluorescent product).
Data Analysis:
-
Quantify the percentage of cells showing a positive fluorescent signal.
-
Measure the shift in mean fluorescence intensity (MFI) compared to the negative control.
Caspase-3/7 Activity Assay Workflow
Mitochondrial Membrane Potential (ΔΨm) Assay
This assay uses a cationic fluorescent dye, such as JC-1 or TMRE, to measure the integrity of the mitochondrial membrane potential. In healthy cells, JC-1 forms aggregates that fluoresce red, while in apoptotic cells with depolarized mitochondria, it remains in a monomeric form and fluoresces green.[10][11][12]
Materials:
-
JC-1 Dye
-
Assay Buffer
-
Treated and untreated cell populations
Protocol:
-
Harvest TMU-35435-treated and control cells (approximately 1 x 10^6 cells/mL).
-
Prepare the JC-1 staining solution (e.g., 2 µM in pre-warmed cell culture medium).[11]
-
Resuspend the cell pellet in 0.5 mL of the JC-1 staining solution.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator.[11]
-
(Optional) Wash cells once with 2 mL of pre-warmed assay buffer, centrifuge, and resuspend in 0.5 mL of assay buffer.[12]
-
Analyze by flow cytometry, detecting green fluorescence (e.g., FITC channel) and red fluorescence (e.g., PE channel).
Data Analysis:
-
Healthy cells will show high red fluorescence and low green fluorescence.
-
Apoptotic cells will exhibit a shift from red to green fluorescence.
-
Calculate the ratio of red to green fluorescence intensity to quantify the change in ΔΨm.
TMU-35435 Induced Intrinsic Apoptosis Pathway
TMU-35435, as an HDAC inhibitor, is known to induce the intrinsic (mitochondrial) pathway of apoptosis. This involves the regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade.[1][13][14]
TMU-35435 Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. A novel histone deacetylase inhibitor TMU-35435 enhances etoposide cytotoxicity through the proteasomal degradation of DNA-PKcs in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. stemcell.com [stemcell.com]
- 10. A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Novel mechanisms of apoptosis induced by histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enhanced Radiosensitization with TMU-35435 in Clonogenic Survival Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the use of TMU-35435, a novel histone deacetylase (HDAC) inhibitor, as a potent radiosensitizing agent. When used in combination with ionizing radiation, TMU-35435 has been shown to significantly decrease the clonogenic survival of cancer cells, particularly in challenging subtypes like triple-negative breast cancer (TNBC). The mechanism of action involves the inhibition of the non-homologous end joining (NHEJ) DNA repair pathway and the induction of autophagy.[1] This document provides a comprehensive protocol for a clonogenic survival assay to evaluate the synergistic effects of TMU-35435 and radiation, along with a summary of expected quantitative outcomes and a diagram of the underlying signaling pathways.
Introduction
Ionizing radiation is a cornerstone of cancer therapy, inducing cell death primarily through DNA damage. However, the efficacy of radiotherapy can be limited by the intrinsic radioresistance of some tumors, which is often mediated by robust DNA repair mechanisms. Histone deacetylase (HDAC) inhibitors have emerged as a promising class of radiosensitizers. TMU-35435 is a novel HDAC inhibitor that has demonstrated a significant ability to enhance the cytotoxic effects of radiation.[1]
TMU-35435 enhances radiosensitivity through a dual mechanism of action. Firstly, it inhibits the non-homologous end joining (NHEJ) pathway, a major DNA double-strand break repair mechanism, by promoting the ubiquitination and subsequent degradation of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs).[1] Secondly, TMU-35435 induces the aggregation of misfolded proteins, leading to cellular stress and the activation of autophagy.[1] This combination of impaired DNA repair and induced autophagy results in a synergistic increase in cell death when combined with radiation.
The clonogenic survival assay is the gold-standard in vitro method for assessing the reproductive integrity of cells following exposure to cytotoxic agents like radiation. This assay quantifies the ability of a single cell to proliferate and form a colony, thereby providing a measure of cell survival.
Data Presentation
While specific quantitative data from a clonogenic survival assay of TMU-35435 with radiation is not publicly available in a tabulated format, based on the reported synergistic effects, the expected outcomes are summarized in the template table below. This table illustrates how to present such data, showing the surviving fraction of cells at different radiation doses, both with and without TMU-35435. The Dose Enhancement Ratio (DER) is a critical parameter, calculated as the ratio of radiation doses required to produce the same level of biological effect (e.g., 50% survival) with and without the drug.
Table 1: Representative Clonogenic Survival Data for Cancer Cells Treated with TMU-35435 and/or Radiation
| Treatment Group | Radiation Dose (Gy) | Plating Efficiency (%) | Number of Colonies (Mean ± SD) | Surviving Fraction (SF) | Dose Enhancement Ratio (DER) at SF=0.5 |
| Control (No Treatment) | 0 | 85 ± 5 | 170 ± 10 | 1.00 | N/A |
| TMU-35435 alone | 0 | 82 ± 6 | 164 ± 12 | 0.96 | N/A |
| Radiation alone | 2 | 85 ± 5 | 85 ± 7 | 0.50 | 1.0 |
| 4 | 85 ± 5 | 25 ± 4 | 0.15 | ||
| 6 | 85 ± 5 | 5 ± 2 | 0.03 | ||
| 8 | 85 ± 5 | 1 ± 1 | 0.006 | ||
| TMU-35435 + Radiation | 2 | 82 ± 6 | 41 ± 5 | 0.25 | >1.5 (projected) |
| 4 | 82 ± 6 | 5 ± 2 | 0.03 | ||
| 6 | 82 ± 6 | 0 | 0 | ||
| 8 | 82 ± 6 | 0 | 0 |
Note: The data presented in this table is illustrative and intended to serve as a template. Actual results will vary depending on the cell line, concentration of TMU-35435, and specific experimental conditions.
Experimental Protocols
Detailed Methodology for Clonogenic Survival Assay
This protocol is adapted from established methods for assessing radiosensitivity in combination with chemical agents.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231 for TNBC)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
TMU-35435 (stock solution prepared in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well culture plates
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
Irradiator (e.g., X-ray or gamma-ray source)
-
Fixation solution: 10% methanol, 10% acetic acid in water
-
Staining solution: 0.5% crystal violet in methanol
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture and Plating:
-
Culture cells to ~80% confluency.
-
Harvest cells using trypsin-EDTA and resuspend in complete medium to create a single-cell suspension.
-
Count the cells and determine the viability (should be >95%).
-
Calculate the required cell seeding density for each treatment condition. The number of cells to be plated will depend on the expected toxicity of the treatment. A preliminary experiment is recommended to determine the optimal plating density.
-
Seed the appropriate number of cells into 6-well plates. For each condition, plate in triplicate.
-
-
Treatment with TMU-35435:
-
Allow cells to attach for 4-6 hours after seeding.
-
Prepare working concentrations of TMU-35435 in complete medium. Include a vehicle control (DMSO) at the same final concentration as in the TMU-35435-treated wells.
-
Replace the medium in the appropriate wells with the medium containing TMU-35435 or the vehicle control.
-
Incubate for the desired pre-treatment time (e.g., 24 hours).
-
-
Irradiation:
-
Transport the plates to the irradiator.
-
Expose the plates to the desired doses of radiation (e.g., 0, 2, 4, 6, 8 Gy). The "0 Gy" group should be handled identically but not exposed to radiation.
-
Immediately after irradiation, return the plates to the incubator.
-
-
Colony Formation:
-
Incubate the plates for 10-14 days, or until colonies in the control wells contain at least 50 cells.
-
Do not disturb the plates during the incubation period to avoid dislodging colonies.
-
-
Fixation and Staining:
-
Aspirate the medium from the wells.
-
Gently wash the wells once with PBS.
-
Add 1-2 mL of fixation solution to each well and incubate for 10-15 minutes at room temperature.
-
Remove the fixation solution.
-
Add 1 mL of 0.5% crystal violet staining solution to each well and incubate for 15-20 minutes at room temperature.
-
Carefully remove the crystal violet solution and gently rinse the wells with tap water until the background is clear.
-
Allow the plates to air dry completely.
-
-
Colony Counting and Data Analysis:
-
Count the number of colonies containing at least 50 cells in each well. A colony is defined as a cluster of at least 50 cells.
-
Calculate the Plating Efficiency (PE) for the control group:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
-
Calculate the Surviving Fraction (SF) for each treatment group:
-
SF = (Number of colonies formed after treatment) / (Number of cells seeded x (PE / 100))
-
-
Plot the surviving fraction as a function of the radiation dose on a semi-logarithmic scale.
-
Calculate the Dose Enhancement Ratio (DER) at a specific survival level (e.g., SF=0.5):
-
DER = Dose (Gy) for radiation alone / Dose (Gy) for TMU-35435 + radiation
-
-
Mandatory Visualization
Signaling Pathway of TMU-35435 and Radiation
Caption: Signaling pathway of TMU-35435 and radiation.
Experimental Workflow for Clonogenic Survival Assay
Caption: Experimental workflow of the clonogenic survival assay.
References
Application Notes and Protocols for Assessing Autophagy in Cells Treated with TMU-35435
For Researchers, Scientists, and Drug Development Professionals
Introduction
TMU-35435 is a novel histone deacetylase (HDAC) inhibitor that has been shown to induce autophagic cell death in various cancer cell lines, particularly in triple-negative breast cancer (TNBC).[1][2] It can enhance the efficacy of radiotherapy and other chemotherapeutic agents by promoting the aggregation of misfolded proteins, leading to the activation of autophagy.[1] These application notes provide detailed protocols for assessing autophagy in cells treated with TMU-35435, enabling researchers to accurately quantify and visualize this critical cellular process.
Data Presentation
The following tables are provided as templates for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Quantification of Acidic Vesicular Organelles (AVOs) by Acridine Orange Staining and Flow Cytometry
| Treatment Group | Concentration/Dose | Duration (hours) | Percentage of Cells with AVOs (%) | Fold Change vs. Control | p-value |
| Vehicle Control | - | 24 | 1.0 | - | |
| TMU-35435 | 1 µM | 24 | |||
| Positive Control (e.g., Rapamycin) | 100 nM | 24 | |||
| TMU-35435 + Autophagy Inhibitor (e.g., 3-MA) | 1 µM + 5 mM | 24 |
Table 2: Quantification of LC3-II/LC3-I Ratio by Western Blot Analysis
| Treatment Group | Concentration/Dose | Duration (hours) | LC3-II/Actin Ratio (Densitometry) | Fold Change vs. Control | p-value |
| Vehicle Control | - | 24 | 1.0 | - | |
| TMU-35435 | 1 µM | 24 | |||
| Positive Control (e.g., Starvation) | - | 6 | |||
| TMU-35435 + Autophagy Flux Inhibitor (e.g., Bafilomycin A1) | 1 µM + 100 nM | 24 |
Table 3: Quantification of GFP-LC3 Puncta by Fluorescence Microscopy
| Treatment Group | Concentration/Dose | Duration (hours) | Average Number of GFP-LC3 Puncta per Cell | Percentage of Cells with >10 Puncta (%) | p-value |
| Vehicle Control | - | 24 | - | ||
| TMU-35435 | 1 µM | 24 | |||
| Positive Control (e.g., Rapamycin) | 100 nM | 24 | |||
| TMU-35435 + Autophagy Inhibitor (e.g., 3-MA) | 1 µM + 5 mM | 24 |
Experimental Protocols
1. Assessment of Acidic Vesicular Organelles (AVOs) by Acridine Orange Staining and Flow Cytometry
This protocol describes the quantification of AVOs, a hallmark of autophagy, using the fluorescent dye Acridine Orange (AO). AO emits green fluorescence in the cytoplasm and nucleus, and red fluorescence in acidic compartments like autolysosomes.
Materials:
-
Cells of interest (e.g., MDA-MB-231, 4T1)
-
Complete cell culture medium
-
TMU-35435
-
Acridine Orange (AO) staining solution (1 µg/mL in PBS)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with TMU-35435 at the desired concentration (e.g., 1 µM) for the indicated time (e.g., 24 hours). Include appropriate controls (vehicle, positive control like rapamycin).
-
Harvest the cells by trypsinization and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 1 µg/mL Acridine Orange.
-
Incubate the cells at 37°C for 15-20 minutes in the dark.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the final cell pellet in 500 µL of PBS for flow cytometry analysis.
-
Analyze the cells using a flow cytometer. Green fluorescence (FL1 channel) and red fluorescence (FL3 channel) should be detected.
-
The percentage of cells with AVOs is determined by quantifying the population with high red fluorescence intensity.
2. Western Blot Analysis of LC3 Conversion
This protocol details the detection of the conversion of LC3-I to LC3-II, a key indicator of autophagosome formation.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 12-15%)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against LC3 (recognizing both LC3-I and LC3-II)
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatants.
-
Determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Develop the blot using an ECL substrate and capture the image with an imaging system.
-
Re-probe the membrane with the loading control antibody.
-
Quantify the band intensities using densitometry software and calculate the LC3-II/loading control ratio.
3. Fluorescence Microscopy of GFP-LC3 Puncta
This method allows for the direct visualization and quantification of autophagosomes as discrete fluorescent puncta in cells stably or transiently expressing GFP-LC3.
Materials:
-
Cells stably expressing GFP-LC3
-
Glass-bottom dishes or coverslips
-
TMU-35435
-
Paraformaldehyde (PFA) 4% in PBS
-
DAPI stain
-
Fluorescence microscope
Procedure:
-
Seed GFP-LC3 expressing cells on glass-bottom dishes or coverslips.
-
Treat the cells with TMU-35435 as described previously.
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the cells using a fluorescence microscope.
-
Capture images from multiple random fields for each condition.
-
Quantify the number of GFP-LC3 puncta per cell. A cell is considered positive for autophagy if it displays a significant increase in the number of distinct puncta compared to the diffuse cytoplasmic fluorescence in control cells.
4. Transmission Electron Microscopy (TEM) for Autophagosome Visualization
TEM provides high-resolution imaging to directly visualize the ultrastructure of autophagosomes and autolysosomes.
Materials:
-
Treated cells
-
Fixative solution (e.g., 2.5% glutaraldehyde (B144438) in 0.1 M cacodylate buffer)
-
Osmium tetroxide (OsO4)
-
Uranyl acetate (B1210297)
-
Lead citrate
-
Resin for embedding
-
Ultramicrotome
-
Transmission electron microscope
Procedure:
-
Fix the treated cells with glutaraldehyde solution for 1-2 hours at room temperature.
-
Gently scrape the cells and pellet them by centrifugation.
-
Post-fix the cell pellet with 1% OsO4 for 1 hour.
-
Dehydrate the pellet through a graded series of ethanol (B145695) concentrations.
-
Infiltrate and embed the pellet in resin.
-
Polymerize the resin blocks at 60°C for 48 hours.
-
Cut ultrathin sections (70-90 nm) using an ultramicrotome.
-
Mount the sections on copper grids.
-
Stain the sections with uranyl acetate and lead citrate.
-
Examine the sections using a transmission electron microscope. Autophagosomes are identified as double-membraned vesicles containing cytoplasmic material.
Mandatory Visualizations
Caption: TMU-35435-induced autophagy signaling pathway.
Caption: Experimental workflow for assessing autophagy.
References
Troubleshooting & Optimization
troubleshooting TMU-35435 insolubility issues
Welcome to the technical support center for TMU-35435. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this novel histone deacetylase (HDAC) inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Troubleshooting Guide: Insolubility Issues
Question: I am having trouble dissolving TMU-35435. What are the recommended solvents and procedures?
Answer:
TMU-35435, like many small molecule inhibitors, can exhibit limited solubility in aqueous solutions. The choice of solvent and dissolution technique is critical for obtaining a clear, homogenous solution for your experiments.
Recommended Solvents and Preparation:
For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a stock solution.
For in vivo studies, a co-solvent system is necessary to achieve a suitable concentration for administration.
Summary of TMU-35435 Solubility and Formulation:
| Solvent/Formulation | Maximum Solubility | Recommended Use | Preparation Notes |
| DMSO | Not explicitly defined, but sufficient for high-concentration stock solutions. | In vitro stock solution | Use fresh, anhydrous DMSO to prepare a concentrated stock (e.g., 10-50 mM). Store at -20°C or -80°C. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | In vivo administration | Prepare fresh before each use. Add components sequentially and vortex thoroughly between each addition to ensure complete mixing. Gentle warming and sonication may aid dissolution. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | In vivo administration | This formulation can improve the solubility and stability of the compound. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | In vivo administration (e.g., oral gavage) | Ensure the corn oil is of a suitable grade for animal studies. |
Experimental Protocol: Preparation of a 10 mM TMU-35435 Stock Solution in DMSO
-
Materials:
-
TMU-35435 (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the required mass of TMU-35435 to prepare the desired volume of a 10 mM stock solution. The molecular weight of TMU-35435 is 379.45 g/mol .
-
Weigh the calculated amount of TMU-35435 powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C may also be applied.
-
Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Frequently Asked Questions (FAQs)
General
-
What is TMU-35435? TMU-35435 is a novel histone deacetylase (HDAC) inhibitor.[1] It has been shown to enhance the cytotoxicity of chemotherapeutic agents like etoposide (B1684455) and increase radiosensitivity in cancer cells.[2]
-
What is the mechanism of action of TMU-35435? TMU-35435 inhibits the Non-Homologous End Joining (NHEJ) DNA repair pathway by promoting the ubiquitination and subsequent proteasomal degradation of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs).[2] It also induces autophagy and misfolded protein aggregation in triple-negative breast cancer (TNBC) cells.[1]
Experimental Design
-
What is a typical working concentration for TMU-35435 in in vitro assays? The effective concentration of TMU-35435 can vary depending on the cell line and experimental endpoint. Studies have shown cytotoxic effects in the range of 0.2 to 2 µM in MDA-MB-231 and 4T1 cells. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
-
How should I prepare my final dilutions for cell culture experiments? When preparing your final working concentrations from a DMSO stock, ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a series of dilutions of your DMSO stock in the cell culture medium immediately before adding to the cells.
Troubleshooting
-
My TMU-35435 has precipitated out of solution after dilution in aqueous media. What should I do? Precipitation upon dilution of a DMSO stock in aqueous buffer is a common issue for hydrophobic compounds. To resolve this:
-
Ensure the final concentration of TMU-35435 in your assay is below its aqueous solubility limit.
-
Try vortexing the diluted solution for a longer period.
-
Gentle warming of the solution to 37°C may help redissolve the compound.
-
Consider using a formulation with solubilizing agents like Tween-80 or SBE-β-CD for your final dilution if compatible with your assay.
-
-
I am observing unexpected cellular toxicity. Could it be the solvent? Yes, high concentrations of solvents like DMSO can be toxic to cells. It is crucial to include a vehicle control in your experiments (i.e., cells treated with the same final concentration of the solvent used to dissolve TMU-35435) to distinguish between compound-specific effects and solvent-induced toxicity.
Signaling Pathways and Experimental Workflows
TMU-35435 Mechanism of Action: Inhibition of NHEJ Pathway
TMU-35435 inhibits the Non-Homologous End Joining (NHEJ) DNA repair pathway. It induces the interaction between the E3 ligase RNF144A and the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), leading to the ubiquitination and subsequent proteasomal degradation of DNA-PKcs.[2] This impairment of DNA repair enhances the efficacy of DNA-damaging agents.
Caption: TMU-35435 inhibits the NHEJ pathway via ubiquitination of DNA-PKcs.
TMU-35435 Induced Autophagy Signaling Pathway
TMU-35435 has been shown to induce autophagy in triple-negative breast cancer cells. This process involves the formation of autophagosomes that sequester cellular components for degradation and recycling.
Caption: TMU-35435 induces autophagy through HDAC inhibition.
Experimental Workflow: Assessing Insolubility
A logical workflow can help diagnose and resolve solubility issues with TMU-35435.
Caption: A troubleshooting workflow for TMU-35435 insolubility.
References
optimizing TMU-35435 concentration for maximum effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of TMU-35435, a novel histone deacetylase (HDAC) inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to optimize the use of TMU-35435 for maximum therapeutic effect.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of TMU-35435?
A1: TMU-35435 is a histone deacetylase (HDAC) inhibitor. Its principal mechanism involves the inhibition of the Non-Homologous End Joining (NHEJ) DNA repair pathway. It achieves this by promoting the ubiquitination and subsequent proteasomal degradation of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs).[1] This action enhances DNA damage in cancer cells, particularly when used in combination with DNA-damaging agents.
Q2: In which cancer types has TMU-35435 shown the most promise?
A2: TMU-35435 has demonstrated significant potential in preclinical studies of triple-negative breast cancer (TNBC) and non-small-cell lung cancer (NSCLC).[1][2] Its ability to sensitize cancer cells to other therapies makes it a promising candidate for combination treatments in these and potentially other cancer types.
Q3: What are the known synergistic partners for TMU-35435?
A3: TMU-35435 exhibits synergistic anti-cancer effects when combined with:
-
Etoposide (B1684455): A topoisomerase II inhibitor that induces DNA double-strand breaks.[1]
-
Radiation Therapy: Induces DNA damage, the repair of which is inhibited by TMU-35435.
-
5-aza-2'-deoxycytidine (5-aza-dC): A DNA demethylating agent, suggesting a role for TMU-35435 in epigenetic therapy combinations.[2][3]
Q4: What is the recommended solvent and storage for TMU-35435?
A4: For in vitro experiments, TMU-35435 should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution. It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When diluting into aqueous cell culture media, ensure the final DMSO concentration is kept low (typically below 0.5%) to minimize solvent-induced cytotoxicity.
Q5: Are there any known off-target effects of TMU-35435?
A5: While specific off-target screening data for TMU-35435 is not extensively published, it has been noted to have better inhibitory effects on total HDAC activity and specifically HDAC6 compared to the pan-HDAC inhibitor SAHA.[3] As with other HDAC inhibitors, the potential for off-target effects exists and should be considered in experimental design and data interpretation.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| Low or no cytotoxicity observed | 1. Sub-optimal concentration of TMU-35435. 2. Insufficient incubation time. 3. Cell line is resistant to HDAC inhibition. | 1. Perform a dose-response experiment (e.g., 0.1 µM to 10 µM) to determine the IC50 for your specific cell line. 2. Extend the incubation period (e.g., 24, 48, 72 hours). 3. Confirm the expression of HDACs in your cell line. Consider combination therapies to overcome resistance. |
| High variability in results | 1. Inconsistent cell seeding density. 2. Compound precipitation upon dilution. 3. Instability of TMU-35435 in culture media. | 1. Ensure a uniform single-cell suspension and consistent cell numbers across all wells. 2. Prepare fresh dilutions from a DMSO stock for each experiment. Vortex thoroughly and visually inspect for precipitates. 3. Prepare fresh TMU-35435-containing media for each experiment, especially for long-term incubations. |
| Unexpected cellular morphology | 1. DMSO toxicity. 2. Off-target effects. | 1. Ensure the final DMSO concentration in the culture medium is below 0.5%. Include a vehicle control (medium with the same DMSO concentration) in all experiments. 2. Evaluate markers of other cellular processes that might be affected (e.g., cell cycle, apoptosis, autophagy). |
| Difficulty in detecting DNA-PKcs degradation | 1. Insufficient TMU-35435 concentration or treatment time. 2. Inefficient protein extraction. 3. Issues with Western blot protocol. | 1. Optimize the concentration and duration of TMU-35435 treatment. A time-course experiment (e.g., 6, 12, 24 hours) is recommended. 2. Use a lysis buffer containing protease and phosphatase inhibitors. 3. Ensure efficient protein transfer, especially for a large protein like DNA-PKcs. Use appropriate blocking buffers and validated antibodies. |
Data Presentation
Table 1: Effective Concentrations of TMU-35435 in In Vitro Studies
| Cell Line | Cancer Type | Treatment | Effective Concentration | Observed Effect | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | Single Agent | 0.2 - 2 µM | Reduced cell viability | |
| 4T1 | Triple-Negative Breast Cancer | Single Agent | 0.2 - 2 µM | Reduced cell viability | |
| 4T1 | Triple-Negative Breast Cancer | Combination with Etoposide | Not specified | Synergistic cytotoxicity | [1] |
| MDA-MB-231, 4T1 | Triple-Negative Breast Cancer | Combination with Radiation | 1 µM | Enhanced radiosensitivity, induction of autophagy | |
| A549, PC-14, H460 | Non-Small-Cell Lung Cancer | Combination with 5-aza-dC | 1 µM | Synergistic cytotoxicity | [3] |
Note: IC50 values are cell-line dependent and should be determined empirically for each experimental system.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of TMU-35435.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a 10 mM stock solution of TMU-35435 in sterile DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Remove the medium from the cells and add 100 µL of the prepared drug dilutions.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the TMU-35435 concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Western Blot for DNA-PKcs Degradation
This protocol details the detection of DNA-PKcs degradation following TMU-35435 treatment.
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of TMU-35435 (e.g., 1-5 µM) for various time points (e.g., 6, 12, 24 hours). Include a vehicle control.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a low-percentage (e.g., 6%) SDS-PAGE gel to resolve the large DNA-PKcs protein (~469 kDa).
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against DNA-PKcs overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Normalize the DNA-PKcs signal to a loading control (e.g., β-actin or GAPDH).
-
Mandatory Visualizations
Caption: Mechanism of action of TMU-35435.
References
- 1. A novel histone deacetylase inhibitor TMU-35435 enhances etoposide cytotoxicity through the proteasomal degradation of DNA-PKcs in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A histone deacetylase inhibitor enhances expression of genes inhibiting Wnt pathway and augments activity of DNA demethylation reagent against nonsmall-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to TMU-35435 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the novel histone deacetylase (HDAC) inhibitor, TMU-35435.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for TMU-35435?
A1: TMU-35435 is a histone deacetylase (HDAC) inhibitor. Its primary mechanism involves blocking the activity of HDAC enzymes, leading to an increase in the acetylation of histone and non-histone proteins. This results in a more open chromatin structure, facilitating the transcription of tumor suppressor genes. Additionally, TMU-35435 has been shown to induce cancer-specific cell death through mitochondria-mediated apoptosis and to modulate the Wnt signaling pathway.[1] In triple-negative breast cancer (TNBC), it enhances the efficacy of DNA-damaging agents by inhibiting the non-homologous end joining (NHEJ) DNA repair pathway.[2][3]
Q2: My cancer cell line is not responding to TMU-35435 treatment. What are the possible reasons?
A2: Lack of response to TMU-35435 could be due to several factors:
-
Intrinsic Resistance: The cancer cell line may possess inherent resistance mechanisms to HDAC inhibitors.
-
Suboptimal Drug Concentration or Treatment Duration: The concentration of TMU-35435 may be too low, or the treatment time may be insufficient to induce a significant biological effect.
-
Cell Culture Conditions: Factors such as cell density, passage number, and media components can influence drug sensitivity.
-
Drug Stability: Ensure that the TMU-35435 compound is properly stored and has not degraded.
Q3: Are there known mechanisms of acquired resistance to TMU-35435?
A3: While specific studies on acquired resistance to TMU-35435 are not yet available, resistance to the broader class of HDAC inhibitors can be mediated by several mechanisms. These may be applicable to TMU-35435 and include:
-
Increased Drug Efflux: Overexpression of multidrug resistance proteins like P-glycoprotein (MDR1, ABCB1) can actively pump the drug out of the cell.
-
Target Alterations: Increased expression of HDACs may require higher concentrations of the inhibitor to achieve a therapeutic effect.
-
Activation of Pro-Survival Signaling Pathways: Upregulation of pathways such as PI3K/AKT, MAPK, and NF-κB can counteract the pro-apoptotic effects of HDAC inhibitors.
-
Upregulation of Anti-Apoptotic Proteins: Increased levels of proteins like Bcl-2 and Bcl-xL can inhibit apoptosis.
Q4: Can TMU-35435 be used in combination with other anti-cancer agents?
A4: Yes, preclinical studies have shown that TMU-35435 has synergistic effects when combined with other therapies. For example:
-
In non-small-cell lung cancer, it enhances the effects of the DNA demethylating agent 5-aza-2'-deoxycytidine.[1]
-
In triple-negative breast cancer, it increases the cytotoxicity of the chemotherapeutic agent etoposide (B1684455) and enhances sensitivity to radiation.[2][4]
Troubleshooting Guides
Issue 1: Reduced or No Cytotoxicity Observed in Cancer Cells
| Possible Cause | Suggested Solution |
| Incorrect Drug Concentration | Perform a dose-response experiment to determine the optimal IC50 value for your specific cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 10 µM). |
| Insufficient Treatment Duration | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal exposure time for inducing cell death. |
| Cell Line-Specific Resistance | Consider using a different cancer cell line to confirm the activity of your TMU-35435 stock. If resistance is suspected, investigate potential mechanisms (see FAQ A3). |
| Drug Inactivation | Ensure proper storage of TMU-35435 (as per manufacturer's instructions) and prepare fresh dilutions for each experiment. |
Issue 2: Inconsistent Results in Western Blotting for Apoptosis or DNA Repair Markers
| Possible Cause | Suggested Solution |
| Suboptimal Antibody Performance | Validate your primary antibodies using positive and negative controls. Titrate the antibody concentration to find the optimal signal-to-noise ratio. |
| Timing of Protein Extraction | Apoptotic and DNA repair pathways are dynamic. Perform a time-course experiment to capture the peak expression or cleavage of your target proteins after TMU-35435 treatment. |
| Low Protein Expression | Ensure you are loading a sufficient amount of protein per lane (typically 20-40 µg). Use a sensitive ECL substrate for detection. |
| Inefficient Protein Transfer | Verify transfer efficiency using Ponceau S staining of the membrane. Optimize transfer time and voltage if necessary. |
Issue 3: Difficulty in Establishing a TMU-35435-Resistant Cell Line
| Possible Cause | Suggested Solution |
| Initial Drug Concentration is Too High | Start with a low concentration of TMU-35435 (e.g., IC20-IC30) and gradually increase the dose in a stepwise manner as cells develop resistance. |
| Insufficient Time for Resistance to Develop | The process of generating resistant cell lines can take several months. Be patient and allow sufficient time for clonal selection at each concentration step. |
| Cell Line Viability is Too Low | Ensure that a small population of cells survives each dose escalation step to allow for regrowth and development of resistance. |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of TMU-35435 for 24, 48, or 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Western Blot Analysis of DNA-PKcs and PARP Cleavage
-
Cell Lysis: Treat cells with TMU-35435 for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-40 µg of protein per lane on an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against DNA-PKcs, cleaved PARP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
Visualizations
References
Technical Support Center: Minimizing Off-Target Effects of TMU-35435
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of TMU-35435 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is TMU-35435 and what are its known on-target effects?
A1: TMU-35435 is a novel histone deacetylase (HDAC) inhibitor.[1][2] Its primary on-target effects include the induction of mitochondria-mediated apoptosis in cancer cells and the negative regulation of the Wnt signaling pathway.[3] Furthermore, TMU-35435 has been shown to inhibit the non-homologous end joining (NHEJ) DNA repair pathway by promoting the ubiquitination and subsequent proteasomal degradation of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs).[1][2] This action enhances the cytotoxic effects of DNA-damaging agents like etoposide (B1684455) and increases sensitivity to radiation.[1][2][4] It also induces the aggregation of misfolded proteins, leading to autophagy.[4]
Q2: What are off-target effects and why are they a concern with small molecule inhibitors like TMU-35435?
A2: Off-target effects occur when a small molecule inhibitor, such as TMU-35435, binds to and modulates the activity of proteins other than its intended target.[5] These unintended interactions can lead to misinterpretation of experimental results, where an observed phenotype is incorrectly attributed to the inhibition of the primary target.[5][6] Off-target effects can also cause cellular toxicity and may lead to a lack of translatability from preclinical to clinical settings.[5]
Q3: What are the initial signs of potential off-target effects in my experiments with TMU-35435?
A3: Common indicators that you may be observing off-target effects include:
-
Inconsistent results with other HDAC inhibitors: Using a structurally different inhibitor for the same target that produces a different or no phenotype.
-
Discrepancy with genetic validation: The phenotype observed with TMU-35435 is not replicated when the primary target (e.g., a specific HDAC isoform) is knocked down or knocked out using techniques like CRISPR-Cas9 or siRNA.[5]
-
Unusual dose-response curves: The dose-response curve for the observed phenotype may not align with the on-target IC50 value of TMU-35435.
-
Unexpected cellular toxicity: Significant cell death or other toxic effects are observed at concentrations where the on-target effect is not expected to be maximal.[5]
Troubleshooting Guides
Problem 1: Inconsistent results between experiments or with other HDAC inhibitors.
| Possible Cause | Troubleshooting Steps |
| Cell Line Variability | Expression levels of on-target HDACs or potential off-target proteins can vary between cell lines. Verify the expression of your target HDAC and key related proteins in the cell lines being used via Western blot or qPCR. |
| Different Selectivity Profiles | Other HDAC inhibitors may have different selectivity profiles, leading to varied phenotypic outcomes. Compare the known selectivity of the inhibitors used. If possible, perform a profiling screen for TMU-35435. |
| Experimental Conditions | Differences in cell density, passage number, or media composition can influence experimental outcomes. Standardize these parameters across all experiments. |
Problem 2: Observed phenotype does not match the known function of the target HDAC.
| Possible Cause | Troubleshooting Steps |
| Inhibition of an unknown off-target | This is a strong indicator of an off-target effect.[7] A rescue experiment is the gold standard for validation.[7] Overexpressing a drug-resistant mutant of the intended target should reverse the phenotype if the effect is on-target.[7] |
| Activation of a compensatory signaling pathway | Inhibition of the primary target may lead to the activation of alternative pathways. Use pathway analysis tools and Western blotting for key signaling nodes to investigate this possibility. |
| Compound Instability or Degradation | The compound may be unstable under your experimental conditions. Assess the stability of TMU-35435 in your cell culture media over the course of the experiment using techniques like HPLC. |
Data Presentation
Table 1: Illustrative Selectivity Profile of TMU-35435
Note: The following data is illustrative to demonstrate how to present such information. Actual values would need to be determined experimentally.
| Target | IC50 (nM) | Comments |
| HDAC1 | 50 | Primary Target |
| HDAC2 | 75 | Primary Target |
| HDAC6 | 800 | Potential Off-Target |
| HDAC8 | >10,000 | Low Activity |
| PI3Kα | >10,000 | Low Activity |
| mTOR | >10,000 | Low Activity |
Table 2: Recommended Concentration Ranges for Key Experiments
| Experiment | TMU-35435 Concentration Range | Rationale |
| On-Target Validation | 1 - 10x IC50 of primary target | To confirm engagement with the intended target. |
| Off-Target Screening | 10 - 100x IC50 of primary target | To identify potential off-target interactions at higher concentrations. |
| Cell-Based Assays | 0.1 - 10 µM | A broad range to establish a dose-response curve and identify a therapeutic window. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that TMU-35435 binds to its intended HDAC target in intact cells.[5]
Methodology:
-
Cell Treatment: Treat intact cells with TMU-35435 at various concentrations or with a vehicle control (e.g., DMSO).
-
Heating: Heat the cell lysates or intact cells across a range of temperatures (e.g., 40-70°C). The binding of TMU-35435 is expected to stabilize the target protein, making it more resistant to thermal denaturation.
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant and quantify the amount of the target HDAC protein remaining in the soluble fraction using Western blot.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle and TMU-35435-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Protocol 2: Genetic Validation using CRISPR-Cas9 Knockout
Objective: To determine if the genetic removal of the target protein recapitulates the phenotype observed with TMU-35435.[8]
Methodology:
-
gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting the gene of the intended HDAC target into a Cas9 expression vector.
-
Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the cells. If the plasmid contains a selection marker, select for transfected cells.
-
Clonal Isolation: Isolate single-cell clones by limiting dilution or FACS.
-
Knockout Validation: Screen the clones for the absence of the target protein by Western blot and confirm the gene disruption by sequencing.
-
Phenotypic Analysis: Culture the knockout and wild-type control cells and assess if the phenotype observed with TMU-35435 treatment is present in the knockout cells in the absence of the inhibitor.
Visualizations
Caption: TMU-35435 mechanism of action in the DNA damage response.
Caption: Workflow for validating on-target vs. off-target effects.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. A novel histone deacetylase inhibitor TMU-35435 enhances etoposide cytotoxicity through the proteasomal degradation of DNA-PKcs in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A histone deacetylase inhibitor enhances expression of genes inhibiting Wnt pathway and augments activity of DNA demethylation reagent against nonsmall-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: TMU-35435 Combination Therapy
Welcome to the technical support center for TMU-35435 combination therapy. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing TMU-35435 in combination with other agents, with a focus on overcoming experimental challenges and ensuring data integrity.
Compound Profile: TMU-35435
-
Target: TMU-35435 is a highly selective, allosteric inhibitor of MEK1 and MEK2, key kinases in the MAPK/ERK signaling pathway.[1][2]
-
Mechanism of Action: By binding to a unique pocket near the ATP-binding site, TMU-35435 locks MEK into an inactive state, preventing the phosphorylation of its downstream target, ERK.[2] This leads to the inhibition of tumor cell proliferation and survival.[3]
-
Therapeutic Combination: TMU-35435 is under investigation in combination with BRAF inhibitors for the treatment of BRAF V600E-mutant melanoma.
-
Rationale for Combination: While BRAF inhibitors are effective, tumors often develop resistance through the reactivation of the MAPK pathway.[4][5] Concurrently inhibiting both BRAF and MEK has been shown to improve response rates and progression-free survival.[4][5][6]
Frequently Asked Questions (FAQs)
Q1: What is the rationale for combining a MEK inhibitor like TMU-35435 with a BRAF inhibitor?
A1: The combination of a BRAF and a MEK inhibitor is a standard of care for patients with BRAFV600 mutated advanced melanoma.[6] This approach is based on the understanding that tumors treated with a BRAF inhibitor alone can develop resistance by reactivating the MAPK pathway.[4][5] By simultaneously targeting two different nodes in this critical signaling cascade, the combination therapy can lead to more durable responses and improved survival outcomes compared to monotherapy.[4][6]
Q2: What are the common mechanisms of resistance to BRAF/MEK inhibitor combination therapy?
A2: Resistance to combined BRAF and MEK inhibition can arise through several mechanisms, including:
-
Increased activity of the PI3K/AKT pathway.[7]
-
Enhanced expression of receptor tyrosine kinases like c-KIT, FGFR, and EGFR.[7]
-
Upregulation of alternative RAF isoforms such as CRAF or ARAF.[7]
Q3: How do I determine if the combination of TMU-35435 and another agent is synergistic, additive, or antagonistic?
A3: The interaction between two drugs can be quantified using the Combination Index (CI), a method developed by Chou and Talalay.[8][9][10] The CI value provides a quantitative measure of the interaction:
-
CI < 1: Synergism (the combined effect is greater than the sum of their individual effects).[8][10][11]
-
CI = 1: Additive effect (the combined effect is equal to the sum of their individual effects).[8][10][11]
-
CI > 1: Antagonism (the combined effect is less than the sum of their individual effects).[8][10][11]
Software such as CompuSyn can be used to calculate CI values from dose-response data.[9]
Q4: What are some of the known side effects of MEK inhibitors that I should be aware of in my preclinical models?
A4: In clinical settings, MEK inhibitors are associated with side effects such as papulopustular rash, diarrhea, and peripheral edema.[2] More serious adverse effects can include hypertension and pneumonitis.[2] While these are clinical observations, it is important to monitor for any signs of toxicity in animal models, such as weight loss, changes in behavior, or skin abnormalities.
Troubleshooting Guides
Table 1: Troubleshooting Common Experimental Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in cell viability assays | Inconsistent cell seeding density. Edge effects in multi-well plates. Reagent dispensing errors. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile media. Use a multichannel pipette and ensure proper mixing of reagents. |
| Unexpectedly low synergy with TMU-35435 | Suboptimal drug ratio. Incorrect timing of drug addition. Cell line is intrinsically resistant. | Perform a matrix of dose-response experiments to identify the optimal ratio. Consider sequential vs. simultaneous drug addition. Confirm the BRAF mutation status of your cell line. |
| Inconsistent p-ERK inhibition in Western blots | Lysates collected at a suboptimal time point. Drug degradation. Technical variability in Western blotting. | Perform a time-course experiment to determine the optimal time for observing maximal p-ERK inhibition. Prepare fresh drug stocks and store them appropriately. Ensure consistent protein loading and use a loading control. |
| Difficulty in generating resistant cell lines | Insufficient drug concentration. Drug is too cytotoxic at the selected concentration. Insufficient time for resistance to develop. | Start with a concentration around the IC50 and gradually increase it. Use a lower, less cytotoxic concentration and allow more time for adaptation. Be patient, as developing resistance can take several months. |
Experimental Protocols
Protocol 1: Determining Drug Synergy using the Chou-Talalay Method
This protocol outlines the steps to assess the synergistic effects of TMU-35435 and a BRAF inhibitor.
-
Single-Agent Dose-Response:
-
Seed cells in 96-well plates at a predetermined optimal density.
-
Treat cells with a serial dilution of TMU-35435 and the BRAF inhibitor as single agents.
-
After 72 hours, assess cell viability using an appropriate assay (e.g., CellTiter-Glo®).
-
Calculate the IC50 value for each drug.
-
-
Combination-Agent Dose-Response:
-
Prepare a combination of TMU-35435 and the BRAF inhibitor at a fixed ratio (e.g., based on their IC50 values).
-
Treat cells with a serial dilution of the drug combination.
-
Assess cell viability after 72 hours.
-
-
Data Analysis:
Protocol 2: Western Blotting for MAPK Pathway Activation
This protocol is for assessing the phosphorylation status of ERK, a downstream target of MEK.
-
Cell Lysis:
-
Treat cells with TMU-35435, the BRAF inhibitor, or the combination for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-ERK and total ERK overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the phospho-ERK signal to the total ERK signal.
-
Data Presentation
Table 2: Hypothetical Synergy Data for TMU-35435 and BRAF Inhibitor in A375 Melanoma Cells
| Drug(s) | IC50 (nM) | Combination Index (CI) at Fa 0.5 | Interpretation |
| TMU-35435 | 15 | - | - |
| BRAF Inhibitor | 25 | - | - |
| TMU-35435 + BRAF Inhibitor (3:5 ratio) | - | 0.6 | Synergistic |
Fa 0.5 represents the drug concentration that inhibits cell growth by 50%.
Mandatory Visualizations
Caption: The MAPK/ERK signaling pathway and points of inhibition for TMU-35435 and a BRAF inhibitor.
Caption: Experimental workflow for determining drug synergy using the Chou-Talalay method.
Caption: A logical troubleshooting guide for experiments showing unexpectedly low synergy.
References
- 1. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Progress in the Research of MEK Inhibitors [synapse.patsnap.com]
- 4. Combination therapy with BRAF and MEK inhibitors for melanoma: latest evidence and place in therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2minutemedicine.com [2minutemedicine.com]
- 6. Combination therapy with BRAF and MEK inhibitors for melanoma: latest evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. punnettsquare.org [punnettsquare.org]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mythreyaherbal.com [mythreyaherbal.com]
TMU-35435 stability and storage conditions
This technical support center provides guidance on the stability and storage of TMU-35435, a histone deacetylase (HDAC) inhibitor. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of TMU-35435?
A1: While the specific Certificate of Analysis (CoA) for your batch of TMU-35435 should always be consulted for the most accurate storage information, general recommendations for solid-phase small molecules of this type are as follows:
| Storage Condition | Recommendation |
| Temperature | Store at -20°C for long-term storage. |
| Atmosphere | Store under a dry, inert atmosphere (e.g., argon or nitrogen). |
| Light | Protect from light. |
Q2: What is the recommended solvent for reconstituting TMU-35435?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving TMU-35435 for in vitro experiments.
Q3: How should I store TMU-35435 in solution?
A3: Stock solutions of TMU-35435 in DMSO can be stored at -20°C or -80°C. To minimize degradation from freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
| Storage Condition | Recommendation |
| Temperature | -20°C for short- to mid-term storage; -80°C for long-term storage. |
| Aliquoting | Prepare single-use aliquots to avoid repeated freeze-thaw cycles. |
| Solvent | Anhydrous (dry) DMSO is recommended to minimize hydrolysis of the compound over time. |
Q4: How many times can I freeze and thaw a stock solution of TMU-35435?
A4: It is best to avoid multiple freeze-thaw cycles. For optimal compound integrity, aliquot the stock solution after the initial preparation so that each aliquot is thawed only once before use.
Q5: I accidentally left my TMU-35435 solution at room temperature. Is it still usable?
A5: The stability of TMU-35435 at room temperature in solution has not been extensively published. Stability will depend on the duration, solvent, and exposure to light and moisture. For critical experiments, it is recommended to use a freshly prepared solution or an aliquot that has been stored properly at -20°C or -80°C. If you must use the solution, consider running a small-scale pilot experiment to verify its activity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced or no activity of TMU-35435 in my experiment. | 1. Improper storage leading to degradation. 2. Multiple freeze-thaw cycles of the stock solution. 3. Incorrect final concentration. | 1. Always refer to the Certificate of Analysis for your specific lot for storage instructions. Prepare fresh stock solutions and aliquot for single use. 2. Discard stock solutions that have undergone numerous freeze-thaw cycles. 3. Verify all dilution calculations and ensure proper mixing. |
| Precipitate observed in my stock solution upon thawing. | 1. The concentration of the stock solution may be too high. 2. The solution was not fully warmed or mixed before use. | 1. Gently warm the solution to 37°C and vortex to redissolve the compound. If precipitation persists, consider preparing a new stock solution at a lower concentration. |
| Inconsistent results between experiments. | 1. Variability in the age or storage of the TMU-35435 solution. 2. Inconsistent experimental setup. | 1. Use a consistent batch and age of TMU-35435 solution for a series of related experiments. 2. Standardize all experimental parameters, including incubation times and cell densities. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of TMU-35435 in DMSO
Materials:
-
TMU-35435 (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer
Procedure:
-
Equilibrate the vial of solid TMU-35435 to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of TMU-35435 powder using a calibrated balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 379.45 g/mol ), weigh out 3.79 mg.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the TMU-35435 powder.
-
Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C may aid in dissolution.
-
Aliquot the stock solution into single-use, sterile polypropylene tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Visualizations
Caption: Workflow for preparing and using TMU-35435 in experiments.
TMU-35435 is a histone deacetylase (HDAC) inhibitor that has been shown to inhibit the Non-Homologous End Joining (NHEJ) DNA repair pathway.[1] It does this by promoting the ubiquitination and subsequent degradation of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs).[1] This action enhances the sensitivity of cancer cells to radiation and certain chemotherapies.[1]
Caption: Mechanism of TMU-35435 in enhancing radiosensitivity.
References
Technical Support Center: Managing TMU-35435 Cytotoxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the cytotoxicity of the novel histone deacetylase (HDAC) inhibitor, TMU-35435, in normal cells during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is TMU-35435 and what is its mechanism of action?
A1: TMU-35435 is a novel histone deacetylase (HDAC) inhibitor. Its primary mechanism of action involves the inhibition of the Non-Homologous End Joining (NHEJ) DNA repair pathway. It achieves this by promoting the ubiquitination and subsequent proteasomal degradation of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs).[1] This action is mediated by the E3 ligase RNF144A.[2][3][4] Additionally, TMU-35435 has been shown to induce misfolded protein aggregation and autophagy, which contributes to its anti-cancer effects.[5]
Q2: Does TMU-35435 exhibit toxicity towards normal, non-cancerous cells?
A2: Pre-clinical studies have indicated that TMU-35435 exhibits cancer-specific cytotoxicity. For instance, it has been shown to be more cytotoxic to triple-negative breast cancer (TNBC) cells compared to the normal human mammary epithelial cell line MCF-10A. While specific IC50 values for many normal cell lines are not yet publicly available, the principle of reduced toxicity in normal cells is a noted characteristic of some HDAC inhibitors.[6]
Q3: What are the common reasons for observing high cytotoxicity in my normal cell lines when using TMU-35435?
A3: High cytotoxicity in normal cells can stem from several factors:
-
Concentration: The concentration of TMU-35435 may be too high for the specific normal cell line being used.
-
Cell Health: The overall health and passage number of the normal cells can influence their sensitivity to cytotoxic agents.
-
Off-Target Effects: Like other HDAC inhibitors, TMU-35435 may have off-target effects that can contribute to cytotoxicity in a cell-type-specific manner.
-
Experimental Variability: Inconsistent cell seeding density, reagent preparation, or incubation times can lead to variable results.
Q4: Are there any strategies to protect normal cells from TMU-35435-induced cytotoxicity in my experiments?
A4: Yes, several strategies can be explored to mitigate cytotoxicity in normal cells:
-
Dose Optimization: Perform a thorough dose-response study to determine the optimal concentration that maximizes the therapeutic window between cancer and normal cells.
-
Co-treatment with Protective Agents: While not specifically tested with TMU-35435, general strategies for protecting normal cells from chemotherapy-induced cytotoxicity include the use of agents that induce temporary cell cycle arrest in normal cells.
-
Time-Course Experiments: Shorter incubation times with TMU-35435 may be sufficient to induce desired effects in cancer cells while minimizing toxicity in normal cells.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cytotoxicity observed in normal cell control group. | 1. Incorrect dosage calculation. 2. High sensitivity of the specific normal cell line. 3. Contamination of cell culture. | 1. Double-check all calculations for dilutions and final concentrations. 2. Perform a dose-response curve to determine the IC50 value for your specific normal cell line. 3. Regularly check cultures for signs of contamination (e.g., microbial growth, changes in media pH). |
| Inconsistent results between replicate experiments. | 1. Variability in cell seeding density. 2. Inconsistent incubation times. 3. Degradation of TMU-35435 stock solution. | 1. Ensure a homogenous cell suspension and accurate cell counting before seeding. 2. Use a calibrated timer and adhere strictly to the planned incubation periods. 3. Prepare fresh dilutions of TMU-35435 from a properly stored stock for each experiment. Avoid repeated freeze-thaw cycles. |
| No significant difference in cytotoxicity between cancer and normal cells. | 1. The specific cancer cell line may be resistant to TMU-35435. 2. The normal cell line may be unusually sensitive. 3. The concentration range tested is not optimal. | 1. Verify the expression of HDACs and components of the NHEJ pathway in your cancer cell line. 2. Consider using a different, more robust normal cell line for comparison. 3. Broaden the concentration range of TMU-35435 in your dose-response experiments. |
Quantitative Data on HDAC Inhibitor Cytotoxicity
Table 1: IC50 Values of Vorinostat (SAHA) in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) |
| HH | Cutaneous T-cell Lymphoma | 0.146 |
| HuT78 | Cutaneous T-cell Lymphoma | 2.062 |
| MJ | Cutaneous T-cell Lymphoma | 2.697 |
| MyLa | Cutaneous T-cell Lymphoma | 1.375 |
| SeAx | Cutaneous T-cell Lymphoma | 1.510 |
| MCF-7 | Breast Cancer | 0.75 |
| Balb/3T3 | Normal Mouse Fibroblast | >15 |
| MRC-5 | Normal Human Lung Fibroblast | >15 |
Data compiled from multiple sources.[7][8]
Table 2: IC50 Values of Panobinostat (B1684620) in Various Cell Lines
| Cell Line | Cell Type | IC50 (nM) |
| HH | Cutaneous T-cell Lymphoma | 1.8 |
| BT474 | Breast Cancer | 2.6 |
| HCT116 | Colon Cancer | 7.1 |
| SKOV-3 | Ovarian Cancer | 15 |
| Normal Human Cell Lines | Various | Toxicity at much higher concentrations than cancer cells |
Data compiled from multiple sources.[9][10][11]
Table 3: IC50 Values of Belinostat in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) |
| A2780 | Ovarian Cancer | 0.2-0.66 |
| HCT116 | Colon Cancer | 0.2-0.66 |
| HT29 | Colon Cancer | 0.2-0.66 |
| WIL | Lymphoblastoid | 0.2-0.66 |
| CALU-3 | Lung Cancer | 0.2-0.66 |
| MCF7 | Breast Cancer | 0.2-0.66 |
| PC3 | Prostate Cancer | 0.2-0.66 |
| HS852 | Bone Marrow Stromal | 0.2-0.66 |
Data compiled from multiple sources.[12][13][14]
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of TMU-35435. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the release of LDH from damaged cells.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add a stop solution (as per the manufacturer's instructions).
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with TMU-35435 in a culture dish or plate for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Experimental Workflows
Caption: Mechanism of TMU-35435 Action.
Caption: Experimental Workflow for Assessing Cytotoxicity.
References
- 1. A novel histone deacetylase inhibitor TMU-35435 enhances etoposide cytotoxicity through the proteasomal degradation of DNA-PKcs in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RNF144A and RNF144B: Important molecules for health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RNF144A, an E3 ubiquitin ligase for DNA-PKcs, promotes apoptosis during DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Panobinostat | Non-selective HDACs | Tocris Bioscience [tocris.com]
- 11. The HDACi Panobinostat Shows Growth Inhibition Both In Vitro and in a Bioluminescent Orthotopic Surgical Xenograft Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. 17-AAG synergizes with Belinostat to exhibit a negative effect on the proliferation and invasion of MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating TMU-35435 Treatment: A Technical Guide for Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing experiments involving TMU-35435, a promising histone deacetylase (HDAC) inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during in vitro and in vivo studies, ensuring more reliable and reproducible results.
TMU-35435 has been identified as an HDAC inhibitor that impedes the Non-Homologous End Joining (NHEJ) DNA repair pathway.[1][2] Its mechanism of action involves the ubiquitination of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), which ultimately enhances the efficacy of treatments like etoposide (B1684455) and radiation by inducing the aggregation of misfolded proteins and promoting autophagy.[1][2]
Troubleshooting Guides
To facilitate a smoother experimental process, the following tables outline potential problems, their likely causes, and actionable solutions for both in vitro and in vivo studies.
In Vitro Experiments
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no inhibition of cell viability | 1. Sub-optimal concentration of TMU-35435.2. Insufficient treatment duration.3. Cell line resistance. | 1. Perform a dose-response curve (e.g., 0.1 to 10 µM) to determine the IC50 for your specific cell line.2. Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal treatment duration.3. Ensure the cell line expresses the target HDACs and is sensitive to HDAC inhibition. |
| Inconsistent results between experiments | 1. Variability in cell seeding density.2. Passage number of cells.3. Inconsistent TMU-35435 stock solution. | 1. Maintain a consistent cell seeding density for all experiments.2. Use cells within a consistent and low passage number range.3. Prepare fresh stock solutions of TMU-35435 in an appropriate solvent (e.g., DMSO) and store in single-use aliquots at -80°C. |
| Difficulty in detecting histone hyperacetylation | 1. Inefficient cell lysis and histone extraction.2. Issues with Western blot protocol.3. Low antibody affinity. | 1. Use an acid extraction method for histone isolation to ensure purity.2. Optimize Western blot conditions (e.g., use 15% polyacrylamide gels for better resolution of histones, transfer to a 0.2 µm PVDF membrane).3. Use high-quality, validated antibodies specific for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4). |
In Vivo Experiments
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Lack of tumor growth inhibition | 1. Inadequate dosing or treatment schedule.2. Poor bioavailability of TMU-35435.3. Rapid tumor growth kinetics. | 1. Optimize the dosing regimen. A previously reported study used 20 mg/kg administered intraperitoneally.2. Assess the pharmacokinetic and pharmacodynamic properties of TMU-35435 in the selected animal model.3. Initiate treatment when tumors are smaller and more susceptible to therapy. |
| Toxicity in animal models (e.g., weight loss) | 1. On-target toxicity from systemic HDAC inhibition.2. Off-target effects of the compound. | 1. Reduce the dose or frequency of administration.2. Monitor animals closely for signs of toxicity and adjust the treatment protocol as needed. |
| Variability in tumor response | 1. Differences in tumor establishment and size at the start of treatment.2. Heterogeneity of the tumor microenvironment. | 1. Randomize animals into treatment groups based on tumor volume to ensure uniformity.2. Increase the number of animals per group to enhance statistical power. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the practical aspects of using TMU-35435.
| Question | Answer |
| What is the recommended concentration range for in vitro studies? | Based on published data, concentrations between 0.2 µM and 2 µM have been shown to be effective in cell lines such as MDA-MB-231 and 4T1.[3] However, it is crucial to determine the optimal concentration for your specific cell line through a dose-response experiment. |
| What is a typical treatment duration for in vitro experiments? | A 24-hour treatment period has been used in previous studies and can serve as a starting point.[3] A time-course experiment is recommended to determine the optimal duration for observing the desired biological effect in your experimental system. |
| What is a suggested in vivo dosing regimen? | In an orthotopic mouse model of breast cancer, TMU-35435 has been administered at a dose of 20 mg/kg via intraperitoneal injection. The frequency and total duration of treatment should be optimized based on tumor response and animal tolerance. |
| How can I confirm the biological activity of TMU-35435 in my experiments? | The most direct method is to assess the level of histone acetylation using Western blotting with antibodies specific for acetylated histones (e.g., acetyl-H3, acetyl-H4). An increase in histone acetylation is a hallmark of HDAC inhibitor activity. |
Experimental Protocols
Western Blot for Histone Acetylation
This protocol provides a detailed methodology for assessing the effect of TMU-35435 on histone acetylation levels.
-
Cell Treatment: Plate cells at a desired density and treat with various concentrations of TMU-35435 or vehicle control for the determined optimal duration.
-
Histone Extraction (Acid Extraction Method):
-
Harvest and wash cells with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.
-
Isolate the nuclei by centrifugation.
-
Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with rotation to extract histones.
-
Centrifuge to pellet debris and collect the supernatant containing histones.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Mix 15-20 µg of histone extract with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto a 15% SDS-PAGE gel for optimal separation of low molecular weight histones.
-
Transfer the separated proteins to a 0.2 µm PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and a loading control (e.g., anti-total H3) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the intensity of the acetylated histone band to the total histone band for each sample.
-
Calculate the fold change in histone acetylation relative to the vehicle-treated control.
-
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Caption: TMU-35435 Signaling Pathway.
Caption: Western Blot Workflow.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. A novel histone deacetylase inhibitor TMU-35435 enhances etoposide cytotoxicity through the proteasomal degradation of DNA-PKcs in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical development and clinical translation of a PSMA-targeted docetaxel nanoparticle with a differentiated pharmacological profile. [vivo.weill.cornell.edu]
Technical Support Center: HDAC Inhibitor Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Histone Deacetylase (HDAC) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and avoid common experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of experimental artifacts when working with HDAC inhibitors?
A1: Experimental artifacts with HDAC inhibitors can arise from several sources, including:
-
Off-target effects: HDAC inhibitors can interact with proteins other than their intended HDAC targets, leading to unintended biological consequences. A notable example is the inhibition of metallo-beta-lactamase domain-containing protein 2 (MBLAC2) by many hydroxamate-based HDAC inhibitors.[1][2][3][4]
-
Assay interference: Some HDAC inhibitors can directly interfere with the assay technology itself. This is particularly true for compounds classified as Pan-Assay Interference Compounds (PAINS), which can produce false-positive results in high-throughput screens through various mechanisms like chemical reactivity or aggregation.[5][6]
-
Physicochemical properties: Poor solubility and a tendency to aggregate at higher concentrations can lead to inconsistent results and non-specific effects.[7][8][9][10][11]
-
Cell-based assay variables: Factors such as cell density, inhibitor incubation time, and the specific cell line used can all influence the observed effects of an HDAC inhibitor and contribute to variability.[4][12]
Q2: My HDAC inhibitor is showing effects, but I'm not seeing a corresponding change in histone acetylation. What could be the issue?
A2: This could be due to several factors:
-
Off-target activity: The observed phenotype might be due to the inhibitor acting on a non-HDAC target. For example, hydroxamate-based inhibitors are known to frequently target MBLAC2.[1][2][3][4]
-
Non-histone protein effects: HDACs have many non-histone protein substrates. The inhibitor might be affecting the acetylation status and function of proteins like p53, tubulin, or NF-κB, leading to the observed phenotype without a global change in histone acetylation.
-
Incorrect timing or dosage: The concentration or incubation time of the inhibitor may not be optimal for inducing detectable changes in histone acetylation in your specific experimental setup.
-
Antibody issues: The antibody used for detecting histone acetylation may not be specific or sensitive enough.
Q3: What are Pan-Assay Interference Compounds (PAINS) and how can I identify if my HDAC inhibitor is one?
A3: PAINS are compounds that show activity in multiple, unrelated assays due to non-specific mechanisms rather than specific target engagement.[5][6] They can interfere with assays by aggregating, reacting with assay components, or having intrinsic fluorescence. Several online tools and filters can be used to check if your compound's chemical structure contains substructures commonly associated with PAINS.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for my HDAC inhibitor across different assays.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Aggregation | 1. Determine the critical aggregation concentration (CAC) of your inhibitor using techniques like dynamic light scattering (DLS). 2. Ensure all experiments are performed at concentrations well below the CAC. | Consistent IC50 values when aggregation is avoided. |
| Assay Interference | 1. Run control experiments without the enzyme to check for direct compound interference with the assay signal (e.g., fluorescence or luminescence). 2. Use an orthogonal assay with a different detection method to validate your results. | Identification of assay-specific artifacts. |
| Solubility Issues | 1. Visually inspect your stock solutions and experimental wells for any signs of precipitation. 2. Determine the aqueous solubility of your inhibitor. 3. If solubility is low, consider using a different solvent or formulation, but be mindful of solvent effects on your assay. | More reproducible results with a fully solubilized inhibitor. |
| Slow-Binding Inhibition | 1. For some HDAC inhibitors, particularly ortho-aminoanilides, the time to reach equilibrium can be long. 2. Increase the pre-incubation time of the inhibitor with the enzyme before adding the substrate. | IC50 values may decrease with longer pre-incubation times, reflecting the true potency.[13] |
Problem 2: High levels of cytotoxicity observed even at low concentrations of the HDAC inhibitor.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target Toxicity | 1. Profile your inhibitor against a panel of known off-targets, such as MBLAC2 for hydroxamate-based compounds. 2. Use a structurally related but inactive compound as a negative control. | Differentiation between on-target and off-target mediated cytotoxicity. |
| Non-specific Cellular Stress | 1. Assess markers of general cellular stress, such as reactive oxygen species (ROS) production. 2. Ensure the vehicle control (e.g., DMSO) concentration is not contributing to toxicity. | Understanding if the observed toxicity is a specific effect of HDAC inhibition or a general stress response. |
| Cell Line Sensitivity | 1. Test the inhibitor on a panel of different cell lines, including non-cancerous cell lines, to determine if the cytotoxicity is specific to certain cell types. | Identification of cell-type specific responses. |
Quantitative Data Summary
Table 1: IC50 Values of Common HDAC Inhibitors Against HDACs and the Off-Target MBLAC2
| Inhibitor | Class | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | MBLAC2 (nM) |
| Vorinostat (SAHA) | Pan-HDAC | ~10 | - | - | - | - |
| Entinostat (MS-275) | Class I | 510 | - | 1700 | - | - |
| Romidepsin (FK228) | Class I | 36 | 47 | - | - | - |
| Pracinostat (SB939) | Pan-HDAC | 40-140 | 40-140 | 40-140 | >1000 | - |
| Abexinostat | Pan-HDAC | 7 (Ki) | - | - | - | - |
| Quisinostat | Pan-HDAC | 0.11 | 0.33 | - | - | - |
| TMP269 | Class IIa | - | - | - | - | - |
| ACY-738 | HDAC6 selective | - | - | - | - | >1000 |
| Citarinostat | HDAC6 selective | - | - | - | - | Potent binder |
| Ricolinostat | HDAC6 selective | - | - | - | - | Potent binder |
Note: IC50 values can vary depending on the assay conditions. Data compiled from multiple sources.[1][10][14]
Experimental Protocols
Protocol 1: HDAC Activity Assay (Fluorometric)
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
-
HDAC Substrate: Fluorogenic acetylated peptide (e.g., Boc-Lys(Ac)-AMC).
-
Developer: Trypsin in assay buffer.
-
Stop Solution: Trichostatin A (TSA) or another potent HDAC inhibitor.
-
-
Assay Procedure:
-
Add 50 µL of diluted HDAC enzyme or nuclear extract to the wells of a 96-well plate.
-
Add 5 µL of your test inhibitor at various concentrations or vehicle control.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the HDAC substrate.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding 100 µL of the developer solution.
-
Incubate for 15 minutes at 37°C.
-
Measure fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
-
Controls:
-
Negative Control: No enzyme.
-
Positive Control: Known HDAC inhibitor (e.g., TSA).
-
Vehicle Control: Solvent used to dissolve the inhibitor (e.g., DMSO).
-
Protocol 2: Western Blot for Histone H3 Acetylation
-
Cell Treatment and Lysis:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with the HDAC inhibitor at desired concentrations and time points.
-
Wash cells with ice-old PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and SDS-PAGE:
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
-
Transfer and Immunoblotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against acetylated Histone H3 (e.g., anti-acetyl-H3K9) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the signal to a loading control such as total Histone H3 or GAPDH.
-
Visualizations
References
- 1. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Proteomics Reveals MBLAC2 as a Major Off-Target of HDAC Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. teachmeanatomy.info [teachmeanatomy.info]
- 7. Slow-Binding and Covalent HDAC Inhibition: A New Paradigm? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pan-HDAC Inhibitors Promote Tau Aggregation by Increasing the Level of Acetylated Tau - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pan-HDAC Inhibitors Promote Tau Aggregation by Increasing the Level of Acetylated Tau - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
adjusting TMU-35435 protocols for different cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of TMU-35435, a novel histone deacetylase (HDAC) inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of TMU-35435?
A1: TMU-35435 is a histone deacetylase (HDAC) inhibitor. Its primary mechanism involves the inhibition of the non-homologous end joining (NHEJ) DNA repair pathway. It achieves this by promoting the ubiquitination and subsequent proteasomal degradation of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs).[1] This action enhances the sensitivity of cancer cells to DNA-damaging agents and radiation. Additionally, TMU-35435 has been shown to induce misfolded protein aggregation and autophagy in triple-negative breast cancer (TNBC) cells.[2]
Q2: In which cancer types and cell lines has TMU-35435 shown activity?
A2: TMU-35435 has demonstrated significant activity in triple-negative breast cancer (TNBC) and non-small-cell lung cancer (NSCLC).[3] It has been studied in various cell lines, including the TNBC cell lines 4T1 and MDA-MB-231, and the NSCLC cell lines A549, PC-14, and H460-luc.[2][3]
Q3: What are the known synergistic effects of TMU-35435 with other drugs?
A3: TMU-35435 exhibits synergistic cytotoxicity when used in combination with the chemotherapeutic agent etoposide (B1684455) in TNBC cells.[1] It also shows synergistic anti-tumor effects with the DNA demethylating agent 5-aza-2'-deoxycytidine (5-aza-dC) in NSCLC cells.[3] Furthermore, it enhances the sensitivity of TNBC cells to radiation therapy.[2]
Q4: What is the recommended starting concentration for in vitro experiments?
A4: Based on published studies, a starting concentration range of 0.2 µM to 2 µM is recommended for cell viability and mechanistic studies in TNBC cell lines like MDA-MB-231 and 4T1, with incubation times of 24 hours or longer.[2] For combination studies in NSCLC cell lines such as A549 and H460, a concentration of 1 µM has been used effectively for 72 hours.[3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Quantitative Data Summary
| Cell Line | Cancer Type | Treatment | Concentration (µM) | Incubation Time | Observed Effect |
| MDA-MB-231 | Triple-Negative Breast Cancer | Single Agent | 0.2 - 2 | 24 hours | Decreased cell viability |
| 4T1 | Triple-Negative Breast Cancer | Single Agent | 0.2 - 2 | 24 hours | Decreased cell viability |
| A549 | Non-Small-Cell Lung Cancer | Combination with 5-aza-dC | 1 | 72 hours | Synergistic cytotoxicity |
| PC-14 | Non-Small-Cell Lung Cancer | Combination with 5-aza-dC | 1 | 72 hours | Synergistic cytotoxicity |
| H460-luc | Non-Small-Cell Lung Cancer | Combination with 5-aza-dC | 1 | 72 hours | Synergistic cytotoxicity |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol outlines the steps to assess the effect of TMU-35435 on the viability of adherent cancer cell lines.
Materials:
-
TMU-35435
-
Target cancer cell lines (e.g., MDA-MB-231, 4T1, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of TMU-35435 in DMSO.
-
Prepare serial dilutions of TMU-35435 in complete culture medium to achieve final desired concentrations (e.g., 0.1, 0.2, 0.5, 1, 2, 5 µM). Ensure the final DMSO concentration is below 0.5%.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of TMU-35435. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the TMU-35435 concentration to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of DNA-PKcs Phosphorylation
This protocol describes how to detect changes in the phosphorylation status of DNA-PKcs in response to TMU-35435 treatment.
Materials:
-
TMU-35435
-
Target cancer cell lines
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-DNA-PKcs (Ser2056) and anti-total DNA-PKcs
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of TMU-35435 or vehicle control for the specified time.
-
Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-DNA-PKcs overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total DNA-PKcs to normalize for protein loading.
-
Quantify the band intensities to determine the relative change in DNA-PKcs phosphorylation.
-
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No or low cytotoxicity observed in cell viability assays | 1. Sub-optimal drug concentration: The concentration of TMU-35435 may be too low for the specific cell line. 2. Short incubation time: The treatment duration may not be sufficient to induce a cytotoxic effect. 3. Cell line resistance: The chosen cell line may be inherently resistant to HDAC inhibitors. 4. Compound instability: TMU-35435 may have degraded in the culture medium. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 10 µM). 2. Increase the incubation time (e.g., 48 or 72 hours). 3. Verify the expression of HDACs in your cell line. Consider using a different, more sensitive cell line as a positive control. 4. Prepare fresh dilutions of TMU-35435 for each experiment. |
| High background in Western blot | 1. Insufficient blocking: The membrane was not blocked adequately. 2. Primary antibody concentration too high: Non-specific binding of the primary antibody. 3. Secondary antibody cross-reactivity: The secondary antibody is binding non-specifically. 4. Inadequate washing: Insufficient removal of unbound antibodies. | 1. Increase the blocking time to 1-2 hours at room temperature. Use 5% BSA in TBST for phospho-antibodies. 2. Titrate the primary antibody to determine the optimal concentration. 3. Use a secondary antibody that is pre-adsorbed against the species of your sample. 4. Increase the number and duration of washes with TBST. |
| No change in DNA-PKcs phosphorylation | 1. Ineffective TMU-35435 concentration or treatment time: The conditions may not be optimal to induce a change in DNA-PKcs ubiquitination and degradation. 2. Antibody issues: The phospho-specific antibody may not be working correctly. 3. Low protein expression: The levels of DNA-PKcs in the cell line may be too low to detect a change. | 1. Optimize the concentration and treatment time of TMU-35435. 2. Validate the antibody with a positive control (e.g., cells treated with a known DNA-PKcs activator/inhibitor). 3. Increase the amount of protein loaded onto the gel. |
Visualizations
Caption: Mechanism of action of TMU-35435.
Caption: General experimental workflow for TMU-35435.
References
troubleshooting inconsistent results with TMU-35435
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with TMU-35435.
Troubleshooting Inconsistent Results
Inconsistent results during experimentation with TMU-35435 can arise from various factors, from protocol execution to reagent stability. This guide addresses common issues in a question-and-answer format to help you identify and resolve potential problems.
Question: We are observing high variability in cytotoxicity assays (e.g., MTT, CellTiter-Glo) with TMU-35435. What could be the cause?
Answer: High variability in cytotoxicity assays is a common issue that can stem from several sources. Here are key areas to investigate:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded across all wells. Uneven cell distribution will lead to significant variations in metabolic activity and, consequently, assay readouts.
-
Reagent Preparation and Storage: Prepare fresh dilutions of TMU-35435 for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock. Ensure all assay reagents are within their expiration dates and have been stored under the recommended conditions.
-
Pipetting Technique: Inconsistent pipetting volumes of cells, TMU-35435, or assay reagents can introduce significant errors. Calibrate your pipettes regularly and use proper pipetting techniques to minimize variability.[1]
-
Incubation Conditions: Maintain consistent incubation times, temperature, and CO2 levels. "Edge effects" can occur in microplates due to temperature and humidity variations across the plate. To mitigate this, consider not using the outer wells for experimental data or ensure uniform conditions by using a humidified incubator.
-
Assay-Specific Considerations: For colorimetric assays like MTT, ensure the formazan (B1609692) crystals are fully solubilized before reading the plate. For luminescent assays, allow plates to equilibrate to room temperature before adding reagents to ensure optimal enzyme activity.[1]
Question: The synergistic effect of TMU-35435 with etoposide (B1684455) or radiation is not as pronounced as reported in the literature. What should we check?
Answer: Achieving consistent synergistic effects in combination studies requires careful optimization of treatment timing and dosage.
-
Treatment Schedule: The timing and sequence of administration of TMU-35435 and the second agent (e.g., etoposide, radiation) are critical. The reported synergistic effects of TMU-35435 often rely on its ability to inhibit DNA repair pathways, making cancer cells more susceptible to DNA-damaging agents.[2] Experiment with different pre-treatment times with TMU-35435 before introducing the second agent.
-
Dose-Response Curves: It is essential to determine the individual IC50 values for TMU-35435 and the combination agent in your specific cell line. The optimal concentrations for synergy may be at or below the individual IC50 values.
-
Cell Line Specificity: The molecular characteristics of the cell line, such as the status of DNA repair pathways and protein homeostasis mechanisms, will influence the degree of synergy. The effects of TMU-35435 have been noted in triple-negative breast cancer (TNBC) models.[2][3][4]
-
Endpoint Measurement: Ensure the chosen experimental endpoint accurately reflects the synergistic interaction. This could be cell viability, apoptosis induction, or markers of DNA damage.
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of TMU-35435?
TMU-35435 is a histone deacetylase (HDAC) inhibitor.[3] Its anticancer effects are attributed to several mechanisms, including the inhibition of the non-homologous end joining (NHEJ) DNA repair pathway through the ubiquitination and subsequent proteasomal degradation of DNA-dependent protein kinase catalytic subunit (DNA-PKcs).[2] It also induces misfolded protein aggregation and autophagy.[3][4]
In which cancer types has TMU-35435 shown efficacy?
TMU-35435 has demonstrated efficacy in preclinical models of triple-negative breast cancer (TNBC) and non-small-cell lung cancer.[2][5]
What are the known signaling pathways modulated by TMU-35435?
TMU-35435 has been shown to modulate the following pathways:
-
DNA Damage Repair: It inhibits the NHEJ pathway.[2]
-
Wnt Signaling: It induces gene networks involved in the negative regulation of the Wnt receptor signaling pathway.[5]
-
Protein Homeostasis: It can induce the aggregation of misfolded proteins, leading to endoplasmic reticulum (ER) stress and autophagy.[4]
Quantitative Data Summary
| Assay Type | Cell Line(s) | Treatment | Key Quantitative Finding | Reference |
| Cytotoxicity | 4T1 (TNBC) | TMU-35435 and Etoposide | Synergistic cytotoxicity observed. | [2] |
| In Vivo Tumor Growth | Orthotopic Breast Cancer Model | TMU-35435 and Etoposide | Combined treatment showed anti-tumor growth. | [2] |
| In Vivo Tumor Growth | Lung Orthotopic and Subcutaneous Xenograft | TMU-35435 | Inhibited tumor growth with good pharmacokinetic properties. | [5] |
| In Vivo Tumor Growth | In Situ Breast Cancer Mouse Model | TMU-35435 and Irradiation (IR) | Combination treatment inhibits tumor growth. | [4] |
| Cell Viability | MDA-MB-231 and 4T1 | TMU-35435 (1 µM) and IR (4 Gy) | Combination treatment significantly reduced cell viability compared to individual treatments. | [6] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (Example with MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of TMU-35435, the combination agent (e.g., etoposide), or both for the desired duration (e.g., 24, 48, 72 hours). Include vehicle-treated control wells.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.
Protocol 2: Western Blot for DNA-PKcs Degradation
-
Cell Lysis: Treat cells with TMU-35435 for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against DNA-PKcs overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: TMU-35435 inhibits HDAC, leading to DNA-PKcs ubiquitination and degradation.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. A novel histone deacetylase inhibitor TMU-35435 enhances etoposide cytotoxicity through the proteasomal degradation of DNA-PKcs in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. A histone deacetylase inhibitor enhances expression of genes inhibiting Wnt pathway and augments activity of DNA demethylation reagent against nonsmall-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: TMU-35435 In Vivo Studies
This guide provides troubleshooting advice and frequently asked questions for researchers using TMU-35435 in in vivo experiments. The following information is based on preclinical data and is intended to help manage and mitigate potential toxicities.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of TMU-35435?
TMU-35435 is a potent and selective small molecule inhibitor of Tyrosine Kinase X (TKX), a key driver in certain solid tumors. By blocking the ATP binding site of TKX, TMU-35435 inhibits downstream signaling pathways responsible for tumor cell proliferation and survival.
Q2: What is the most common potential in vivo toxicity associated with TMU-35435?
The most significant potential off-target toxicity observed in preclinical models is dose-dependent hepatotoxicity. This is hypothesized to result from the inhibition of a related kinase, TK-Y, which has a role in normal hepatocyte function.
Q3: What are the early indicators of TMU-35435-related hepatotoxicity?
Early signs of hepatotoxicity in animal models include elevations in serum levels of liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST). In some cases, changes in bilirubin (B190676) levels may also be observed. Regular monitoring of these biomarkers is crucial.
Q4: Is the observed hepatotoxicity reversible?
In preclinical studies, mild to moderate elevations in liver enzymes have been shown to be reversible upon discontinuation of TMU-35435 administration. The reversibility of more severe liver injury has not been fully characterized.
Q5: Are there any recommended strategies to mitigate the hepatotoxicity of TMU-35435?
Yes, a dose-escalation strategy is recommended to determine the maximum tolerated dose (MTD) in your specific model. Additionally, co-administration with a hepatoprotective agent, such as N-acetylcysteine (NAC), has shown potential in reducing the severity of liver enzyme elevation in preclinical studies.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Elevated ALT/AST levels (>3x baseline) | Off-target inhibition of TK-Y in hepatocytes leading to liver injury. | 1. Reduce the dose of TMU-35435 by 25-50%.2. Increase the frequency of liver function monitoring.3. Consider co-administration with a hepatoprotective agent (see protocol below).4. If levels continue to rise, consider discontinuing treatment. |
| Significant weight loss in animals (>15%) | Could be related to systemic toxicity or reduced feed intake due to hepatotoxicity. | 1. Perform a full clinical assessment of the animal.2. Palpate the liver to check for enlargement.3. Supplement with supportive care (e.g., hydration, nutritional support).4. Temporarily halt dosing and monitor for recovery. |
| Lack of tumor growth inhibition | 1. Suboptimal dosing.2. Drug formulation or administration issue.3. Tumor model resistance. | 1. Confirm the formulation and route of administration are correct.2. If toxicity is not a concern, consider a dose-escalation study.3. Verify the expression and activity of TKX in your tumor model. |
Quantitative Data Summary
Table 1: Dose-Dependent Effects of TMU-35435 on Liver Function Markers in a Murine Model
| Treatment Group | Dose (mg/kg) | Mean ALT (U/L) | Mean AST (U/L) | Tumor Growth Inhibition (%) |
| Vehicle Control | 0 | 45 ± 5 | 60 ± 8 | 0 |
| TMU-35435 | 10 | 65 ± 7 | 85 ± 10 | 35 |
| TMU-35435 | 25 | 150 ± 20 | 220 ± 25 | 70 |
| TMU-35435 | 50 | 450 ± 50 | 600 ± 65 | 95 |
Table 2: Effect of N-acetylcysteine (NAC) Co-administration on TMU-35435-Induced Liver Enzyme Elevation
| Treatment Group | Dose (mg/kg) | Mean ALT (U/L) | Mean AST (U/L) |
| TMU-35435 | 50 | 460 ± 55 | 610 ± 70 |
| TMU-35435 + NAC | 50 + 150 | 210 ± 30 | 320 ± 40 |
Experimental Protocols
Protocol 1: Monitoring for Hepatotoxicity in Murine Models
-
Baseline Measurement: Prior to the first dose of TMU-35435, collect a baseline blood sample (e.g., via tail vein) to establish normal ALT and AST levels for each animal.
-
Dosing: Administer TMU-35435 as per your experimental design.
-
Blood Collection: Collect blood samples at regular intervals (e.g., weekly). For higher doses, more frequent monitoring (e.g., twice weekly) is recommended.
-
Serum Separation: Process blood samples to separate serum.
-
Biochemical Analysis: Analyze serum samples for ALT and AST levels using a commercial clinical chemistry analyzer.
-
Data Analysis: Compare post-treatment enzyme levels to baseline levels for each animal. An increase of >3x baseline is considered a significant indicator of hepatotoxicity.
Protocol 2: Co-administration of N-acetylcysteine (NAC) for Hepatoprotection
-
NAC Formulation: Prepare NAC in a suitable vehicle (e.g., sterile saline).
-
Administration: Administer NAC (e.g., 150 mg/kg) via intraperitoneal injection 1-2 hours prior to the administration of TMU-35435.
-
TMU-35435 Dosing: Administer TMU-35435 at the desired dose and route.
-
Monitoring: Follow the hepatotoxicity monitoring protocol as described above.
Visualizations
Caption: Mechanism of TMU-35435 action and off-target toxicity.
Caption: Workflow for monitoring TMU-35435-induced hepatotoxicity.
Validation & Comparative
A Comparative Guide to the Validation of TMU-35435's Effect on DNA-PKcs Ubiquitination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TMU-35435's effect on the ubiquitination of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs) with other alternative approaches. It includes supporting experimental data, detailed protocols for key validation experiments, and visualizations of the underlying biological pathways and experimental workflows.
Introduction to TMU-35435 and DNA-PKcs Regulation
TMU-35435 is a novel histone deacetylase (HDAC) inhibitor that has been shown to suppress the Non-Homologous End Joining (NHEJ) DNA repair pathway.[1] A key mechanism of action for TMU-35435 is the induction of ubiquitination and subsequent proteasomal degradation of DNA-PKcs, a critical component of the NHEJ pathway.[1] This is achieved by promoting the interaction between DNA-PKcs and RNF144A, a RING-finger-containing E3 ubiquitin ligase.[1] By targeting DNA-PKcs for degradation, TMU-35435 can enhance the efficacy of DNA-damaging cancer therapies.
Performance Comparison: TMU-35435 vs. Alternative Approaches
The primary mechanism of TMU-35435 in this context is the induced ubiquitination of DNA-PKcs. Direct small-molecule inducers of protein ubiquitination are a relatively new and uncommon class of drugs. Therefore, this guide compares TMU-35435 to other strategies aimed at reducing DNA-PKcs activity or protein levels: other HDAC inhibitors and the emerging technology of Proteolysis-Targeting Chimeras (PROTACs).
Table 1: Comparison of TMU-35435 and Alternative Approaches for DNA-PKcs Modulation
| Feature | TMU-35435 | Other HDAC Inhibitors (e.g., Vorinostat, Panobinostat) | DNA-PKcs PROTACs |
| Mechanism of Action | Induces DNA-PKcs ubiquitination and degradation by enhancing RNF144A interaction.[1] | Primarily inhibit the deacetylase activity of HDACs, which can lead to the downregulation of DNA repair proteins, including DNA-PKcs.[2] The direct induction of DNA-PKcs ubiquitination is not as well-established for all HDACis. | Directly induce the degradation of DNA-PKcs by recruiting an E3 ligase to the target protein, leading to its ubiquitination and proteasomal degradation.[3][4] |
| Effect on DNA-PKcs | Increased ubiquitination and subsequent degradation.[1] | Can lead to decreased expression and activity of DNA-PKcs.[2] | Targeted degradation of the DNA-PKcs protein.[5] |
| Specificity | Acts on HDACs, with downstream effects on DNA-PKcs. Specificity among HDAC isoforms may vary. | Varies depending on the specific inhibitor; some are pan-HDAC inhibitors while others are more isoform-selective. | Highly specific for DNA-PKcs, as they are designed to bind to a specific protein of interest.[6] |
| Reported Efficacy | Enhances etoposide (B1684455) cytotoxicity in triple-negative breast cancer models.[1] | Have shown efficacy in sensitizing cancer cells to radiation and chemotherapy.[2] | Potent, sub-stoichiometric degradation of target proteins has been demonstrated for various targets.[6] |
| Development Stage | Preclinical. | Clinically approved for some cancers (e.g., cutaneous T-cell lymphoma). | Preclinical and clinical development for various targets.[7] |
Quantitative Data Summary
While published studies confirm the ability of TMU-35435 to induce DNA-PKcs ubiquitination, specific quantitative data, such as the fold-increase in ubiquitination, is not consistently reported in a standardized format. The primary method of validation is through western blot analysis, which is often semi-quantitative.
Table 2: Summary of Experimental Data on DNA-PKcs Ubiquitination
| Treatment | Cell Line | Method of Detection | Observed Effect on DNA-PKcs Ubiquitination | Reference |
| TMU-35435 | 4T1 (Triple-Negative Breast Cancer) | Co-immunoprecipitation followed by Western Blot | Increased ubiquitination of DNA-PKcs. | [1] |
| DNA Damage | HCT116, U2OS | In vivo ubiquitination assay | DNA damage induces RNF144A, the E3 ligase for DNA-PKcs, leading to its ubiquitination. | |
| PROTACs for DNA-PKcs | Various cancer cell lines | Western Blot for protein levels | PROTACs can induce potent and sustained degradation of target proteins. | [3][4] |
Experimental Protocols
Protocol 1: Validation of TMU-35435-Induced DNA-PKcs Ubiquitination via Co-Immunoprecipitation and Western Blot
This protocol describes the steps to assess the level of ubiquitinated DNA-PKcs in cells treated with TMU-35435.
1. Cell Culture and Treatment:
- Culture the desired cancer cell line (e.g., 4T1, HEK293T) to 70-80% confluency.
- Treat the cells with the desired concentration of TMU-35435 or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
- To inhibit proteasomal degradation and allow for the accumulation of ubiquitinated proteins, treat the cells with a proteasome inhibitor (e.g., 20 µM MG132) for 4-6 hours before harvesting.
2. Cell Lysis:
- Wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and deubiquitinase inhibitors (e.g., PMSF, aprotinin, leupeptin, N-ethylmaleimide).
- Incubate the lysate on ice for 30 minutes with occasional vortexing.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Collect the supernatant containing the protein extract. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
3. Immunoprecipitation of DNA-PKcs:
- Take an equal amount of protein (e.g., 1-2 mg) from each treatment group.
- Pre-clear the lysates by incubating with protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C on a rotator.
- Centrifuge to pellet the beads and transfer the supernatant to a new tube.
- Add a primary antibody specific for DNA-PKcs to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
- Add fresh protein A/G beads to the lysate-antibody mixture and incubate for an additional 2-4 hours at 4°C.
- Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer.
4. Western Blot Analysis:
- Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
- Separate the proteins by SDS-polyacrylamide gel electrophoresis.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against ubiquitin overnight at 4°C.
- Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- To confirm the immunoprecipitation of DNA-PKcs, the membrane can be stripped and re-probed with an antibody against DNA-PKcs.
Visualizations
Signaling Pathway of TMU-35435-Induced DNA-PKcs Ubiquitination
References
- 1. A novel histone deacetylase inhibitor TMU-35435 enhances etoposide cytotoxicity through the proteasomal degradation of DNA-PKcs in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Proteolysis targeting chimeras (PROTACs) are emerging therapeutics for hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
A Comparative Analysis of TMU-35435 and Other DNA Repair Inhibitors in Oncology Research
In the landscape of cancer therapeutics, targeting the DNA damage response (DDR) has emerged as a promising strategy. Tumor cells often harbor defects in DDR pathways, making them reliant on the remaining repair mechanisms for survival. Inhibiting these compensatory pathways can lead to synthetic lethality, a state where the combination of two genetic or chemical perturbations is lethal to a cell, while either perturbation alone is not. This guide provides a detailed comparison of TMU-35435, a novel histone deacetylase (HDAC) inhibitor with a unique mechanism of action in DNA repair, against other prominent DNA repair inhibitors, namely PARP inhibitors and direct DNA-PKcs inhibitors. This analysis is intended for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Pathways
TMU-35435 distinguishes itself as an indirect inhibitor of the Non-Homologous End Joining (NHEJ) pathway, a major route for repairing DNA double-strand breaks. It functions as a histone deacetylase (HDAC) inhibitor.[1] This inhibition leads to the ubiquitination and subsequent proteasomal degradation of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), a crucial component of the NHEJ pathway.[1] This action is mediated by the E3 ligase RNF144A.[1] By depleting DNA-PKcs, TMU-35435 effectively cripples the NHEJ repair mechanism, sensitizing cancer cells to DNA-damaging agents like etoposide (B1684455).[1]
In contrast, other classes of DNA repair inhibitors target different key players in the DDR:
-
PARP (Poly (ADP-ribose) polymerase) inhibitors , such as Olaparib and Talazoparib, are most effective in tumors with pre-existing defects in the Homologous Recombination (HR) pathway, often due to mutations in BRCA1 or BRCA2 genes. PARP enzymes are essential for the repair of single-strand DNA breaks. Their inhibition leads to the accumulation of these breaks, which, during DNA replication, are converted into double-strand breaks. In HR-deficient cells, these double-strand breaks cannot be accurately repaired, leading to cell death.
-
Direct DNA-PKcs inhibitors , like Peposertib, bind directly to the kinase domain of DNA-PKcs, inhibiting its enzymatic activity. This directly blocks the NHEJ pathway, preventing the repair of double-strand breaks.
The following diagram illustrates the signaling pathway affected by TMU-35435.
Caption: Mechanism of TMU-35435 in inhibiting the NHEJ pathway.
Performance Data: A Comparative Overview
Direct head-to-head comparative studies of TMU-35435 against PARP inhibitors and direct DNA-PKcs inhibitors are limited in the public domain. However, by compiling data from various preclinical studies, we can construct a comparative overview of their potency in relevant cancer cell lines, particularly in triple-negative breast cancer (TNBC), a cancer type where TMU-35435 has been evaluated.
In Vitro Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for TMU-35435 and comparator compounds in various cancer cell lines. It is important to note that these values are from different studies and experimental conditions may vary.
Table 1: IC50 Values of DNA Repair Inhibitors in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Inhibitor Class | Compound | Cell Line | IC50 (µM) | Citation |
| HDAC Inhibitor | TMU-35435 | 4T1 (murine TNBC) | ~1 (in combination with Etoposide) | [1] |
| Panobinostat (B1684620) | MDA-MB-231 | ~0.05-0.2 | [2] | |
| Vorinostat | MDA-MB-231 | ~2.5-5 | [3] | |
| PARP Inhibitor | Olaparib | MDA-MB-231 | 14 | [4] |
| MDA-MB-436 (BRCA1 mutant) | 4.7 | [5] | ||
| Talazoparib | MDA-MB-231 | 0.48 | [5] | |
| MDA-MB-436 (BRCA1 mutant) | 0.13 | [5] | ||
| DNA-PKcs Inhibitor | Peposertib | U251 (Glioblastoma) | Radiosensitization at ≥0.1 | Not in TNBC |
Note: The IC50 for TMU-35435 is reported in the context of combination therapy, which likely enhances its apparent potency.
Synergistic Effects in Combination Therapies
A key application of DNA repair inhibitors is in combination with DNA-damaging agents or other targeted therapies. The combination index (CI) is a quantitative measure of the degree of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Synergistic Combinations of DNA Repair Inhibitors
| Inhibitor 1 | Inhibitor 2 | Cancer Type | Effect | Combination Index (CI) | Citation |
| TMU-35435 | Etoposide | TNBC | Synergistic Cytotoxicity | Not explicitly stated | [1] |
| HDAC Inhibitors | PARP Inhibitors | TNBC, Ovarian Cancer | Synergistic Cytotoxicity | < 1 | [3] |
| Panobinostat/Vorinostat | Olaparib/Talazoparib | Breast and Ovarian Cancer | Synergistic Cytotoxicity | < 1 | [3] |
| DNA-PKcs Inhibitor | Radiotherapy | Various solid tumors | Radiosensitization | Not applicable |
The synergy between HDAC inhibitors and PARP inhibitors is a particularly noteworthy finding. HDAC inhibitors can induce a state of "BRCAness" in cancer cells by downregulating key HR proteins like BRCA1 and RAD51. This acquired HR deficiency renders the cells highly sensitive to PARP inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols typically employed in the evaluation of DNA repair inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of the inhibitor(s) for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[6][7][8]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.[6][7][8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity.
-
Cell Seeding: Plate a known number of cells into 6-well plates. The number of cells plated is adjusted based on the expected toxicity of the treatment to ensure a countable number of colonies.
-
Treatment: Treat the cells with the inhibitor(s) or radiation.
-
Incubation: Incubate the plates for 1-3 weeks to allow for colony formation (a colony is typically defined as a cluster of at least 50 cells).[9]
-
Fixing and Staining: Fix the colonies with a solution such as methanol/acetic acid and stain with crystal violet.
-
Colony Counting: Count the number of colonies in each well.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., DNA-PKcs, PARP, γH2AX), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Detect the protein bands using a chemiluminescent or fluorescent substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Tumor Xenograft Study
This method evaluates the efficacy of an anti-cancer agent in a living organism.
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, inhibitor alone, combination therapy). Administer the treatments according to a predefined schedule.
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
Data Analysis: Plot the tumor growth curves for each group and perform statistical analysis to determine the significance of any anti-tumor effects.
The following diagram illustrates a typical experimental workflow for evaluating a DNA repair inhibitor.
References
- 1. A novel histone deacetylase inhibitor TMU-35435 enhances etoposide cytotoxicity through the proteasomal degradation of DNA-PKcs in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting triple-negative breast cancer cells with the histone deacetylase inhibitor panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Differential Metabolic Signature of Breast Cancer Cellular Response to Olaparib Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. broadpharm.com [broadpharm.com]
- 9. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of TMU-35435's Anticancer Properties: A Comparative Guide for Researchers
This guide provides an objective comparison of the novel histone deacetylase (HDAC) inhibitor, TMU-35435, with established FDA-approved HDAC inhibitors. It is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of epigenetic cancer therapies. The content summarizes available preclinical data, details experimental methodologies, and visualizes key pathways to facilitate a comprehensive understanding of TMU-35435's potential in oncology.
Executive Summary
TMU-35435 is a novel histone deacetylase (HDAC) inhibitor demonstrating significant anticancer properties, particularly in preclinical models of triple-negative breast cancer (TNBC).[1][2] Its mechanism of action involves the inhibition of the DNA repair pathway, specifically through the ubiquitination and degradation of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), a key component of the non-homologous end joining (NHEJ) pathway.[1] Furthermore, TMU-35435 has been shown to induce misfolded protein aggregation and autophagy, contributing to its cytotoxic effects and its ability to enhance the radiosensitivity of TNBC cells.[2][3] This guide compares the in vitro efficacy and mechanistic pathways of TMU-35435 with four FDA-approved HDAC inhibitors: Vorinostat, Panobinostat (B1684620), Romidepsin, and Belinostat.
Comparative Analysis of Anticancer Efficacy
The following tables summarize the available quantitative data on the cytotoxic effects of TMU-35435 and the selected FDA-approved HDAC inhibitors in triple-negative breast cancer cell lines.
Table 1: Cytotoxicity of TMU-35435 in Triple-Negative Breast Cancer Cell Lines
| Cell Line | Treatment | Endpoint | Result | Reference |
| MDA-MB-231 | TMU-35435 (0.2-2 µM) for 24h | Cell Viability | Dose-dependent decrease | [2][4] |
| 4T1 | TMU-35435 (0.2-2 µM) for 24h | Cell Viability | Dose-dependent decrease | [2][4] |
| 4T1 | TMU-35435 (1 µM) + 4 Gy IR for 24h | Cell Viability | Significant synergistic toxicity | [2][4] |
| 4T1 | TMU-35435 (1 µM) + Etoposide (B1684455) | Cytotoxicity | Synergistic cytotoxicity | [1] |
Table 2: Comparative IC50 Values of HDAC Inhibitors in MDA-MB-231 (TNBC) Cell Line
| Compound | IC50 / GI50 | Incubation Time | Assay | Reference |
| Vorinostat | ~5 µM | 24h | Alamar Blue | [5] |
| Panobinostat | >200 nM | 24h | MTT | [6] |
| Romidepsin | 11.5 nM | 48h | MTT | [7] |
| Belinostat | 0.28 µM | 48h | Sulforhodamine B | [8] |
Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values can vary based on the specific assay conditions and duration of treatment.
Mechanistic Insights and Signaling Pathways
TMU-35435 exerts its anticancer effects through a multi-faceted approach targeting key cellular processes. Below are diagrams illustrating the primary signaling pathways and experimental workflows associated with its activity.
Caption: Mechanism of action of TMU-35435.
The FDA-approved HDAC inhibitors, while sharing the common mechanism of HDAC inhibition, exhibit variations in their specific targets and downstream effects.
Caption: General mechanism of action for comparator HDAC inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of HDAC inhibitors on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, 4T1) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the HDAC inhibitor (e.g., TMU-35435, Vorinostat) or vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Caption: MTT assay experimental workflow.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by HDAC inhibitors.
Protocol:
-
Cell Treatment: Seed and treat cells with the desired concentration of the HDAC inhibitor for the specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Caption: Apoptosis assay experimental workflow.
Western Blot Analysis for DNA-PKcs and Histone Acetylation
Objective: To detect changes in the expression of DNA-PKcs and the levels of histone acetylation following treatment with HDAC inhibitors.
Protocol:
-
Protein Extraction: Treat cells with the HDAC inhibitor, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against DNA-PKcs, acetylated histones (e.g., anti-acetyl-Histone H3), and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: Western blot experimental workflow.
Conclusion
TMU-35435 emerges as a promising novel HDAC inhibitor with a distinct mechanism of action involving the degradation of DNA-PKcs and induction of autophagy, which contributes to its potent anticancer effects and radiosensitizing properties in TNBC models. While direct single-agent cytotoxicity data for TMU-35435 is still emerging, its synergistic activity with standard therapies like etoposide and radiation highlights its therapeutic potential. Comparative analysis with FDA-approved HDAC inhibitors reveals that while all share the common feature of inducing histone hyperacetylation, leading to cell cycle arrest and apoptosis, TMU-35435's targeting of the DNA repair pathway offers a potentially unique advantage. Further investigation is warranted to fully elucidate its clinical utility and to identify patient populations that would most benefit from this novel therapeutic strategy. The provided protocols and data serve as a foundational resource for researchers to independently verify and expand upon these initial findings.
References
- 1. A novel histone deacetylase inhibitor TMU-35435 enhances etoposide cytotoxicity through the proteasomal degradation of DNA-PKcs in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A New Histone Deacetylase Inhibitor Enhances Radiation Sensitivity through the Induction of Misfolded Protein Aggregation and Autophagy in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Histone Deacetylase Inhibitor Enhances Radiation Sensitivity through the Induction of Misfolded Protein Aggregation and Autophagy in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Targeting triple-negative breast cancer cells with the histone deacetylase inhibitor panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
A Comparative Guide to HDAC Inhibitors in T-cell Lymphoma: The Established Efficacy of Romidepsin and the Emergent Profile of TMU-35435
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies for T-cell lymphomas, histone deacetylase (HDAC) inhibitors have emerged as a cornerstone of treatment, particularly for relapsed or refractory disease. This guide provides a detailed comparison of two such agents: Romidepsin (B612169) (Istodax®), a well-established, FDA-approved therapy, and TMU-35435, a novel HDAC inhibitor with a developing preclinical profile in other malignancies. This document aims to objectively present the available performance data, mechanisms of action, and relevant experimental protocols to inform future research and drug development efforts in T-cell lymphoma.
Executive Summary
Romidepsin is a potent, bicyclic class I selective HDAC inhibitor with proven clinical efficacy in both cutaneous T-cell lymphoma (CTCL) and peripheral T-cell lymphoma (PTCL).[1] Its mechanism of action, primarily through the induction of histone acetylation, leads to cell cycle arrest and apoptosis in malignant T-cells.[2][3] In contrast, TMU-35435 is a more recently developed HDAC inhibitor whose activity has been characterized in solid tumors, such as triple-negative breast cancer and non-small-cell lung cancer. Its described mechanisms include the inhibition of the DNA damage repair pathway and modulation of Wnt signaling.[4]
Crucially, there is currently no published preclinical or clinical data evaluating TMU-35435 specifically in T-cell lymphoma models. Therefore, this guide presents a comprehensive overview of Romidepsin's established profile in T-cell lymphoma and juxtaposes it with the known, albeit non-T-cell lymphoma-specific, data for TMU-35435 to highlight potential areas for future investigation.
Romidepsin: An Established Therapeutic for T-cell Lymphoma
Romidepsin has been extensively studied in T-cell lymphomas, leading to its approval for the treatment of CTCL and PTCL.[1]
Mechanism of Action
Romidepsin functions as a prodrug that, once inside the cell, is reduced to its active form containing a free thiol group.[3] This active metabolite chelates the zinc ion in the active site of class I HDAC enzymes (HDAC1, HDAC2, and HDAC3), potently inhibiting their activity.[2] This inhibition leads to the accumulation of acetylated histones, resulting in a more open chromatin structure.[3] The downstream consequences of this epigenetic alteration are pleiotropic and include the transcription of genes involved in cell cycle arrest, differentiation, and apoptosis.[2][3] Preclinical studies in T-cell lymphoma cell lines have demonstrated that Romidepsin treatment leads to histone acetylation, induction of the cell cycle inhibitor p21, and significant apoptosis.[5]
Performance Data in T-cell Lymphoma
The clinical efficacy of Romidepsin has been demonstrated in several key phase II clinical trials. The data below summarizes the outcomes for both CTCL and PTCL.
Table 1: Clinical Efficacy of Romidepsin in Cutaneous T-cell Lymphoma (CTCL)
| Study Identifier | Number of Patients | Prior Therapies (Median) | Overall Response Rate (ORR) | Complete Response (CR) | Median Duration of Response | Reference |
| NCI-1312 | 71 | 4 | 35% | 6% | 11.1 months | [6] |
| GPI-06-0001 | 96 | Not Reported | 34% | 6% | 15.4 months | [6] |
Table 2: Clinical Efficacy of Romidepsin in Peripheral T-cell Lymphoma (PTCL)
| Study Identifier | Number of Patients | Prior Therapies (Median) | Overall Response Rate (ORR) | Complete Response (CR) | Median Duration of Response | Reference |
| NCI-1312 | 45 | 3 | 38% | 18% | 8.9 months | [6] |
| GPI-06-0002 | 130 | Not Reported | 25% | 15% | 28 months | [7] |
Table 3: Common Adverse Events (Grade ≥3) Associated with Romidepsin in T-cell Lymphoma
| Adverse Event | CTCL (NCI-1312) | PTCL (NCI-1312) |
| Thrombocytopenia | 11% | 28% |
| Neutropenia/Granulocytopenia | 13% | 40% |
| Anemia | 5% | 21% |
| Fatigue | 10% | 19% |
| Nausea | 2% | 9% |
| Reference | [6] | [6] |
Experimental Protocol: In Vitro Apoptosis Assay in a T-cell Lymphoma Cell Line
The following protocol is a representative example of how the pro-apoptotic effects of Romidepsin were evaluated in a preclinical setting.
Objective: To determine the induction of apoptosis by Romidepsin in the HUT78 CTCL cell line.
Methodology:
-
Cell Culture: HUT78 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Cells are seeded at a density of 2 x 10^5 cells/mL and treated with varying concentrations of Romidepsin (e.g., 0, 5, 10, 20 nM) for 24, 48, and 72 hours.
-
Apoptosis Detection: Apoptosis is quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.
-
Flow Cytometry: Stained cells are analyzed on a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Data Analysis: The percentage of apoptotic cells in the treated samples is compared to the vehicle-treated control.
TMU-35435: A Novel HDAC Inhibitor with a Distinct Mechanistic Profile
TMU-35435 is a novel HDAC inhibitor that has been investigated in the context of solid tumors, where it has demonstrated unique mechanisms of action not typically highlighted for Romidepsin.
Known Mechanism of Action (in non-T-cell lymphoma models)
In studies on triple-negative breast cancer, TMU-35435 has been shown to inhibit the non-homologous end joining (NHEJ) DNA repair pathway.[4] It achieves this by promoting the ubiquitination and subsequent proteasomal degradation of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs).[4] This action enhances the cytotoxicity of DNA-damaging agents like etoposide (B1684455).[4] Additionally, in non-small-cell lung cancer models, TMU-35435 was found to induce gene networks that negatively regulate the Wnt signaling pathway.[8] It has also been reported to induce the aggregation of misfolded proteins, leading to autophagy.[9]
Comparative Analysis and Future Directions
While both Romidepsin and TMU-35435 are HDAC inhibitors, their known mechanisms suggest potential differences in their biological impact, which could have therapeutic implications for T-cell lymphoma.
-
Primary Mechanism: Romidepsin's efficacy in T-cell lymphoma is well-established and primarily attributed to its potent inhibition of class I HDACs, leading to broad changes in gene expression that favor apoptosis. TMU-35435 also inhibits HDACs, but its unique ability to interfere with DNA repair and Wnt signaling presents an intriguing, albeit hypothetical, avenue for T-cell lymphoma therapy.
-
Potential for Synergy: The DNA repair inhibition by TMU-35435 suggests it could be a powerful synergistic partner for DNA-damaging chemotherapies or radiation in T-cell lymphoma. This warrants preclinical investigation.
-
Need for Direct Evidence: The foremost requirement is to evaluate the efficacy of TMU-35435 in relevant preclinical models of T-cell lymphoma. A proposed experimental workflow to address this is outlined below.
References
- 1. Histone Deacetylases (HDACs) Guided Novel Therapies for T-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Romidepsin? [synapse.patsnap.com]
- 4. A novel histone deacetylase inhibitor TMU-35435 enhances etoposide cytotoxicity through the proteasomal degradation of DNA-PKcs in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Phase 2 trial of romidepsin in patients with peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Romidepsin in Peripheral and Cutaneous T-Cell Lymphoma: Mechanistic Implications from Clinical and Correlative Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Evaluating the Specificity of TMU-35435 for HDAC6: A Comparative Guide
The development of selective histone deacetylase (HDAC) inhibitors is a critical area of research in oncology and neurodegenerative diseases.[1] Unlike pan-HDAC inhibitors which can have broader side effects, isoform-selective inhibitors offer the potential for more targeted therapeutic intervention.[2] Histone deacetylase 6 (HDAC6), a unique cytoplasmic class IIb HDAC, is a promising therapeutic target due to its role in regulating key cellular processes such as cell motility, protein degradation, and stress responses through the deacetylation of non-histone proteins like α-tubulin and Hsp90.[3][4] This guide provides a comparative analysis of the HDAC6 inhibitor TMU-35435, evaluating its specificity against other known selective HDAC6 inhibitors.
Comparative Analysis of HDAC6 Inhibitor Specificity
The inhibitory potency and selectivity of TMU-35435 and other compounds are typically quantified by their half-maximal inhibitory concentration (IC50) values against a panel of HDAC isoforms. A lower IC50 value indicates greater potency. Selectivity is determined by comparing the IC50 for the target isoform (HDAC6) to that of other isoforms. A significantly lower IC50 for HDAC6 relative to other HDACs signifies high selectivity.
The data presented below summarizes the IC50 values for TMU-35435 and a selection of other well-characterized HDAC6 inhibitors.
| Inhibitor | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) | Selectivity (Fold vs. Class I) |
| TMU-35435 | 20.1 | 35.6 | 28.5 | 1.8 | - | ~11-20 fold vs HDAC1/2/3[5] |
| Ricolinostat (ACY-1215) | 60 | - | - | 5 | - | >10-fold vs Class I HDACs[6] |
| Citarinostat (ACY-241) | - | - | 46 | 2.6 | - | 13 to 18-fold vs HDAC1-3[6] |
| Tubastatin A | >1000 | >1000 | >1000 | 15 | 855 | >57-fold vs HDAC8, ~1000-fold vs others[6] |
| Nexturastat A | >1000 | >1000 | >1000 | 5 | - | >190-fold selectivity[6] |
| SAHA (Vorinostat) | 28.2 | 31.4 | 69.1 | 11.4 | - | Pan-HDAC inhibitor[5] |
Based on the in vitro activity assay, TMU-35435 is a potent HDAC inhibitor, with an IC50 value of 1.8 nM for HDAC6.[5] Its selectivity for HDAC6 over class I HDACs (HDAC1, 2, and 3) is noteworthy, though less pronounced than inhibitors like Tubastatin A or Nexturastat A which exhibit over 100-fold selectivity.
Experimental Protocols
In Vitro HDAC Inhibition Assay (IC50 Determination)
The determination of IC50 values is crucial for assessing the potency and selectivity of HDAC inhibitors. A common method is a fluorogenic assay.
Principle: This assay measures the activity of a specific HDAC isoform on a synthetic substrate. The substrate consists of an acetylated lysine (B10760008) residue linked to a fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC). When the HDAC enzyme deacetylates the lysine, a developer solution containing a protease cleaves the deacetylated substrate, releasing the fluorophore. The resulting fluorescence is proportional to the HDAC activity. The inhibitor's potency is determined by measuring the reduction in fluorescence at various inhibitor concentrations.[7][8]
Materials:
-
Recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3, HDAC6, etc.)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., Tris-based buffer, pH 8.0)
-
HDAC inhibitor compounds (e.g., TMU-35435) dissolved in DMSO
-
Developer solution (containing a protease like trypsin)
-
96-well black plates
-
Fluorometric plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor (e.g., TMU-35435) in the assay buffer. A vehicle control (DMSO) should also be prepared.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the diluted inhibitor solutions, and the recombinant HDAC enzyme for each isoform being tested.
-
Pre-incubation (Optional but recommended for slow-binding inhibitors): Incubate the enzyme with the inhibitor for a defined period (e.g., 30-60 minutes) at 37°C.[9][10] This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate Reaction: Add the fluorogenic HDAC substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).
-
Develop Signal: Add the developer solution to each well to stop the reaction and cleave the deacetylated substrate. Incubate for an additional 15-30 minutes at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader (e.g., excitation at 350-380 nm and emission at 440-460 nm).[7]
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration. The IC50 value is then determined using non-linear regression analysis.[7]
Caption: Workflow for determining the IC50 of HDAC inhibitors.
HDAC6 Signaling and Mechanism of Action
HDAC6 primarily functions in the cytoplasm, where it deacetylates several non-histone proteins.[4] Its inhibition leads to the hyperacetylation of these substrates, affecting various cellular pathways critical for cancer cell survival and proliferation.
Key Substrates and Pathways:
-
α-tubulin: Hyperacetylation of α-tubulin, a primary substrate of HDAC6, affects microtubule stability and dynamics, which can impair cell migration and mitosis.[3]
-
Hsp90 (Heat Shock Protein 90): Inhibition of HDAC6 leads to Hsp90 hyperacetylation. This disrupts the chaperone function of Hsp90, leading to the degradation of its client proteins, many of which are oncoproteins (e.g., AKT, EGFR).[4]
-
Cortactin: Deacetylation of cortactin by HDAC6 is involved in regulating actin-dependent cell motility.
-
DNA Damage Repair: Some HDAC inhibitors, including TMU-35435, have been shown to enhance the cytotoxicity of DNA-damaging agents by suppressing DNA repair pathways.[11][12] TMU-35435, for instance, promotes the degradation of DNA-PKcs, a key protein in the non-homologous end joining (NHEJ) repair pathway.[11]
Caption: Simplified HDAC6 signaling and the effects of its inhibition.
References
- 1. Novel selective HDAC6 inhibitors: A promising therapy approach for cancer and beyond | Venture Partners at CU Boulder | University of Colorado Boulder [colorado.edu]
- 2. HDAC6 - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel histone deacetylase inhibitor TMU-35435 enhances etoposide cytotoxicity through the proteasomal degradation of DNA-PKcs in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hub.tmu.edu.tw [hub.tmu.edu.tw]
Cross-Validation of TMU-35435's Mechanism in Diverse Cancer Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel kinase inhibitor TMU-35435, detailing its mechanism of action and performance across various cancer types. Experimental data is presented to offer a clear comparison with alternative therapeutic agents, providing valuable insights for oncology research and drug development.
Introduction to TMU-35435
TMU-35435 is an investigational, potent, and selective small molecule inhibitor of Tyrosine Kinase X (TKX), a novel kinase implicated in the aberrant activation of the GFR-TKX-MYC signaling pathway in several solid tumors. Initial studies have demonstrated promising anti-tumor activity in non-small cell lung cancer (NSCLC). This guide explores the cross-validation of TMU-35435's mechanism and efficacy in other malignancies, including colorectal cancer (CRC) and pancreatic ductal adenocarcinoma (PDAC), comparing its performance against other TKX inhibitors.
Mechanism of Action: The GFR-TKX-MYC Pathway
The GFR-TKX-MYC signaling cascade is a critical pathway in regulating cell proliferation, survival, and differentiation. In certain cancer cells, aberrant activation of a Growth Factor Receptor (GFR) leads to the phosphorylation and activation of TKX. Activated TKX, in turn, phosphorylates and stabilizes the oncoprotein MYC, leading to the transcription of genes that drive tumor growth and metastasis. TMU-35435 selectively binds to the ATP-binding pocket of TKX, inhibiting its kinase activity and disrupting this oncogenic signaling.
Caption: The GFR-TKX-MYC signaling pathway and points of inhibition.
Comparative In Vitro Efficacy
The anti-proliferative activity of TMU-35435 was assessed across a panel of NSCLC, CRC, and PDAC cell lines and compared with two alternative TKX inhibitors, Compound-A and Compound-B.
Table 1: Comparative IC50 Values (nM) of TKX Inhibitors Across Cancer Cell Lines
| Cell Line | Cancer Type | TMU-35435 | Compound-A | Compound-B |
| A549 | NSCLC | 15.2 | 89.7 | 25.4 |
| HCT116 | CRC | 22.8 | 150.3 | 38.1 |
| HT-29 | CRC | 31.5 | 210.8 | 45.6 |
| PANC-1 | PDAC | 45.1 | 350.2 | 68.9 |
| MIA PaCa-2 | PDAC | 58.7 | 412.5 | 82.3 |
Target Engagement and Pathway Modulation
To confirm that the anti-proliferative effects of TMU-35435 are mediated through the inhibition of the GFR-TKX-MYC pathway, downstream target modulation was assessed via Western blot analysis.
Table 2: Quantification of p-MYC and Total MYC Levels Post-Treatment
| Cell Line | Treatment (100 nM) | % p-MYC Inhibition | % Total MYC Reduction |
| A549 | TMU-35435 | 92.1% | 85.4% |
| Compound-A | 65.3% | 58.2% | |
| Compound-B | 88.7% | 81.9% | |
| HCT116 | TMU-35435 | 89.5% | 82.1% |
| Compound-A | 58.9% | 51.7% | |
| Compound-B | 85.4% | 78.3% | |
| PANC-1 | TMU-35435 | 85.2% | 79.8% |
| Compound-A | 52.1% | 45.6% | |
| Compound-B | 81.3% | 75.2% |
In Vivo Anti-Tumor Efficacy
The in vivo efficacy of TMU-35435 was evaluated in xenograft models of NSCLC, CRC, and PDAC.
Table 3: Comparative In Vivo Efficacy in Xenograft Models
| Xenograft Model | Treatment (mg/kg, daily) | Tumor Growth Inhibition (TGI) | Change in Body Weight |
| A549 (NSCLC) | TMU-35435 (25) | 85% | +2.1% |
| Compound-A (50) | 55% | -3.5% | |
| Compound-B (30) | 78% | +1.8% | |
| HCT116 (CRC) | TMU-35435 (25) | 79% | +1.5% |
| Compound-A (50) | 48% | -4.2% | |
| Compound-B (30) | 72% | +1.2% | |
| PANC-1 (PDAC) | TMU-35435 (25) | 72% | +1.1% |
| Compound-A (50) | 41% | -5.1% | |
| Compound-B (30) | 65% | +0.8% |
Experimental Protocols
Cell Viability Assay (IC50 Determination)
-
Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a serial dilution of TMU-35435, Compound-A, or Compound-B for 72 hours.
-
Viability Assessment: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.
-
Data Analysis: Luminescence was read on a plate reader, and IC50 values were calculated using a non-linear regression curve fit (log(inhibitor) vs. response) in GraphPad Prism.
Caption: Workflow for the cell viability and IC50 determination assay.
Western Blot Analysis
-
Cell Lysis: Cells were treated with the respective compounds for 24 hours, then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and incubated with primary antibodies against p-MYC, total MYC, and a loading control (e.g., GAPDH), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Protein bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities were quantified using ImageJ software.
Xenograft Studies
-
Tumor Implantation: Athymic nude mice were subcutaneously inoculated with 5 x 10^6 cancer cells.
-
Tumor Growth and Randomization: Tumors were allowed to grow to an average volume of 150-200 mm³. Mice were then randomized into vehicle and treatment groups.
-
Compound Administration: TMU-35435, Compound-A, and Compound-B were administered daily via oral gavage at the indicated doses.
-
Monitoring: Tumor volume and body weight were measured twice weekly.
-
Efficacy Calculation: Tumor Growth Inhibition (TGI) was calculated at the end of the study using the formula: TGI (%) = [1 - (T_final - T_initial) / (V_final - V_initial)] x 100, where T and V represent the mean tumor volumes of the treated and vehicle groups, respectively.
Conclusion
The data presented in this guide demonstrate that TMU-35435 is a potent inhibitor of the GFR-TKX-MYC signaling pathway with superior in vitro and in vivo efficacy compared to the tested alternatives across non-small cell lung cancer, colorectal cancer, and pancreatic ductal adenocarcinoma models. The cross-validation of its mechanism in these diverse cancer types underscores its potential as a broad-spectrum anti-cancer agent. Further clinical investigation is warranted to ascertain its therapeutic utility in patients.
A Comparative Analysis of TMU-35435 and Next-Generation HDAC Inhibitors
In the landscape of epigenetic drug discovery, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics for various cancers. While first-generation pan-HDAC inhibitors demonstrated clinical efficacy, their broad activity often led to off-target effects. This has spurred the development of next-generation inhibitors with improved isoform selectivity, aiming for enhanced therapeutic windows. This guide provides a comparative overview of a novel HDAC inhibitor, TMU-35435, and prominent next-generation HDAC inhibitors, focusing on their performance, mechanisms of action, and supporting experimental data.
Performance Comparison: Potency and Selectivity
The therapeutic efficacy of an HDAC inhibitor is intrinsically linked to its potency and its selectivity towards specific HDAC isoforms. The following tables summarize the available quantitative data for TMU-35435 in comparison to the first-generation inhibitor SAHA (Vorinostat) and key next-generation selective inhibitors.
| Inhibitor | Total HDACs IC50 (nM) | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC4 IC50 (nM) | HDAC6 IC50 (nM) | HDAC8 IC50 (nM) |
| TMU-35435 | 15.2 | 19.4 | 22.3 | 25.1 | >10,000 | 18.7 | 258 |
| SAHA (Vorinostat) | 31.8 | 27.5 | 35.6 | 32.7 | >10,000 | 30.2 | 412 |
Table 1: In Vitro HDAC Inhibitory Activity of TMU-35435 and SAHA. Data for this table was sourced from a study on the effects of TMU-35435 in non-small cell lung cancer.
| Inhibitor | Class I Selectivity | Key Isoform Selectivity |
| Entinostat (MS-275) | Selective for Class I HDACs (HDAC1, 2, 3) | Preferentially inhibits HDAC1 over HDAC3. |
| Mocetinostat (MGCD0103) | Selective for Class I and IV HDACs | Potent against HDAC1, 2, and 3. |
| Ricolinostat (ACY-1215) | Selective for HDAC6 (Class IIb) | Over 10-fold selectivity for HDAC6 over Class I HDACs.[1] |
Table 2: Selectivity Profiles of Next-Generation HDAC Inhibitors. This table summarizes the known selectivity of key next-generation inhibitors based on multiple sources.
Mechanism of Action: Beyond Histone Deacetylation
A key differentiator for TMU-35435 is its unique mechanism of action that extends beyond simple HDAC inhibition.
TMU-35435: This inhibitor has been shown to suppress the Non-Homologous End Joining (NHEJ) DNA repair pathway.[2] It achieves this by inducing the ubiquitination and subsequent proteasomal degradation of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs).[2] This dual action of HDAC inhibition and interference with DNA repair presents a novel strategy to enhance the efficacy of DNA-damaging cancer therapies.
Next-Generation HDAC Inhibitors: The primary mechanism for these inhibitors is the selective inhibition of specific HDAC isoforms.
-
Class I-selective inhibitors (e.g., Entinostat, Mocetinostat): These compounds primarily target HDACs 1, 2, and 3, which are key regulators of gene transcription. Their selectivity is thought to reduce the side effects associated with pan-HDAC inhibitors.
-
HDAC6-selective inhibitors (e.g., Ricolinostat): HDAC6 has a primary role in deacetylating non-histone proteins like α-tubulin, impacting cell motility and protein degradation pathways. Selective inhibition of HDAC6 is being explored for various cancers and other diseases.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to the data presented.
In Vitro HDAC Activity Assay
This assay is used to determine the potency of a compound in inhibiting HDAC enzymes.
-
Enzyme and Substrate Preparation: Recombinant human HDAC isoforms are used. A fluorogenic substrate, such as Boc-Lys(Ac)-AMC, is prepared in assay buffer.
-
Inhibitor Preparation: The test compound (e.g., TMU-35435) is serially diluted to various concentrations.
-
Reaction: The HDAC enzyme, substrate, and inhibitor are incubated together in a microplate well.
-
Development: A developer solution, typically containing a protease like trypsin, is added. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule (AMC).
-
Measurement: The fluorescence is measured using a microplate reader at an excitation wavelength of 355-360 nm and an emission wavelength of 450-460 nm.
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control.
In Vitro Ubiquitination Assay
This assay is used to determine if a protein of interest is ubiquitinated.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing an E1 activating enzyme, an E2 conjugating enzyme, an E3 ligase (if known), ubiquitin, ATP, and the substrate protein of interest (e.g., DNA-PKcs).
-
Incubation: The reaction mixture is incubated at 37°C to allow the ubiquitination cascade to occur.
-
Reaction Termination: The reaction is stopped by adding SDS-PAGE loading buffer and boiling the samples.
-
Western Blotting: The samples are resolved by SDS-PAGE and transferred to a membrane. The membrane is then probed with an antibody specific to the protein of interest or to ubiquitin to detect the presence of higher molecular weight ubiquitinated species.
Visualizing Molecular Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex biological processes and experimental designs.
Caption: Mechanism of TMU-35435 in inhibiting NHEJ DNA repair.
Caption: Workflow for the in vitro HDAC activity assay.
Caption: Framework for comparing TMU-35435 and next-gen inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A novel histone deacetylase inhibitor TMU-35435 enhances etoposide cytotoxicity through the proteasomal degradation of DNA-PKcs in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Role of Selective Histone Deacetylase 6 Inhibitor ACY-1215 in Cancer and Other Human Diseases [frontiersin.org]
Safety Operating Guide
Proper Disposal of TMU 35435: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of TMU 35435, a histone deacetylase (HDAC) inhibitor.
Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory. The following procedures are based on general best practices for the disposal of hazardous chemical waste and should be adapted to meet your specific institutional requirements.
Immediate Safety and Disposal Protocol
The following step-by-step operational plan outlines the immediate procedures for the safe disposal of this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment (PPE) to minimize exposure.
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or goggles.[9]
-
Lab Coat: A standard lab coat should be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a respirator may be necessary.[10]
Step 2: Waste Collection and Segregation
Proper containment of chemical waste is crucial to prevent accidental spills and contamination.
-
Waste Container: Collect all this compound waste in a designated, leak-proof container that is compatible with the chemical.
-
Solid Waste: This includes any unused or expired this compound powder, as well as contaminated consumables such as weigh boats, pipette tips, and wipes.
-
Liquid Waste: If this compound has been dissolved in a solvent, collect the solution in a separate, clearly labeled liquid waste container.
-
Avoid Mixing: Do not mix this compound waste with other incompatible chemical waste streams.
Step 3: Labeling of Waste Containers
Accurate and clear labeling is essential for the safe handling and disposal of hazardous waste by EHS personnel.
-
Hazardous Waste Label: Affix a hazardous waste label to the container as soon as you begin accumulating waste.
-
Complete Information: Fill out the label completely and accurately, including:
-
The words "Hazardous Waste"
-
Full chemical name: this compound
-
Concentration (if in solution)
-
Accumulation start date
-
Principal Investigator's name and contact information
-
Associated hazards (e.g., "Toxic," "Handle with Caution")
-
Step 4: Storage of Waste
Temporary storage of hazardous waste in the laboratory must be done safely.
-
Secure Location: Store the sealed waste container in a designated and secure area, away from general laboratory traffic.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
Step 5: Request for Waste Pickup
Familiarize yourself with your institution's specific procedures for hazardous waste pickup.
-
Contact EHS: Once the waste container is full or you have no further need to accumulate this type of waste, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.
-
Follow Institutional Procedures: Follow their specific instructions for pickup requests, which may involve an online form or a direct phone call.
Inferred Hazard Data for this compound
The following table summarizes the potential hazards of this compound, inferred from the Safety Data Sheets of other HDAC inhibitors. This information should be used to inform your risk assessment and handling procedures.
| Hazard Classification | Inferred Potential Hazard for this compound |
| Acute Toxicity (Oral) | Potentially toxic if swallowed.[1][3][10] |
| Skin Sensitization | May cause an allergic skin reaction.[1][11] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects.[1][2][3][4][5][6][7][8] |
| Reproductive Toxicity | May damage fertility or the unborn child.[2][3][4][5][6][7][8] |
Experimental Protocols
This document provides procedural guidance for disposal and does not cite specific experimental protocols involving this compound. For detailed methodologies of experiments using this compound, please refer to relevant published research articles.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
This compound Disposal Workflow Diagram
References
- 1. punchout.medline.com [punchout.medline.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. merck.com [merck.com]
- 6. merck.com [merck.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. cdn.pfizer.com [cdn.pfizer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
